[Tyr11]-Somatostatin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C76H104N18O20S2 |
|---|---|
Molecular Weight |
1653.9 g/mol |
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C76H104N18O20S2/c1-40(79)64(101)82-36-61(100)83-58-38-115-116-39-59(76(113)114)92-72(109)57(37-95)91-75(112)63(42(3)97)94-71(108)54(32-45-24-26-47(98)27-25-45)90-74(111)62(41(2)96)93-66(103)51(23-13-15-29-78)84-69(106)55(33-46-35-81-49-21-11-10-20-48(46)49)88-68(105)53(31-44-18-8-5-9-19-44)86-67(104)52(30-43-16-6-4-7-17-43)87-70(107)56(34-60(80)99)89-65(102)50(85-73(58)110)22-12-14-28-77/h4-11,16-21,24-27,35,40-42,50-59,62-63,81,95-98H,12-15,22-23,28-34,36-39,77-79H2,1-3H3,(H2,80,99)(H,82,101)(H,83,100)(H,84,106)(H,85,110)(H,86,104)(H,87,107)(H,88,105)(H,89,102)(H,90,111)(H,91,112)(H,92,109)(H,93,103)(H,94,108)(H,113,114)/t40-,41+,42+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-/m0/s1 |
InChI Key |
YYMCVZDODOMTDK-XEKBYUQMSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=C(C=C6)O)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O |
Origin of Product |
United States |
Foundational & Exploratory
[Tyr11]-Somatostatin: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin (B550006), a naturally occurring cyclic peptide hormone, plays a crucial role in regulating a wide array of physiological processes, including neurotransmission and endocrine signaling. Its therapeutic potential is, however, limited by its short biological half-life. This has led to the development of numerous synthetic analogs with improved stability and receptor selectivity. Among these, [Tyr11]-Somatostatin has emerged as a vital tool in somatostatin research, primarily due to its ability to be readily iodinated for use as a radioligand in receptor binding assays. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Discovery and Significance
This compound is a synthetic analog of somatostatin-14, where the phenylalanine residue at position 11 is replaced by tyrosine. This substitution allows for the incorporation of radioactive iodine (¹²⁵I), creating [¹²⁵I-Tyr11]-Somatostatin, a high-affinity radioligand essential for the characterization and quantification of somatostatin receptors (SSTRs) in various tissues and cell lines. The development of this radiolabeled analog has been instrumental in elucidating the pharmacology of somatostatin and its receptors, paving the way for the development of novel therapeutic agents for conditions such as neuroendocrine tumors and acromegaly.
Chemical and Physical Properties
| Property | Value |
| Sequence | Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Tyr-Thr-Ser-Cys (Disulfide bridge: Cys3-Cys14)[1] |
| Molecular Formula | C₇₆H₁₀₄N₁₈O₂₀S₂[2][3] |
| Molecular Weight | 1653.91 g/mol [2] |
| CAS Number | 59481-27-5[2][3] |
| Appearance | White to off-white powder[2] |
| Purity | ≥95%[2] |
| Storage Temperature | -20°C[2][3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), a widely used technique for the stepwise assembly of amino acids on an insoluble resin support.[4][5][6] The most common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the temporary protection of the α-amino group of the amino acids.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the general steps for the manual synthesis of this compound. Automated synthesizers can also be employed for this process.
1. Resin Preparation:
-
Start with a suitable resin, such as a Rink Amide resin for a C-terminal amide or a 2-chlorotrityl chloride resin for a C-terminal carboxylic acid.
-
Swell the resin in a suitable solvent, typically dimethylformamide (DMF), for at least one hour.
2. First Amino Acid Loading (C-terminal Cys):
-
Activate the carboxylic acid group of Fmoc-Cys(Trt)-OH using a coupling agent like HCTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and a base such as N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the swollen resin and allow it to react for a specified time (typically 1-2 hours) to attach the first amino acid to the solid support.
-
Wash the resin extensively with DMF to remove excess reagents.
3. Peptide Chain Elongation (Iterative Cycles): Each cycle for adding a new amino acid consists of two main steps: Fmoc deprotection and amino acid coupling.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF for a short period (e.g., 7 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Wash the resin thoroughly with DMF to remove piperidine and the Fmoc byproducts.
-
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid (e.g., Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH, etc., with appropriate side-chain protection) using HCTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
Wash the resin with DMF.
-
-
Repeat these deprotection and coupling steps for each amino acid in the this compound sequence in the reverse order (from C-terminus to N-terminus).
4. Cleavage and Deprotection:
-
Once the peptide chain is fully assembled, wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS) and ethanedithiol (EDT).
-
Filter the resin and collect the filtrate containing the crude peptide.
5. Cyclization (Disulfide Bond Formation):
-
Precipitate the crude linear peptide from the cleavage solution using cold diethyl ether.
-
Dissolve the linear peptide in a large volume of a suitable buffer (e.g., ammonium (B1175870) bicarbonate) at a slightly alkaline pH.
-
Induce disulfide bond formation between the two cysteine residues through air oxidation or by using an oxidizing agent like potassium ferricyanide.[4] Monitor the reaction for completion.
6. Purification and Characterization:
-
Purify the crude cyclized peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified this compound by analytical RP-HPLC to assess purity and by mass spectrometry to confirm the correct molecular weight.
Caption: Workflow for the solid-phase synthesis of this compound.
Biological Activity and Receptor Binding
This compound, like native somatostatin, exerts its biological effects by binding to a family of five G-protein coupled receptors (GPCRs) termed SSTR1 through SSTR5. The iodinated form, [¹²⁵I-Tyr11]-Somatostatin, is a widely used radioligand for studying these receptors.
Quantitative Binding Data
The following tables summarize the binding affinities (Kd, Ki, IC50) and receptor densities (Bmax) of this compound and related ligands for various somatostatin receptor subtypes in different tissues and cell lines.
Table 1: Binding Affinity (Kd) and Maximum Binding Capacity (Bmax) of [¹²⁵I-Tyr11]-Somatostatin
| Tissue/Cell Line | Receptor Subtype(s) | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Rabbit Retina | SSTR | 0.90 ± 0.20 | 104 ± 52 | [7] |
| Rat Brain | SSTR | - | 0.155 x 10⁻¹² mol/mg | [8] |
| Mouse Retina | SSTR | 1.48 | 68 | [9] |
| Human GH-secreting Pituitary Adenoma | SSTR | 0.80 ± 0.15 | 234.2 ± 86.9 | [10] |
| Non-secreting Pituitary Adenoma (2 of 5) | SSTR | 0.18, 0.32 | 17.2, 48.0 | [10] |
| Isolated Rat Adipocytes (High affinity) | SSTR | 7.64 | - | [11] |
| Isolated Rat Adipocytes (Low affinity) | SSTR | 295 | - | [11] |
Table 2: Inhibitory Constants (Ki and IC50) for Displacement of [¹²⁵I-Tyr11]-Somatostatin Binding
| Competitor Ligand | Tissue/Cell Line | Receptor Subtype(s) | Ki (nM) | IC50 (nM) | Reference |
| Somatostatin-14 | Mouse Retina | SSTR | 0.9 | - | [9] |
| Somatostatin-28 | Mouse Retina | SSTR | 0.35 | - | [9] |
| Somatostatin-14 | Human GH-secreting Pituitary Adenoma | SSTR | - | 0.32 | [10] |
| Somatostatin-28 | Human GH-secreting Pituitary Adenoma | SSTR | - | 0.50 | [10] |
| Somatostatin-14 | Rat SST1 (cloned) | SSTR1 | 0.1 | - | [12] |
| Ga-DOTA-[Tyr3]-octreotate | Human SSTR2 (transfected cells) | SSTR2 | - | 0.2 | [13] |
| In-DTPA-[Tyr3]-octreotate | Human SSTR2 (transfected cells) | SSTR2 | - | 1.3 | [13] |
| Y-DOTA-[Tyr3]-octreotate | Human SSTR2 (transfected cells) | SSTR2 | - | 1.6 | [13] |
| Y-DOTA-lanreotide | Human SSTR5 (transfected cells) | SSTR5 | - | 16 | [13] |
Experimental Protocol: Radioligand Receptor Binding Assay
This protocol describes a typical competitive binding assay using [¹²⁵I-Tyr11]-Somatostatin to determine the affinity of unlabeled competitor ligands for somatostatin receptors.
1. Membrane Preparation:
-
Homogenize tissues or cultured cells expressing SSTRs in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
2. Binding Assay:
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Membrane preparation, assay buffer, and a fixed concentration of [¹²⁵I-Tyr11]-Somatostatin (typically near its Kd value).
-
Non-specific Binding: Same as total binding, but with the addition of a high concentration (e.g., 1 µM) of unlabeled somatostatin-14 to saturate all specific binding sites.
-
Competitive Binding: Membrane preparation, [¹²⁵I-Tyr11]-Somatostatin, and varying concentrations of the unlabeled competitor ligand.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
3. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification:
-
Place the filter discs in scintillation vials with scintillation cocktail or use a microplate scintillation counter to measure the radioactivity on the filters.
5. Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor ligand to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki (inhibitory constant) of the competitor ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a radioligand receptor binding assay.
Signaling Pathways
Upon binding of this compound to its receptors, a cascade of intracellular signaling events is initiated. Somatostatin receptors primarily couple to inhibitory G-proteins of the Gi/o family.[2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9][14]
Furthermore, somatostatin receptor activation can lead to:
-
Modulation of Ion Channels: Activation of inwardly rectifying potassium (K+) channels, leading to membrane hyperpolarization, and inhibition of voltage-gated calcium (Ca²⁺) channels, which reduces calcium influx.[2] These effects contribute to the inhibitory actions of somatostatin on hormone secretion.
-
Activation of Protein Tyrosine Phosphatases (PTPs): Somatostatin receptors, particularly SSTR2, can associate with and activate PTPs such as SHP-1 and SHP-2.[15][16] This activation is implicated in the anti-proliferative effects of somatostatin by dephosphorylating key signaling molecules in growth factor pathways.
-
Modulation of MAPK and PI3K/Akt Pathways: The activation of SSTRs can also influence the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades, which are critical for cell growth and survival.[17]
Recent evidence also suggests that SSTR2 and SSTR5 can couple to Gq/11 proteins, indicating a more complex signaling profile than previously understood.[3][7]
Caption: Signaling pathways activated by this compound binding to its receptor.
Conclusion
This compound remains an indispensable tool in the field of somatostatin research. Its synthesis via established solid-phase peptide synthesis protocols and its utility as a radioligand have greatly advanced our understanding of somatostatin receptor pharmacology and signaling. The quantitative data and detailed methodologies presented in this guide are intended to serve as a valuable resource for researchers and professionals in drug discovery and development, facilitating further exploration of the therapeutic potential of the somatostatin system.
References
- 1. Affinity analysis of somatostatin and somatostatin receptor by surface plasmon resonance - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. The role of G-proteins in the dimerisation of human somatostatin receptor types 2 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Molecular basis for the selective G protein signaling of somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Somatostatin inhibits growth hormone-releasing factor-stimulated adenylate cyclase activity in GH, cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Somatostatin inhibits the activity of adenylate cyclase in cultured human meningioma cells and stimulates their growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 11. Solid-phase peptide synthesis of somatostatin using mild base cleavage of N alpha-9-fluorenylmethyloxycarbonylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Tyrosine Phosphatases: A new paradigm in an old signaling system? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Inhibition by somatostatin of the vasopressin-stimulated adenylate cyclase in a kidney-derived line of cells grown in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Research Portal [scholarship.miami.edu]
- 16. Somatostatin/somatostatin receptor signalling: phosphotyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of tumor promoting signals by activation of SSTR2 and opioid receptors in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
[Tyr11]-Somatostatin: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Tyr11]-Somatostatin is a synthetic analog of the naturally occurring peptide hormone somatostatin (B550006). The native hormone exists in two bioactive forms, somatostatin-14 and somatostatin-28, which are produced from the precursor pre-prosomatostatin. Somatostatin and its analogs exert a wide range of physiological effects, primarily inhibitory, by interacting with a family of five G-protein coupled receptors (GPCRs) known as somatostatin receptors (SSTRs), subtypes 1 through 5 (SSTR1-5).[1] These receptors are distributed throughout the central nervous system and peripheral tissues, including the pituitary gland, pancreas, and gastrointestinal tract.[1] The substitution of tyrosine at position 11 allows for radioiodination, making [¹²⁵I-Tyr11]-Somatostatin a crucial tool for receptor binding assays and characterization. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with SSTRs and the subsequent intracellular signaling cascades.
Somatostatin Receptors and Binding Profile of this compound
This compound, like the native hormone, binds to multiple SSTR subtypes. The affinity of this compound for these receptors is a critical determinant of its biological activity. Quantitative analysis of its binding characteristics has been performed using radioligand binding assays with [¹²⁵I]-Tyr11-Somatostatin.
Quantitative Data: Ligand Binding Affinity
| Ligand | Receptor/Tissue | Binding Parameter | Value |
| [¹²⁵I]-Tyr11-Somatostatin | Ovine Retina Membranes | Kd | 0.23 ± 0.03 nM |
| Bmax | 84 ± 6 fmol/mg protein | ||
| [¹²⁵I]-Tyr11-Somatostatin | Rabbit Retina Membranes | Kd | 0.90 ± 0.20 nM |
| Bmax | 104 ± 52 fmol/mg protein | ||
| Somatostatin-14 | Rat SSTR2 (in CHO cells) | EC50 (cAMP inhibition) | 350 pM[2] |
Kd: Dissociation constant; Bmax: Maximum binding capacity; EC50: Half-maximal effective concentration. Note: Specific IC50 and EC50 values for this compound on adenylyl cyclase inhibition and ERK phosphorylation are not readily available in the reviewed literature. The provided EC50 is for the closely related native peptide, Somatostatin-14.
Intracellular Signaling Pathways
The binding of this compound to its cognate receptors initiates a cascade of intracellular events that ultimately mediate its physiological effects. The primary signaling mechanisms involve the modulation of adenylyl cyclase activity and the regulation of the mitogen-activated protein kinase (MAPK) pathway, often involving protein tyrosine phosphatases.
G-Protein Coupling and Inhibition of Adenylyl Cyclase
Upon ligand binding, SSTRs couple to inhibitory heterotrimeric G-proteins of the Gi/o family.[1] This interaction leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1] This reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA), a key downstream effector that phosphorylates numerous cellular proteins, including transcription factors, to regulate gene expression and cellular function. Some SSTRs, such as SSTR2 and SSTR5, have also been shown to couple to Gq/11 proteins, though smaller ligands may preferentially activate the Gi/o pathway.[3]
Modulation of the MAPK/ERK Pathway
Somatostatin receptors also influence the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial for cell proliferation and differentiation. The regulation of this pathway by SSTRs is complex and can be either inhibitory or stimulatory depending on the receptor subtype and cellular context.
A key mechanism in SSTR-mediated signaling involves the activation of protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2 (Src homology 2 domain-containing phosphatases).[4][5] Upon SSTR2 activation, a signaling complex can form involving the receptor, the tyrosine kinase Src, and the phosphatase SHP-2.[4][5] This leads to the recruitment and activation of SHP-1.[4][5] Activated SHP-1 can dephosphorylate and inactivate components of growth factor receptor signaling pathways, thereby inhibiting downstream signaling to the Ras-Raf-MEK-ERK cascade and leading to anti-proliferative effects.
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of unlabeled this compound for SSTRs using [¹²⁵I]-Tyr11-Somatostatin as the radioligand.
1. Membrane Preparation:
-
Culture cells expressing the SSTR of interest to 80-90% confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration (e.g., using a BCA assay).
2. Competitive Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor dilutions.
-
Total Binding: Add a known amount of membrane preparation and [¹²⁵I]-Tyr11-Somatostatin in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Non-specific Binding: Add membrane preparation, [¹²⁵I]-Tyr11-Somatostatin, and a saturating concentration of unlabeled somatostatin (e.g., 1 µM).
-
Competitor Wells: Add membrane preparation, [¹²⁵I]-Tyr11-Somatostatin, and serial dilutions of unlabeled this compound.
-
Incubate the plate at a specified temperature and time to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activity Assay
This protocol measures the ability of this compound to inhibit adenylyl cyclase activity, typically stimulated by forskolin.
1. Cell Culture and Treatment:
-
Culture cells expressing the SSTR of interest.
-
Pre-incubate cells with varying concentrations of this compound for a specified time.
-
Stimulate the cells with a known adenylyl cyclase activator, such as forskolin, in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
2. Cell Lysis and cAMP Measurement:
-
Terminate the reaction and lyse the cells.
-
Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
Western Blotting for ERK Phosphorylation
This protocol detects the phosphorylation of ERK1/2 as a measure of MAPK pathway activation.
1. Cell Culture and Treatment:
-
Culture cells to an appropriate confluency and serum-starve overnight to reduce basal ERK phosphorylation.
-
Treat cells with this compound for various time points or at different concentrations.
2. Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clear the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Re-probing for Total ERK:
-
Strip the membrane to remove the p-ERK antibodies.
-
Re-probe the membrane with a primary antibody that recognizes total ERK1/2, followed by the HRP-conjugated secondary antibody and ECL detection. This serves as a loading control.
5. Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Plot the normalized p-ERK levels against the treatment conditions to determine the effect of this compound on ERK phosphorylation.
Conclusion
This compound exerts its biological effects through a multi-faceted mechanism of action initiated by its binding to specific somatostatin receptors. The primary signaling pathways involve the Gi/o-mediated inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and the modulation of the MAPK/ERK pathway, often through the activation of tyrosine phosphatases SHP-1 and SHP-2. These signaling events culminate in the characteristic inhibitory effects of somatostatin on hormone secretion and cell proliferation. The detailed understanding of these mechanisms, facilitated by the experimental protocols outlined herein, is crucial for the continued development of somatostatin analogs as therapeutic agents for a variety of neuroendocrine disorders and cancers. Further research to delineate the precise quantitative potency of this compound in functional assays will provide a more complete picture of its pharmacological profile.
References
- 1. pnas.org [pnas.org]
- 2. The rat SSTR2 somatostatin receptor subtype is coupled to inhibition of cyclic AMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. Activation of the SphK1/ERK/p-ERK pathway promotes autophagy in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Biological Functions and Pathways of [Tyr11]-Somatostatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin (B550006) (SST), a cyclic peptide hormone, is a critical regulator of endocrine and nervous system functions. It exerts its diverse biological effects through a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. [Tyr11]-Somatostatin is a synthetic analog of the native somatostatin-14 peptide, where the tyrosine residue at position 11 is key for radioiodination, making it an invaluable tool in receptor binding studies and diagnostics. This guide provides a comprehensive overview of the biological functions, signaling pathways, and experimental methodologies associated with this compound.
Biological Functions of this compound
This compound, by acting on somatostatin receptors, modulates a wide array of physiological processes. Its primary functions are inhibitory in nature and include:
-
Inhibition of Hormone Secretion: A cardinal function of somatostatin analogs is the suppression of hormone release from various endocrine glands. This includes the inhibition of growth hormone (GH) and thyroid-stimulating hormone (TSH) from the pituitary gland, as well as insulin (B600854) and glucagon (B607659) from the pancreas.[1][2][3] In the gastrointestinal tract, it curtails the secretion of hormones like gastrin and secretin.[1][2]
-
Neurotransmission: Within the central and peripheral nervous systems, this compound acts as a neurotransmitter and neuromodulator. It has been implicated in processes such as anxiety, epilepsy, and pain perception, often through the modulation of other neurotransmitter systems like GABA.[4]
-
Cell Proliferation and Apoptosis: Somatostatin and its analogs can inhibit the proliferation of both normal and cancerous cells.[1][4] This anti-proliferative effect is a cornerstone of its therapeutic application in neuroendocrine tumors (NETs). Furthermore, activation of certain SSTR subtypes, notably SSTR2 and SSTR3, can induce apoptosis (programmed cell death) in tumor cells.[5]
-
Gastrointestinal Regulation: this compound influences gastrointestinal motility and reduces gastric acid secretion.[1]
Quantitative Data: Receptor Binding Affinities
The biological effects of this compound are dictated by its binding affinity to the different SSTR subtypes. The following tables summarize key quantitative data from various studies. It is important to note that binding affinities can vary depending on the experimental conditions, cell type, and radioligand used.
Table 1: Dissociation Constant (Kd) of [125I]Tyr11-Somatostatin
| Receptor/Tissue | Cell Type/Membrane Preparation | Kd (nM) | Reference |
| Somatostatin Receptors (General) | Rabbit Retinal Membranes | 0.90 ± 0.20 | --INVALID-LINK--[4] |
| High-Affinity Somatostatin Sites | Isolated Rat Adipocytes | 7.64 | --INVALID-LINK--[6] |
| Low-Affinity Somatostatin Sites | Isolated Rat Adipocytes | 295 | --INVALID-LINK--[6] |
| GH-Secreting Pituitary Adenoma | Human Tumor Membranes | 0.80 ± 0.15 | --INVALID-LINK--[7] |
| Non-Secreting Pituitary Adenoma (some) | Human Tumor Membranes | 0.18 and 0.32 | --INVALID-LINK--[7] |
Table 2: Inhibitory Concentration (IC50) and Inhibition Constant (Ki) for Somatostatin Analogs
| Ligand | Receptor Subtype(s) | IC50 (nM) | Ki (nM) | Cell Line/Tissue | Reference |
| Somatostatin-14 | SSTRs (general) | 0.32 | - | Human Pituitary Adenoma | --INVALID-LINK--[7] |
| Somatostatin-28 | SSTRs (general) | 0.50 | - | Human Pituitary Adenoma | --INVALID-LINK--[7] |
| Somatostatin-14 | Rat SSTR1 | - | 0.2 | Cloned Rat Receptor | --INVALID-LINK--[8] |
Signaling Pathways of this compound
Upon binding to its cognate SSTRs, this compound initiates a cascade of intracellular signaling events. The five SSTR subtypes can couple to different G-proteins, leading to a variety of downstream effects. All five SSTRs are known to couple to the inhibitory G-protein αi/o subunit (Gαi/o).[9] More recent studies have shown that SSTR2 and SSTR5 can also couple to the Gαq/11 pathway.[5][10]
The primary signaling pathways activated by this compound include:
-
Inhibition of Adenylyl Cyclase: This is a canonical pathway for all SSTR subtypes. Activation of Gαi leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][5] Reduced cAMP levels, in turn, decrease the activity of Protein Kinase A (PKA), which has widespread effects on cellular function, including hormone secretion and gene expression.
-
Modulation of Ion Channels: Somatostatin receptor activation influences the activity of several ion channels. This includes the activation of inwardly rectifying potassium (K+) channels, leading to membrane hyperpolarization and a decrease in cellular excitability. It also involves the inhibition of voltage-gated calcium (Ca2+) channels, which reduces calcium influx and is a key mechanism for inhibiting hormone secretion.[11]
-
Activation of Phosphatases: SSTRs can activate various protein phosphatases, such as phosphotyrosine phosphatase (PTP). PTPs can dephosphorylate and inactivate signaling molecules involved in cell growth and proliferation, such as those in the mitogen-activated protein kinase (MAPK) pathway.
-
Modulation of the MAPK (ERK1/2) Pathway: The effect of SSTR activation on the MAPK/ERK pathway can be either inhibitory or stimulatory depending on the cell type and SSTR subtype. Inhibition of this pathway contributes to the anti-proliferative effects of somatostatin.
-
PI3K/Akt Pathway Inhibition: In some cellular contexts, particularly in tumor cells, somatostatin receptor activation can inhibit the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation.[4]
Caption: Overview of SSTR-mediated signaling pathways.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a method for determining the binding characteristics of this compound to its receptors in a given tissue or cell preparation.
Caption: Workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).
-
Centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in a suitable buffer.
-
Determine the protein concentration using a standard method like the BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for:
-
Total binding: Add buffer and a known concentration of [125I]Tyr11-Somatostatin.
-
Non-specific binding: Add buffer, [125I]Tyr11-Somatostatin, and a saturating concentration of unlabeled somatostatin (e.g., 1 µM).
-
Competitive binding (for Ki determination): Add buffer, [125I]Tyr11-Somatostatin, and varying concentrations of the unlabeled competitor ligand.
-
-
Add the membrane preparation to each well.
-
Incubate the plate, typically for 60 minutes at 37°C, to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For saturation binding experiments, plot specific binding against the concentration of the radioligand and use non-linear regression to determine the Kd and Bmax.
-
For competition binding experiments, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Caption: Workflow for a cAMP functional assay.
Detailed Methodology:
-
Cell Culture:
-
Plate cells expressing the SSTR subtype of interest in a suitable multi-well plate.
-
Allow the cells to adhere and grow to the desired confluency.
-
-
Assay Procedure:
-
Wash the cells with a suitable buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.
-
Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.
-
Immediately add different concentrations of this compound to the wells.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit, such as a competitive ELISA or a homogeneous time-resolved fluorescence (HTRF) assay.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production.
-
ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAPK pathway by quantifying the phosphorylation of ERK1/2 in response to this compound.
Caption: Workflow for an ERK1/2 phosphorylation assay.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate cells in a suitable format (e.g., 6-well or 96-well plates).
-
Once confluent, serum-starve the cells for several hours or overnight to reduce basal levels of ERK phosphorylation.
-
Treat the cells with various concentrations of this compound for a specific time period (typically 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.
-
Clarify the lysates by centrifugation.
-
-
Detection of Phosphorylated ERK:
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Subsequently, probe with an antibody for total ERK1/2 as a loading control.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.
-
-
ELISA or HTRF:
-
Use a commercially available kit that employs a sandwich ELISA or HTRF format to quantify the amount of phosphorylated ERK and total ERK in the cell lysates.
-
-
-
Data Analysis:
-
Quantify the band intensities (for Western blotting) or the signal (for ELISA/HTRF).
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Plot the normalized p-ERK levels against the log concentration of this compound.
-
Determine the EC50 value from the resulting dose-response curve.
-
Conclusion
This compound is a vital research tool for elucidating the complex biology of the somatostatin system. Its ability to be radioiodinated makes it indispensable for receptor binding studies, while its potent biological activity allows for the detailed investigation of SSTR-mediated signaling pathways. The methodologies outlined in this guide provide a framework for researchers to quantitatively assess the interactions of this compound with its receptors and to dissect the downstream cellular consequences. A thorough understanding of these functions and pathways is critical for the development of novel somatostatin-based therapeutics for a range of diseases, including neuroendocrine tumors and acromegaly.
References
- 1. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory Mechanisms of Somatostatin Expression | MDPI [mdpi.com]
- 4. Characterization of [125I]Tyr11-somatostatin binding sites in the rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of somatostatin binding sites in isolated rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific somatostatin receptors on human pituitary adenoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8932 [pdspdb.unc.edu]
- 9. The role of G-proteins in the dimerisation of human somatostatin receptor types 2 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular basis for the selective G protein signaling of somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - LKT Labs [lktlabs.com]
An In-depth Technical Guide on the Role of [Tyr11]-Somatostatin in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of [Tyr11]-Somatostatin, a key synthetic analog of somatostatin-14, and its applications in neuroscience research. It details its binding characteristics, signaling pathways, and the experimental protocols utilized to investigate its function.
This compound is a neuroactive peptide where the phenylalanine at position 11 of the native somatostatin-14 sequence is replaced by tyrosine. This modification allows for radioiodination, creating a high-affinity radioligand, [¹²⁵I-Tyr11]-Somatostatin, which is instrumental in the characterization and study of somatostatin (B550006) receptors (SSTRs) in the central nervous system and periphery.
Data Presentation: Quantitative Analysis of this compound and Somatostatin Analog Binding Affinities
The following tables summarize the binding affinities of this compound and other relevant somatostatin analogs for the five human somatostatin receptor subtypes (SSTR1-5). It is important to note that binding affinities can vary depending on the experimental conditions, cell types, and radioligand used.
| Ligand | Receptor Subtype | Binding Affinity (Kd/Ki in nM) | Tissue/Cell Line | Reference |
| [¹²⁵I-Tyr11]-Somatostatin | Mixed SSTRs | 0.07 (Kd) | GH4C1 pituitary cells | [1] |
| [¹²⁵I-Tyr11]-Somatostatin | Mixed SSTRs | 0.90 ± 0.20 (Kd) | Rabbit retina | [2] |
| [¹²⁵I-Tyr11]-Somatostatin | High-affinity sites | 0.003-0.005 (Kd) | Jurkat and U266 cells | [3] |
| [¹²⁵I-Tyr11]-Somatostatin | Low-affinity sites | 66-100 (Kd) | Jurkat and U266 cells | [3] |
| Somatostatin-14 | SSTR1-5 | High affinity for all subtypes | Transfected CHO or COS-1 cells | [4] |
| Octreotide | SSTR2 | High affinity | Transfected cells | [5] |
| Octreotide | SSTR5 | Moderate affinity | Transfected cells | [5] |
| Octreotide | SSTR3 | Low affinity | Transfected cells | [5] |
| Octreotide | SSTR1, SSTR4 | No significant affinity | Transfected cells | [5] |
| Lanreotide | SSTR2 | High affinity | Transfected cells | [5] |
| Lanreotide | SSTR5 | Moderate affinity | Transfected cells | [5] |
| Pasireotide | SSTR1, SSTR2, SSTR3, SSTR5 | High affinity | Transfected cells | [1] |
Signaling Pathways of this compound
This compound, acting as an agonist at somatostatin receptors, triggers a cascade of intracellular signaling events. All five SSTR subtypes are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory Gαi/o subunit. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, SSTRs can modulate various ion channels and activate other signaling pathways, such as the MAPK and PLC pathways, depending on the receptor subtype and cellular context.[6][7][8]
General SSTR Signaling via Gi/o Pathway
Recent studies have shown that SSTR2 and SSTR5 can also couple to Gαq/11 proteins, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling.[8]
SSTR2/5 Signaling via Gq/11 Pathway
Experimental Protocols
This section details the methodologies for key experiments involving this compound in neuroscience research.
This protocol is for determining the binding affinity of this compound to somatostatin receptors expressed in cell membranes.
1. Membrane Preparation:
-
Culture cells expressing the desired somatostatin receptor subtype to ~80-90% confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Pellet cells by centrifugation (e.g., 1,000 x g for 5 minutes at 4°C).
-
Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes at 4°C) to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in a suitable buffer, determine protein concentration (e.g., using a BCA assay), and store at -80°C.
2. Binding Assay:
-
In a 96-well filter plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Non-specific Binding: 50 µL of a high concentration of unlabeled somatostatin-14 (e.g., 1 µM).
-
Competitive Binding: 50 µL of serially diluted unlabeled this compound or other competitor.
-
-
Add 50 µL of [¹²⁵I-Tyr11]-Somatostatin (at a concentration close to its Kd) to all wells.
-
Add 150 µL of the membrane preparation to each well.
-
Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation.
-
Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation fluid to each well, and measure radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
This protocol outlines the procedure for recording the electrophysiological effects of this compound on individual neurons.
1. Slice Preparation (for brain slice recordings):
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the brain and prepare acute brain slices (e.g., 300 µm thick) containing the region of interest using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Recording Setup:
-
Transfer a brain slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
The internal solution composition will depend on the specific currents being studied (e.g., a K-gluconate-based solution for current-clamp recordings).
3. Whole-Cell Recording:
-
Approach a target neuron with the recording pipette while applying positive pressure.
-
Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
In current-clamp mode, record the resting membrane potential and firing properties of the neuron in response to current injections.
-
In voltage-clamp mode, hold the membrane potential at a specific voltage to isolate and record specific ion channel currents.
4. Drug Application:
-
After obtaining a stable baseline recording, apply this compound to the slice via the perfusion system at a known concentration.
-
Record the changes in membrane potential, firing rate, or specific ion currents in the presence of the peptide.
-
Wash out the peptide to observe the reversibility of the effects.
5. Data Analysis:
-
Analyze the recorded traces to quantify changes in neuronal properties such as resting membrane potential, input resistance, action potential threshold, firing frequency, and the amplitude and kinetics of synaptic or voltage-gated currents.
This protocol describes the in vivo measurement of neurotransmitter release in response to the local application of this compound in the brain of a freely moving animal.[1][2][5]
1. Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Following aseptic procedures, expose the skull and drill a small hole over the target brain region.
-
Implant a guide cannula aimed at the desired coordinates and secure it to the skull with dental cement.
-
Allow the animal to recover from surgery for several days.
2. Microdialysis Experiment:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the brain.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 0.5-2 µL/min).
-
Allow a stabilization period (e.g., 1-2 hours) for the tissue to equilibrate.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
To apply this compound, switch the perfusion fluid to aCSF containing the desired concentration of the peptide (retrodialysis).
-
Continue to collect dialysate samples during and after the drug application to measure changes in the extracellular levels of neurotransmitters of interest (e.g., dopamine, GABA).
3. Sample Analysis:
-
Analyze the collected dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) with electrochemical detection or mass spectrometry to quantify the concentration of the neurotransmitter(s).
4. Data Analysis:
-
Express the neurotransmitter concentrations in the dialysate samples as a percentage of the average baseline concentration.
-
Statistically compare the neurotransmitter levels during and after this compound application to the baseline levels to determine the effect of the peptide on neurotransmitter release.
References
- 1. benchchem.com [benchchem.com]
- 2. Microdialysis measurement of in vivo neuropeptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Somatostatin receptor subtypes SSTR2 and SSTR5 couple negatively to an L-type Ca2+ current in the pituitary cell line AtT-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distribution and calcium signaling function of somatostatin receptor subtypes in rat pituitary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are SSTR modulators and how do they work? [synapse.patsnap.com]
- 7. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic insights into G-protein coupling with an agonist-bound G-protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
[Tyr11]-Somatostatin: An In-depth Technical Guide to its Interaction with Somatostatin Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between [Tyr11]-Somatostatin and the five somatostatin (B550006) receptor subtypes (SSTR1-5). This document details the binding affinity, downstream signaling pathways, and the experimental protocols used to elucidate these interactions, serving as a valuable resource for researchers in pharmacology and drug development.
Introduction
Somatostatin, a cyclic peptide hormone, plays a crucial role in regulating a myriad of physiological processes, including neurotransmission, endocrine and exocrine secretion, and cell proliferation. Its effects are mediated through a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. This compound is a synthetic analog of the native Somatostatin-14, where the tyrosine residue at position 11 facilitates radioiodination, making it an invaluable tool for receptor binding studies. Understanding the specific interactions of this compound with each SSTR subtype is fundamental for the development of targeted therapeutics for various pathologies, including neuroendocrine tumors and hormonal disorders.
Quantitative Binding Affinity of this compound for SSTR Subtypes
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While direct and comprehensive binding data for this compound across all five human SSTR subtypes is not available in a single study, data for the parent molecule, Somatostatin-14, provides a strong proxy due to the minimal structural difference. Somatostatin-14 is known to bind with high affinity to all five receptor subtypes[1]. The following table summarizes the available binding affinity data for Somatostatin-14.
| Receptor Subtype | Ligand | Ki (nM) | Cell Line | Radioligand | Reference |
| Human SSTR1 | Somatostatin-14 | ~0.1-0.2 | CHO-K1 / COS-7 | [125I]-Tyr11-Somatostatin | [2] |
| Human SSTR2 | Somatostatin-14 | High Affinity | CHO-K1 / COS-7 | [125I]-Somatostatin-14 | [1] |
| Human SSTR3 | Somatostatin-14 | High Affinity | CHO-K1 / COS-7 | [125I]-Somatostatin-14 | [1] |
| Human SSTR4 | Somatostatin-14 | 1.1 | COS-7 | [125I]-[Leu8,D-Trp22,Tyr25]SST-28 | [3] |
| Human SSTR5 | Somatostatin-14 | High Affinity | CHO-K1 / COS-7 | [125I]-Somatostatin-14 | [1] |
Signaling Pathways Activated by this compound
Upon binding of this compound to its receptors, a cascade of intracellular signaling events is initiated. All five SSTR subtypes are coupled to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, SSTR activation modulates various other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, phospholipase C (PLC), and ion channel activities.
Adenylyl Cyclase Inhibition Pathway
This is a canonical signaling pathway for all SSTR subtypes. The activation of the Gi/o protein by the receptor-ligand complex leads to the inhibition of the enzyme adenylyl cyclase, resulting in reduced production of cAMP.
Figure 1: General signaling pathway for SSTR-mediated inhibition of adenylyl cyclase.
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
Activation of SSTRs, particularly SSTR1, SSTR2, and SSTR4, has been shown to stimulate the MAPK/ERK pathway. This pathway is crucial for regulating cell proliferation and differentiation. The activation can be pertussis toxin-sensitive, indicating the involvement of Gi/o proteins, and often involves protein tyrosine phosphatases like SHP-1 and SHP-2.
Figure 2: SSTR-mediated activation of the MAPK/ERK signaling pathway.
Experimental Protocols
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled ligands, such as this compound, by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.
References
[Tyr11]-Somatostatin: A Technical Guide to Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding and functional selectivity of the synthetic somatostatin (B550006) analog, [Tyr11]-Somatostatin, for the five human somatostatin receptor subtypes (SSTR1-5). This document includes quantitative binding data, detailed experimental methodologies, and visual representations of key biological and experimental processes to support research and development efforts in somatostatin receptor-targeted therapies.
Core Concepts: Somatostatin and its Receptors
Somatostatin is a naturally occurring peptide hormone that regulates a wide array of physiological processes by interacting with a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1][2] These receptors are distributed throughout the body and are implicated in various diseases, including neuroendocrine tumors, making them attractive targets for therapeutic intervention.[2][3] Synthetic analogs of somatostatin, such as this compound, have been developed to exploit these therapeutic potentials. Understanding the receptor subtype selectivity of these analogs is paramount for developing targeted therapies with improved efficacy and reduced side effects.
Binding Affinity of this compound for SSTR Subtypes
The binding affinity of this compound for each of the five human somatostatin receptor subtypes is a critical determinant of its biological activity. The affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. In these assays, unlabeled this compound competes with a radiolabeled ligand, often [125I]Tyr11-Somatostatin, for binding to the receptors.
| Receptor Subtype | Reported IC50 (nM) for [125I]Tyr11-SST-14 Binding |
| hSSTR1 | >1000 |
| hSSTR2 | 0.43 |
| hSSTR3 | 14.5 |
| hSSTR4 | >1000 |
| hSSTR5 | 1.8 |
Table 1: Inhibition constants (IC50) for the binding of [125I]Tyr11-SST-14 to the five human somatostatin receptor subtypes (hsst1-5) expressed by transfected COS-7 cells.[4]
Functional Activity of this compound at SSTR Subtypes
The functional consequence of this compound binding to its receptors is typically assessed by measuring its ability to modulate downstream signaling pathways. A primary signaling pathway for all five SSTR subtypes is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][5] The potency of an agonist in eliciting this response is quantified by its half-maximal effective concentration (EC50).
Experimental Protocols
Radioligand Competition Binding Assay
This protocol outlines the methodology for determining the binding affinity of this compound for each SSTR subtype.
1. Cell Culture and Membrane Preparation:
-
Culture mammalian cells (e.g., CHO-K1, COS-7) stably transfected to express a single human SSTR subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) on ice.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membrane fraction from the supernatant by high-speed centrifugation.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4) and determine the protein concentration.
2. Competitive Binding Assay:
-
In a 96-well plate, combine the cell membranes, the radioligand ([125I]Tyr11-Somatostatin) at a concentration near its Kd, and varying concentrations of unlabeled this compound (competitor).
-
To determine non-specific binding, include wells with a high concentration of unlabeled somatostatin-14.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Inhibition of cAMP Accumulation
This protocol describes the methodology to assess the functional potency of this compound.
1. Cell Culture:
-
Culture mammalian cells stably expressing a single human SSTR subtype in a suitable medium.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
2. cAMP Accumulation Assay:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells.
-
Stimulate adenylyl cyclase with a known activator, such as forskolin.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
3. Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response equation to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal inhibition of cAMP accumulation.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Expression of Somatostatin Receptor Subtypes (SSTR-1–SSTR-5) in Pediatric Hematological and Oncological Disorders | MDPI [mdpi.com]
- 3. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Somatostatin acts by inhibiting the cyclic 3',5'-adenosine monophosphate (cAMP)/protein kinase A pathway, cAMP response element-binding protein (CREB) phosphorylation, and CREB transcription potency - PubMed [pubmed.ncbi.nlm.nih.gov]
[Tyr11]-Somatostatin: A Neuroactive Peptide Modulating Neuronal Function and Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
[Tyr11]-Somatostatin is a synthetic analog of the native neuropeptide somatostatin (B550006), engineered to incorporate a tyrosine residue at position 11. This modification facilitates radioiodination, creating [¹²⁵I]-Tyr11-Somatostatin, a high-affinity radioligand crucial for the characterization and study of somatostatin receptors (SSTRs). As a neuroactive peptide, this compound mimics the inhibitory effects of endogenous somatostatin, playing a significant role in neurotransmission and neuromodulation. Its interaction with SSTRs, a family of five G-protein coupled receptors (SSTR1-5), triggers a cascade of intracellular signaling events that ultimately regulate neuronal excitability and hormone secretion. This technical guide provides a comprehensive overview of this compound, detailing its binding characteristics, the signaling pathways it modulates, and the experimental protocols to investigate its function. This document is intended to serve as a valuable resource for researchers in neuroscience and pharmacology, as well as professionals involved in the development of novel therapeutics targeting the somatostatin system.
Introduction to this compound
Somatostatin is a cyclic peptide hormone with two primary bioactive forms, somatostatin-14 and somatostatin-28, that acts as a potent inhibitor of various physiological processes, including hormone secretion and cell proliferation. In the central nervous system, somatostatin functions as a neurotransmitter or neuromodulator, exerting predominantly inhibitory effects on neuronal activity. This compound is a synthetic derivative of somatostatin-14, with the amino acid sequence Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Tyr-Thr-Ser-Cys (disulfide bridge between Cys3 and Cys14). The key modification is the substitution of threonine with tyrosine at position 11. This substitution allows for the straightforward incorporation of radioactive iodine (¹²⁵I), yielding a radioligand with high specific activity and affinity for somatostatin receptors. This property has made [¹²⁵I]-Tyr11-Somatostatin an invaluable tool in receptor pharmacology for decades.
Quantitative Data: Receptor Binding Affinities
The neuroactive effects of this compound are mediated through its binding to the five subtypes of somatostatin receptors (SSTR1-5). The affinity of this compound for these receptors determines its potency and biological activity. While comprehensive binding data for this compound across all five receptor subtypes is dispersed throughout the literature, the following table summarizes available data for somatostatin and its analogs to provide a comparative context. It is important to note that iodination can alter the binding affinity of the peptide.
| Ligand | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) | Reference |
| Somatostatin-14 | 0.7-2.5 | 0.1-0.5 | 0.6-1.5 | 1.0-5.0 | 0.3-1.0 | [1][2][3] |
| Somatostatin-28 | 0.5-1.5 | 0.1-0.3 | 0.4-1.0 | >100 | 0.05-0.2 | [1][3] |
| [¹²⁵I]-Tyr11-Somatostatin | - | 0.90 ± 0.20 (Kd) | - | - | - | [4] |
Note: The value for [¹²⁵I]-Tyr11-Somatostatin is a dissociation constant (Kd) determined in rabbit retinal membranes, which may not represent binding to a single receptor subtype.
Signaling Pathways of this compound
Upon binding to its cognate SSTRs, this compound initiates a series of intracellular signaling events primarily mediated by pertussis toxin-sensitive inhibitory G-proteins (Gi/o). These pathways collectively lead to the inhibition of neuronal activity and hormone secretion.
G-Protein Coupling and Downstream Effectors
Activation of SSTRs by this compound leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components then modulate the activity of various downstream effector proteins.
Caption: Binding of this compound to SSTRs activates Gi/o proteins.
Inhibition of Adenylyl Cyclase
The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA), a key regulator of numerous cellular processes, including gene expression and ion channel function.
Caption: Gαi/o inhibits adenylyl cyclase, reducing cAMP and PKA activity.
Modulation of Ion Channels
The Gβγ subunit, and to some extent the Gαi/o subunit, directly modulates the activity of various ion channels, leading to a hyperpolarization of the cell membrane and a decrease in neuronal excitability.
-
Activation of K+ Channels: Gβγ directly binds to and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of K+ ions and membrane hyperpolarization.
-
Inhibition of Ca2+ Channels: Gβγ directly inhibits voltage-gated calcium channels (VGCCs), particularly N-type and P/Q-type channels, reducing Ca2+ influx. This is a critical mechanism for inhibiting neurotransmitter release.
Caption: Gβγ modulates K+ and Ca2+ channels to inhibit neuronal activity.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of unlabeled ligands for somatostatin receptors using [¹²⁵I]-Tyr11-Somatostatin.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissue expressing SSTRs in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Assay buffer (50 µL).
-
Increasing concentrations of the unlabeled competitor ligand (50 µL). For non-specific binding control, use a high concentration of unlabeled somatostatin (e.g., 1 µM). For total binding, add buffer.
-
[¹²⁵I]-Tyr11-Somatostatin (50 µL) at a concentration close to its Kd.
-
Membrane preparation (50 µL).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate pre-soaked in a blocking solution (e.g., 0.3% polyethyleneimine).
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Activity Assay
This protocol measures the ability of this compound to inhibit adenylyl cyclase activity, typically by quantifying the reduction in forskolin-stimulated cAMP production.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing the SSTR of interest in a suitable medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat the cells with varying concentrations of this compound for a defined period.
-
Stimulate adenylyl cyclase with forskolin.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence resonance energy transfer (FRET)-based assay.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value for the inhibition of adenylyl cyclase.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the effects of this compound on neuronal membrane potential and ion channel currents.
Workflow:
Caption: Workflow for whole-cell patch-clamp recording of this compound effects.
Methodology:
-
Preparation:
-
Prepare acute brain slices or primary neuronal cultures.
-
Prepare external (e.g., artificial cerebrospinal fluid) and internal (pipette) solutions with appropriate ionic compositions.
-
-
Recording:
-
Under a microscope, approach a neuron with a glass micropipette filled with the internal solution.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
In current-clamp mode, record the resting membrane potential and firing activity in response to current injections.
-
In voltage-clamp mode, hold the membrane potential at a specific voltage and record ion channel currents.
-
-
Drug Application:
-
After recording a stable baseline, perfuse the bath with a solution containing this compound.
-
Record the changes in membrane potential, firing rate, or specific ion currents.
-
-
Data Analysis:
-
Measure changes in resting membrane potential, input resistance, action potential firing frequency, and the amplitude and kinetics of specific ion currents before and after the application of this compound.
-
Conclusion
This compound is a powerful tool in neuropharmacology and a key molecule for understanding the complex roles of the somatostatin system in the brain. Its utility as a high-affinity radioligand has been instrumental in characterizing somatostatin receptors and their distribution. As a neuroactive peptide, it effectively mimics the inhibitory actions of endogenous somatostatin, making it a valuable probe for investigating neuronal signaling and a potential lead structure for the development of novel therapeutic agents for neurological and endocrine disorders. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the intricate mechanisms of this compound and its therapeutic potential.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of [125I]Tyr11-somatostatin binding sites in the rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
[Tyr11]-Somatostatin in proteomics research.
An In-Depth Technical Guide to [Tyr11]-Somatostatin in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a critical tool in proteomics research. We will delve into its mechanism of action, detail its applications, present key quantitative data, and provide step-by-step experimental protocols for its use in the laboratory.
Introduction to this compound
This compound is a synthetic analog of the endogenous polypeptide hormone somatostatin (B550006).[1] Native somatostatin exists in two forms, somatostatin-14 and somatostatin-28, and acts as a potent inhibitory hormone, regulating a wide array of physiological functions, including the secretion of growth hormone, insulin, and glucagon.[2][3] The short half-life of native somatostatin limits its therapeutic and research applications. Analogs like this compound, which substitutes the phenylalanine at position 11 with tyrosine, offer greater stability and versatility.
The primary utility of this compound in research stems from the ability to iodinate the tyrosine residue, creating [¹²⁵I]Tyr11-Somatostatin.[4] This radiolabeled version is a high-affinity ligand used extensively in radioligand binding assays to characterize and quantify somatostatin receptors (SSTRs) in various tissues and cell lines.[5][6][7] As a neuroactive peptide, it is a valuable tool for proteomics research, helping to elucidate the complex signaling networks governed by the somatostatin system.[4][8][9]
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to the five distinct G-protein coupled somatostatin receptor subtypes (SSTR1-5).[2] Upon binding, these receptors couple to inhibitory G-proteins (Gi), triggering a cascade of intracellular signaling events that ultimately lead to an inhibitory cellular response.
The primary signaling pathways activated by SSTRs include:
-
Inhibition of Adenylyl Cyclase: This is a hallmark of SSTR activation, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]
-
Modulation of Ion Channels: SSTR activation leads to the activation of inwardly rectifying potassium (K+) channels, causing membrane hyperpolarization, and the inhibition of voltage-gated calcium (Ca²⁺) channels, reducing calcium influx.[11][12]
-
Activation of Phosphotyrosine Phosphatases (PTPs): This leads to the dephosphorylation of key signaling molecules, counteracting growth factor-stimulated pathways.
-
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway: SSTRs can influence the MAPK cascade, which plays a crucial role in cell proliferation and differentiation.[10]
-
Stimulation of Phospholipase C (PLC): Specifically, SSTR2 activation has been shown to stimulate PLC, leading to the generation of inositol (B14025) phosphates and an increase in intracellular calcium from internal stores.[12]
-
Inhibition of PI3K/Akt Pathway: In some tumor cells, somatostatin signaling displays pro-apoptotic properties through the inhibition of the PI3K/Akt survival pathway.[11]
These pathways collectively contribute to the anti-secretory, anti-proliferative, and pro-apoptotic effects of somatostatin and its analogs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of [125I]Tyr11-somatostatin binding sites in the rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific somatostatin receptors on human pituitary adenoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. This compound | 神经活性肽 | MCE [medchemexpress.cn]
- 9. This compound - Immunomart [immunomart.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound - LKT Labs [lktlabs.com]
- 12. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to [Tyr11]-Somatostatin (CAS Number: 59481-27-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of [Tyr11]-Somatostatin, a synthetic analog of the naturally occurring hormone somatostatin (B550006). This document details its physicochemical properties, mechanism of action, and key experimental protocols for its study and application.
Core Compound Information
This compound is a synthetic cyclic tetradecapeptide, an analog of somatostatin-14, where the phenylalanine at position 11 is replaced by tyrosine. This substitution enhances the molecule's stability and potency, making it a valuable tool in research and a potential candidate for therapeutic development.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 59481-27-5 |
| Molecular Formula | C₇₆H₁₀₄N₁₈O₂₀S₂ |
| Molecular Weight | 1653.9 g/mol [1] |
| Amino Acid Sequence | H-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Tyr-Thr-Ser-Cys-OH (Disulfide bond between Cys³ and Cys¹⁴)[1] |
| Synonyms | [Tyr¹¹]-Somatostatin-14, Somatostatin, Tyr(11)- |
| Appearance | White to off-white powder |
| Purity | ≥95% |
| Storage Temperature | -20°C[1] |
| Solubility | Soluble in water |
Toxicological Data
| Compound | Test | Route | Species | Value |
| Somatostatin | LD50 | Intravenous | Rat | 21 mg/kg[2] |
| Somatostatin | LD50 | Intravenous | Mouse (male) | >30 mg/kg[3] |
| Somatostatin | LD50 | Intravenous | Mouse (female) | >20 mg/kg[3] |
Mechanism of Action and Receptor Binding
This compound, like endogenous somatostatin, exerts its biological effects by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. These receptors are widely distributed throughout the body, including the central nervous system, pituitary gland, pancreas, and gastrointestinal tract. The activation of these receptors initiates a cascade of intracellular signaling events that ultimately lead to the inhibition of various cellular processes, most notably hormonal secretion.
Receptor Binding Affinities
The binding affinity of somatostatin analogs to different SSTR subtypes is crucial for their biological activity and therapeutic potential. While a comprehensive dataset for this compound is not available from a single source, the following table summarizes the binding affinities of the closely related radiolabeled ligand, [¹²⁵I]Tyr¹¹-somatostatin-14, to rat SSTR subtypes.
| Receptor Subtype | Ligand | Kᵢ (nM) |
| SSTR1 | [¹²⁵I]Tyr¹¹-somatostatin-14 | 0.2[4] |
| SSTR2 | [¹²⁵I]Tyr¹¹-somatostatin-14 | 0.1 - 0.5 |
| SSTR3 | [¹²⁵I]Tyr¹¹-somatostatin-14 | 0.3 - 1.0 |
| SSTR4 | [¹²⁵I]Tyr¹¹-somatostatin-14 | 0.5 - 2.0 |
| SSTR5 | [¹²⁵I]Tyr¹¹-somatostatin-14 | 0.4 - 1.5 |
Note: The binding affinities can vary depending on the cell type and assay conditions.
Downstream Signaling Pathways
Upon binding of this compound to its receptors, a conformational change is induced, leading to the activation of heterotrimeric G-proteins, primarily of the Gαi/o family. This initiates several downstream signaling cascades.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is a primary mechanism for the inhibition of hormone secretion.
-
Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels. This includes the activation of inwardly rectifying potassium (K⁺) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium (Ca²⁺) channels, which reduces calcium influx. Both of these effects contribute to the suppression of hormone and neurotransmitter release.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Somatostatin analogs have been shown to influence the PI3K/Akt pathway, which is critical for cell survival and proliferation. In some cellular contexts, somatostatin receptor activation can lead to the inhibition of Akt phosphorylation, promoting apoptosis.
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: The MAPK/ERK pathway is a key regulator of cell growth and differentiation. The effect of somatostatin receptor activation on this pathway can be cell-type specific, with both activation and inhibition of ERK phosphorylation being reported.
Below are diagrams illustrating the key signaling pathways and a general experimental workflow for studying this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Solid-Phase Peptide Synthesis of this compound
This protocol outlines the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Ala, Gly, Cys(Trt), Lys(Boc), Asn(Trt), Phe, Trp(Boc), Thr(tBu), Tyr(tBu), Ser(tBu))
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water
-
Diethyl ether
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Dissolve 3 equivalents of the first Fmoc-amino acid (Fmoc-Cys(Trt)-OH) and 3 equivalents of OxymaPure® in DMF. b. Add 3 equivalents of DIC and pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin and shake for 2 hours. d. Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive, repeat the coupling.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Ser(tBu), Thr(tBu), Tyr(tBu), Thr(tBu), Lys(Boc), Trp(Boc), Phe, Phe, Asn(Trt), Lys(Boc), Cys(Trt), Gly, Ala).
-
Cleavage and Deprotection: a. After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. b. Treat the resin with a cleavage cocktail of TFA/TIS/EDT/Water (94:1:2.5:2.5) for 3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. f. Dry the crude peptide under vacuum.
-
Disulfide Bond Formation (Cyclization): a. Dissolve the crude linear peptide in water at a low concentration (e.g., 0.1 mg/mL). b. Adjust the pH to 8.5 with ammonium (B1175870) hydroxide. c. Add a 0.01 M solution of potassium ferricyanide dropwise while stirring until a faint yellow color persists. d. Stir for an additional 1-2 hours. e. Quench the reaction by acidifying with acetic acid.
-
Purification: Purify the cyclized peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for somatostatin receptors using [¹²⁵I]Tyr¹¹-Somatostatin as the radioligand.
Materials:
-
Cell membranes expressing the somatostatin receptor subtype of interest
-
[¹²⁵I]Tyr¹¹-Somatostatin
-
Unlabeled this compound (for non-specific binding)
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Plate Setup: a. Total Binding: Add 50 µL of binding buffer to designated wells. b. Non-specific Binding: Add 50 µL of a high concentration of unlabeled this compound (e.g., 1 µM) to designated wells. c. Competition: Add 50 µL of various concentrations of the test compound to the remaining wells.
-
Radioligand Addition: Add 50 µL of [¹²⁵I]Tyr¹¹-Somatostatin (at a concentration near its Kd) to all wells.
-
Membrane Addition: Add 150 µL of the cell membrane preparation (containing 10-50 µg of protein) to all wells. The final assay volume is 250 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked filter plate using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol measures the ability of this compound to inhibit adenylyl cyclase activity by quantifying intracellular cAMP levels.
Materials:
-
Cells expressing the somatostatin receptor subtype of interest
-
This compound
-
Forskolin (B1673556) (or another adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well plate at a predetermined density and culture overnight.
-
Cell Stimulation: a. Aspirate the culture medium and replace it with stimulation buffer. b. Add various concentrations of this compound to the wells. c. Incubate for 15-30 minutes at room temperature. d. Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase. e. Incubate for an additional 15-30 minutes at room temperature.
-
cAMP Measurement: a. Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: a. Plot the cAMP concentration against the log concentration of this compound. b. Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) using non-linear regression.
Western Blot for p-Akt and p-ERK
This protocol is for detecting changes in the phosphorylation status of Akt and ERK in response to this compound treatment.
Materials:
-
Cells expressing the somatostatin receptor subtype of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: a. Culture cells to 70-80% confluency. b. Serum-starve the cells for 4-6 hours. c. Treat the cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer, scrape the cells, and collect the lysate. c. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.
-
Detection: a. Apply the chemiluminescent substrate to the membrane. b. Detect the signal using an imaging system.
-
Stripping and Re-probing: a. Strip the membrane using a stripping buffer. b. Re-probe the membrane with an antibody for the total protein (e.g., anti-total Akt) and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Pharmacokinetics
Specific pharmacokinetic data for this compound is limited. However, the pharmacokinetic profiles of the native somatostatin and its stable analog, octreotide (B344500), provide valuable context. Native somatostatin has a very short half-life of 1-3 minutes due to rapid enzymatic degradation.[5] In contrast, synthetic analogs like octreotide are designed for increased stability.
| Parameter | Octreotide |
| Route of Administration | Subcutaneous, Intravenous |
| Time to Peak Concentration (Subcutaneous) | ~30 minutes |
| Elimination Half-life | ~1.5 hours |
| Protein Binding | ~65% |
| Excretion | ~32% unchanged in urine |
The enhanced stability of this compound compared to native somatostatin suggests a longer half-life, though likely shorter than that of octreotide.
This guide provides a foundational understanding of this compound for research and development purposes. For further in-depth information, consulting the cited literature is recommended.
References
- 1. gut.bmj.com [gut.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. Somatostatin. Total solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Pharmacokinetic and pharmacodynamic properties of a long-acting formulation of the new somatostatin analogue, lanreotide, in normal healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: [Tyr11]-Somatostatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Tyr11]-Somatostatin is a synthetic analog of the naturally occurring peptide hormone somatostatin (B550006). It is a valuable tool in research and drug development due to its ability to bind to somatostatin receptors (SSTRs), which are overexpressed in various pathological conditions, including numerous types of cancer. This document provides detailed application notes and experimental protocols for the use of this compound in key laboratory assays. Iodinated this compound, specifically [¹²⁵I]Tyr¹¹-Somatostatin, is a widely used radioligand for the characterization of SSTRs.
Physicochemical Properties
| Property | Value |
| CAS Number | 59481-27-5 |
| Molecular Formula | C₇₆H₁₀₄N₁₈O₂₀S₂ |
| Molecular Weight | 1653.91 g/mol |
| Sequence | Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Tyr-Thr-Ser-Cys (Disulfide bridge: Cys3-Cys14)[1][2][3] |
| Purity | ≥95% |
| Appearance | White to off-white powder |
| Storage | Store at -20°C |
Quantitative Data: Receptor Binding Affinity
The following tables summarize the binding affinities of this compound and its radiolabeled form to various somatostatin receptor subtypes.
Table 1: Dissociation Constants (Kd) and Maximum Binding Capacities (Bmax) of [¹²⁵I]Tyr¹¹-Somatostatin
| Cell Line / Tissue | Receptor Subtype(s) | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| GH-secreting pituitary adenomas | SSTRs | 0.80 ± 0.15 | 234.2 ± 86.9 | [4] |
| Non-secreting pituitary adenomas (2 of 5) | SSTRs | 0.18, 0.32 | 17.2, 48.0 | [4] |
| Human thyroid carcinoma cell lines | SSTRs | 0.114 - 0.224 | 20 - 154 | [5][6] |
| Rabbit Retina | SSTRs | 0.90 ± 0.20 | 104 ± 52 | [7] |
| GH4C1 pituitary cells | SSTRs | 0.207 ± 0.003 | - | [8] |
| GH-secreting pituitary adenomas | SSTRs | 0.46 ± 0.15 | 165 ± 35 | [2] |
| PRL-secreting pituitary adenomas | SSTRs | Similar to GH-secreting | 37 ± 9 | [2] |
Table 2: Inhibition Constants (Ki) of Somatostatin Analogs for SSTR2
| Compound | Ki (nM) |
| natGa-DOTATOC | 0.9 ± 0.1 |
| natGa-DOTATATE | 1.4 ± 0.3 |
| natGa-NODAGA-JR11 | 25.9 ± 0.2 |
| SRIF-28 | 3.7 ± 1.7 |
Experimental Protocols
Somatostatin Receptor Binding Assay using [¹²⁵I]Tyr¹¹-Somatostatin
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for somatostatin receptors expressed on cell membranes.
Materials:
-
[¹²⁵I]Tyr¹¹-Somatostatin (Radioligand)
-
Unlabeled this compound or other somatostatin analogs (for competition)
-
Cell membranes prepared from cells or tissues expressing SSTRs
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1% BSA, and a protease inhibitor cocktail
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂
-
96-well filter plates (e.g., Millipore Multiscreen or Packard Unifilter)
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [¹²⁵I]Tyr¹¹-Somatostatin (e.g., 50 pM final concentration), and 100 µL of membrane suspension (e.g., 10-20 µg protein).
-
Non-specific Binding: 50 µL of unlabeled somatostatin (e.g., 1 µM final concentration), 50 µL of [¹²⁵I]Tyr¹¹-Somatostatin, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of competing compound (at various concentrations), 50 µL of [¹²⁵I]Tyr¹¹-Somatostatin, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 30-60 minutes to reach binding equilibrium.[4]
-
Filtration: Transfer the incubation mixture to a pre-wetted 96-well filter plate. Apply vacuum to separate the bound from free radioligand.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioactivity.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value. The Ki can be calculated using the Cheng-Prusoff equation.
Experimental Workflow: Receptor Binding Assay
References
- 1. The XTT Cell Proliferation Assay Applied to Cell Layers Embedded in Three-Dimensional Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin receptors in human growth hormone and prolactin-secreting pituitary adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Somatostatin analogs affect proliferation of human thyroid carcinoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of [125I]Tyr11-somatostatin binding sites in the rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: [Tyr11]-Somatostatin in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing [Tyr11]-Somatostatin, particularly its radioiodinated form [¹²⁵I]this compound, in radioligand binding assays to characterize somatostatin (B550006) receptors (SSTRs). This document includes comprehensive experimental protocols, a summary of binding data, and diagrams of the associated signaling pathway and experimental workflow.
Introduction
Somatostatin is a neuropeptide hormone that exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs) known as SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5.[1] These receptors are involved in a variety of physiological processes, making them attractive targets for drug development. This compound is an analog of somatostatin that can be readily iodinated to produce a high-affinity radioligand, [¹²⁵I]this compound, which is a valuable tool for studying SSTRs.[2] Radioligand binding assays using [¹²⁵I]this compound are considered a gold standard for determining the affinity of ligands to somatostatin receptors.[3]
Somatostatin Receptor Signaling
Upon binding of somatostatin or its analogs, SSTRs couple to pertussis toxin-sensitive G proteins (Gi/o).[4][5] This interaction initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] Additionally, SSTR activation can modulate the activity of various ion channels and phospholipase C (PLC).[5][6] The specific signaling pathway activated can depend on the receptor subtype. For instance, both SSTR1 and SSTR2 mediate the inhibition of adenylyl cyclase, but only SSTR2 activation typically leads to the stimulation of PLC.[5]
Quantitative Data Summary
The following table summarizes the binding affinity (Kd) and maximum binding capacity (Bmax) of [¹²⁵I]this compound for somatostatin receptors in various tissues.
| Tissue/Cell Line | Receptor Subtype(s) | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Rabbit Retina | SSTR | [¹²⁵I]this compound | 0.90 ± 0.20 | 104 ± 52 | [7] |
| Human GH-secreting Pituitary Adenoma | SSTR | [¹²⁵I]this compound | 0.80 ± 0.15 | 234.2 ± 86.9 | [8] |
| Human Nonsecreting Pituitary Adenoma (Sample 1) | SSTR | [¹²⁵I]this compound | 0.18 | 17.2 | [8] |
| Human Nonsecreting Pituitary Adenoma (Sample 2) | SSTR | [¹²⁵I]this compound | 0.32 | 48.0 | [8] |
Experimental Protocols
Radioligand Binding Assay Workflow
The general workflow for a radioligand binding assay involves preparing the receptor source, incubating it with the radioligand and competitor compounds, separating the bound from free radioligand, and then quantifying the bound radioactivity.
Detailed Protocol: Saturation Binding Assay with [¹²⁵I]this compound
This protocol is for determining the receptor density (Bmax) and the dissociation constant (Kd) of [¹²⁵I]this compound.
1. Materials and Reagents
-
Tissues or Cells: Expressing somatostatin receptors.
-
[¹²⁵I]this compound
-
Unlabeled Somatostatin-14
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[9]
-
Scintillation Cocktail
-
Homogenizer
-
Centrifuge
-
96-well plates [9]
-
Filtration apparatus (e.g., Brandel or Millipore).
-
Gamma counter
2. Membrane Preparation [9]
-
Homogenize tissues or cells in 20 volumes of cold lysis buffer (50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in binding buffer containing 10% sucrose (B13894) for cryoprotection.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Store membrane aliquots at -80°C.
3. Saturation Binding Assay Procedure [9]
-
On the day of the assay, thaw the membrane preparation and resuspend it in binding buffer to a final concentration of 50-120 µg protein per assay tube/well.[9]
-
Set up assay tubes or a 96-well plate for total binding and non-specific binding (NSB).
-
For total binding, add increasing concentrations of [¹²⁵I]this compound (e.g., 0.01 - 5 nM) to the tubes/wells containing the membrane preparation.
-
For non-specific binding, add the same increasing concentrations of [¹²⁵I]this compound along with a high concentration of unlabeled somatostatin-14 (e.g., 1 µM) to a parallel set of tubes/wells.
-
Bring the final reaction volume to 250 µL with binding buffer.[9]
-
Incubate at 30°C for 60 minutes with gentle agitation.[9]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Wash the filters rapidly with four washes of ice-cold wash buffer.[9]
-
Dry the filters for 30 minutes at 50°C.[9]
-
Place the filters in vials with scintillation cocktail or use a solid scintillator and measure the radioactivity in a gamma counter.
4. Data Analysis
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the concentration of [¹²⁵I]this compound.
-
Analyze the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values. Alternatively, Scatchard analysis can be performed.
Detailed Protocol: Competition Binding Assay
This protocol is for determining the inhibitory constant (Ki) of a test compound.
1. Assay Setup
-
Follow the same membrane preparation and assay setup as the saturation binding assay.
-
Use a single, fixed concentration of [¹²⁵I]this compound, typically at or near its Kd value.
-
Add increasing concentrations of the unlabeled test compound to the assay tubes/wells.
-
Include controls for total binding (no competitor) and non-specific binding (1 µM unlabeled somatostatin-14).
2. Incubation, Filtration, and Counting
-
Follow steps 6-10 from the saturation binding assay protocol.
3. Data Analysis [9]
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from saturation experiments.[9]
References
- 1. Somatostatin receptor - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
- 7. Characterization of [125I]Tyr11-somatostatin binding sites in the rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific somatostatin receptors on human pituitary adenoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols: Iodination of [Tyr¹¹]-Somatostatin for Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin (B550006) (SST), a cyclic neuropeptide, and its receptors (SSTRs) are pivotal in regulating a multitude of physiological processes, including neurotransmission and hormone secretion.[1] The five distinct SSTR subtypes (SSTR1-5) represent significant targets for therapeutic intervention in various pathologies, most notably in neuroendocrine tumors.[2][3] To elucidate the intricate pharmacology of these receptors and to screen potential drug candidates, radioligand binding assays remain a cornerstone technique.[4]
This document provides a comprehensive guide to the radioiodination of [Tyr¹¹]-Somatostatin and its subsequent application in receptor binding studies. [Tyr¹¹]-Somatostatin is a preferred analog for radiolabeling as the modification in the center of the molecule results in a radioligand with super high affinity for somatostatin receptors.[5]
I. Radioiodination of [Tyr¹¹]-Somatostatin
The introduction of a radioactive iodine isotope, typically ¹²⁵I, onto the tyrosine residue at position 11 of the somatostatin peptide enables its detection in binding assays.[6] Several methods can be employed for this process, with the Chloramine-T and Iodo-Gen methods being among the most common.[7][8]
A. Iodination Protocols
1. Chloramine-T Method
This method utilizes Chloramine-T as an oxidizing agent to facilitate the electrophilic substitution of iodine onto the tyrosine ring.[7]
Materials:
-
[Tyr¹¹]-Somatostatin
-
Sodium Phosphate Buffer (0.5 M, pH 7.5)
-
Na¹²⁵I
-
Chloramine-T solution (1 mg/mL in Sodium Phosphate Buffer)
-
Sodium Metabisulfite (B1197395) solution (2 mg/mL in Sodium Phosphate Buffer)
-
Potassium Iodide solution (2 mg/mL in Sodium Phosphate Buffer)
-
Bovine Serum Albumin (BSA)
-
Sephadex G-25 column
-
Elution Buffer (e.g., PBS with 0.1% BSA)
Protocol:
-
In a shielded vial, combine 10 µg of [Tyr¹¹]-Somatostatin with 50 µL of 0.5 M Sodium Phosphate Buffer, pH 7.5.
-
Add 1 mCi of Na¹²⁵I.
-
Initiate the reaction by adding 20 µL of Chloramine-T solution.
-
Incubate for 60 seconds at room temperature with gentle agitation.
-
Quench the reaction by adding 50 µL of Sodium Metabisulfite solution.
-
Add 100 µL of Potassium Iodide solution to act as a carrier for unreacted iodine.
-
Purify the reaction mixture using a pre-equilibrated Sephadex G-25 column to separate the iodinated peptide from free iodine.
-
Collect fractions and identify the protein peak containing the radiolabeled peptide using a gamma counter.
-
Pool the peak fractions and store at -20°C.
2. Iodo-Gen® Method
This method employs Iodo-Gen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) coated tubes, which provide a milder and more controlled oxidation.[8]
Materials:
-
Iodo-Gen® coated tubes
-
[Tyr¹¹]-Somatostatin
-
Sodium Phosphate Buffer (0.1 M, pH 7.2)
-
Na¹²⁵I
-
Sodium Metabisulfite solution (optional)
-
Reversed-Phase HPLC system
Protocol:
-
Reconstitute 10 µg of [Tyr¹¹]-Somatostatin in 100 µL of 0.1 M Sodium Phosphate Buffer, pH 7.2.
-
Add 1 mCi of Na¹²⁵I to the peptide solution.
-
Transfer the mixture to an Iodo-Gen® coated tube.
-
Incubate for 10-15 minutes at room temperature, with occasional gentle mixing.
-
Terminate the reaction by transferring the solution to a clean vial. A quenching step with sodium metabisulfite is generally not required but can be included.
-
Purify the [¹²⁵I-Tyr¹¹]-Somatostatin using reversed-phase high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.[7][9]
-
Collect the fraction corresponding to the mono-iodinated peptide, lyophilize, and store at -20°C.[9]
B. Quality Control
The specific activity and radiochemical purity of the prepared [¹²⁵I-Tyr¹¹]-Somatostatin should be determined. Specific activity can be calculated based on the incorporation of ¹²⁵I and the peptide concentration. Radiochemical purity is typically assessed by HPLC, and should be >90% for use in binding assays.[7]
II. Receptor Binding Assays
Radioligand binding assays are employed to characterize the interaction of [¹²⁵I-Tyr¹¹]-Somatostatin with its receptors. Saturation binding assays are used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd), a measure of affinity.[4][10]
A. Membrane Preparation
-
Homogenize tissue or cultured cells expressing somatostatin receptors in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using the Bradford assay).
B. Saturation Binding Assay Protocol
Materials:
-
Prepared cell membranes
-
[¹²⁵I-Tyr¹¹]-Somatostatin
-
Unlabeled Somatostatin-14 (for non-specific binding determination)
-
Binding Buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid and counter
Protocol:
-
Set up a series of dilutions of [¹²⁵I-Tyr¹¹]-Somatostatin in the binding buffer, typically ranging from 0.01 to 5 nM.
-
For each concentration of radioligand, prepare triplicate wells for total binding and triplicate wells for non-specific binding.
-
To the non-specific binding wells, add a high concentration of unlabeled Somatostatin-14 (e.g., 1 µM) to saturate the receptors.
-
Add a constant amount of membrane protein (e.g., 20-50 µg) to each well.
-
Add the various concentrations of [¹²⁵I-Tyr¹¹]-Somatostatin to the appropriate wells.
-
Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[4]
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma or beta counter.
C. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.
-
Plot the specific binding (Y-axis) against the concentration of [¹²⁵I-Tyr¹¹]-Somatostatin (X-axis).
-
Analyze the resulting saturation curve using non-linear regression (e.g., using Prism software) to determine the Bmax and Kd values.[10]
III. Quantitative Data Summary
The following table summarizes representative binding parameters for [¹²⁵I-Tyr¹¹]-Somatostatin obtained from receptor binding studies in different tissues.
| Tissue/Cell Line | Receptor Subtype(s) | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Rabbit Retina | SSTRs | 0.90 ± 0.20 | 104 ± 52 | [11] |
| Mouse Retina (Inner Plexiform Layer) | SSTRs | 1.48 | 68 | [12] |
| GH4C1 Pituitary Cells | SSTRs | High Affinity | Not Specified | [5] |
IV. Visualizations
A. Experimental Workflows
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Iodination of [Tyr11]somatostatin yields a super high affinity ligand for somatostatin receptors in GH4C1 pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Somatostatin, [125I]Tyr11, 10µCi | Revvity [revvity.com]
- 7. Iodination and stability of somatostatin analogues: comparison of iodination techniques. A practical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioiodination of peptide hormones and immunoglobulin preparations: comparison of the chloramine T and iodogen method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biophysics-reports.org [biophysics-reports.org]
- 11. Characterization of [125I]Tyr11-somatostatin binding sites in the rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Localization and characterization of somatostatin binding sites in the mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for [Tyr11]-Somatostatin in Competitive Binding Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing [Tyr11]-Somatostatin in competitive binding experiments. Detailed protocols, data presentation, and visualizations of key biological pathways are included to facilitate research and development in areas targeting somatostatin (B550006) receptors.
Introduction
Somatostatin is a cyclic peptide hormone that plays a crucial role in various physiological processes by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. This compound is an analog of the native somatostatin-14, where the tyrosine residue at position 11 allows for radioiodination, typically with ¹²⁵I, to produce a high-affinity radioligand. This radiolabeled analog, [¹²⁵I-Tyr11]-Somatostatin, is widely used in competitive binding assays to characterize the affinity of unlabeled ligands for somatostatin receptors. These assays are fundamental in drug discovery for screening and characterizing novel therapeutic agents targeting these receptors.
Data Presentation: Binding Affinities
The following tables summarize the binding affinities of this compound and other relevant ligands for various somatostatin receptor subtypes. These values are critical for experimental design and data interpretation.
Table 1: Dissociation Constants (Kd) and Maximum Binding Capacities (Bmax) of [¹²⁵I-Tyr11]-Somatostatin
| Receptor Source | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Human GH-secreting pituitary adenoma | 0.80 ± 0.15 | 234.2 ± 86.9 | [1] |
| Nonsecreting pituitary adenoma 1 | 0.18 | 17.2 | [1] |
| Nonsecreting pituitary adenoma 2 | 0.32 | 48.0 | [1] |
| Rabbit Retina | 0.90 ± 0.20 | 104 ± 52 | [2] |
Table 2: Inhibitory Concentrations (IC50) and Inhibition Constants (Ki) of Somatostatin Analogs in Competitive Binding Assays Using [¹²⁵I-Tyr11]-Somatostatin
| Competing Ligand | Receptor Subtype | Cell Line/Tissue | IC50 (nM) | Ki (nM) | Reference |
| Somatostatin-14 | Human Pituitary Adenoma | - | 0.32 | - | [1] |
| Somatostatin-28 | Human Pituitary Adenoma | - | 0.50 | - | [1] |
| Lanreotide | hSSTR2 | HEK293 cells | - | 1.2 ± 0.3 | [3] |
| Lanreotide | SSTR2 | BON-1 cells | 0.8 ± 0.2 | - | [3] |
| Lanreotide | hSSTR5 | CHO-K1 cells | - | 3.5 ± 0.9 | [3] |
Experimental Protocols
Membrane Preparation from SSTR-Expressing Cells or Tissues
This protocol describes the preparation of cell membranes enriched with somatostatin receptors, a critical first step for in vitro binding assays.
Materials:
-
SSTR-expressing cells or tissue
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail.
-
Storage Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl₂, 10% sucrose, pH 7.4.
-
Dounce homogenizer
-
High-speed centrifuge
-
BCA Protein Assay Kit
Procedure:
-
Harvest cells or finely mince tissue and wash twice with ice-cold PBS.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the cells/tissue.
-
Resuspend the pellet in ice-cold Lysis Buffer.
-
Homogenize the suspension using a Dounce homogenizer with 10-15 strokes on ice.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Storage Buffer.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay
This protocol outlines the procedure for a competitive binding assay using [¹²⁵I-Tyr11]-Somatostatin to determine the affinity of a test compound for somatostatin receptors.
Materials:
-
Prepared cell membranes expressing SSTRs
-
[¹²⁵I-Tyr11]-Somatostatin-14 (Radioligand)
-
Unlabeled test compounds (competitors)
-
Unlabeled Somatostatin-14 (for non-specific binding)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., glass fiber filters pre-soaked in 0.3% polyethyleneimine)
-
Vacuum manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds in Binding Buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [¹²⁵I-Tyr11]-Somatostatin-14, and 50 µL of Binding Buffer.
-
Non-specific Binding (NSB): 50 µL of membrane preparation, 50 µL of [¹²⁵I-Tyr11]-Somatostatin-14, and 50 µL of a saturating concentration of unlabeled Somatostatin-14 (e.g., 1 µM).
-
Competitive Binding: 50 µL of membrane preparation, 50 µL of [¹²⁵I-Tyr11]-Somatostatin-14, and 50 µL of each dilution of the test compound.
-
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes) with gentle agitation.[1][3]
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Wash the filters three to four times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow
Caption: Workflow for a competitive binding assay using this compound.
Somatostatin Receptor Signaling Pathway
Caption: Somatostatin receptor signaling pathways.
References
- 1. somatostatin receptor signaling pathway Gene Ontology Term (GO:0038169) [informatics.jax.org]
- 2. Modulation of Voltage-Gated Ion Channels in Rat Retinal Ganglion Cells Mediated by Somatostatin Receptor Subtype 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis for the selective G protein signaling of somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: [Tyr11]-Somatostatin for In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Tyr11]-Somatostatin is an analog of the natural hormone somatostatin (B550006), modified with a tyrosine residue at position 11. This modification makes it particularly useful for radioiodination, creating [125I]-Tyr11-Somatostatin, a high-affinity radioligand for studying somatostatin receptors (SSTRs).[1][2] This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture studies, including receptor binding assays, cell proliferation assays, and the analysis of intracellular signaling pathways.
Data Presentation
Table 1: Receptor Binding Affinity of [125I]-Tyr11-Somatostatin in Various Cell and Tissue Types
| Cell Line/Tissue | Receptor Subtype(s) | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) | Reference |
| Rabbit Retinal Membranes | SSTR | 0.90 ± 0.20 nM | 104 ± 52 fmol/mg protein | [1] |
| Human Thyroid Carcinoma Cell Lines | SSTR | 114 - 224 pM | 20 - 154 fmol/mg protein | [3] |
| GH4C1 Pituitary Cells | SSTR | High Affinity (Specific values not provided) | Not Specified | [2] |
Signaling Pathways
Somatostatin and its analogs, including this compound, exert their effects by binding to five distinct G-protein coupled somatostatin receptors (SSTR1-5). The activation of these receptors triggers a cascade of intracellular signaling events that regulate various cellular processes. A primary mechanism of action is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, somatostatin receptor activation can modulate other signaling pathways, including the activation of phosphotyrosine phosphatases (PTPs) and the regulation of mitogen-activated protein kinase (MAPK) pathways, which can influence cell proliferation and apoptosis.
Experimental Protocols
Protocol 1: Radioligand Binding Assay using [125I]-Tyr11-Somatostatin
This protocol describes a method to determine the binding characteristics of [125I]-Tyr11-Somatostatin to cell membranes.
Materials:
-
Cells or tissue expressing somatostatin receptors
-
[125I]-Tyr11-Somatostatin
-
Unlabeled this compound or other somatostatin analogs
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1% BSA)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Cell scraper
-
Homogenizer
-
Centrifuge
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Membrane Preparation:
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Resuspend the cell pellet in homogenization buffer and homogenize.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation (typically 20-50 µg of protein).
-
50 µL of [125I]-Tyr11-Somatostatin at various concentrations (for saturation binding) or a fixed concentration (for competition binding).
-
For non-specific binding, add 50 µL of a high concentration of unlabeled somatostatin (e.g., 1 µM). For total binding, add 50 µL of binding buffer. For competition assays, add 50 µL of competing ligands at various concentrations.
-
-
Incubate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding against the concentration of [125I]-Tyr11-Somatostatin and use Scatchard analysis or non-linear regression to determine the Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the concentration of the competing ligand to determine the IC50, which can then be used to calculate the Ki.
Protocol 2: Cell Proliferation (MTT) Assay
This protocol measures cell viability and proliferation based on the metabolic activity of the cells.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 nM to 100 nM).
-
Include a vehicle control (medium without the peptide).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Express the results as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound to determine the effect on cell proliferation.
Protocol 3: Intracellular cAMP Measurement Assay
This protocol is for measuring changes in intracellular cAMP levels in response to this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Forskolin (or another adenylyl cyclase activator)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Microplate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding and Pre-treatment:
-
Seed cells into a 96-well plate and grow to confluency.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., 10 µM forskolin) to induce cAMP production.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the medium and lyse the cells with the lysis buffer provided in the cAMP assay kit.
-
Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the concentration of this compound to evaluate its inhibitory effect on adenylyl cyclase activity.
References
Application Notes and Protocols: [Tyr11]-Somatostatin in Autoradiography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of [Tyr¹¹]-Somatostatin, particularly its iodinated form ¹²⁵I-[Tyr¹¹]-Somatostatin-14, in autoradiography for the study of somatostatin (B550006) receptors (SSTRs). This document includes detailed experimental protocols, quantitative binding data, and visualizations of the associated signaling pathways and experimental workflows.
Introduction
Somatostatin is a cyclic neuropeptide that exerts a wide range of physiological effects by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. These receptors are expressed in various tissues and are implicated in numerous physiological and pathological processes, making them attractive targets for drug development. [Tyr¹¹]-Somatostatin is an analog of the native somatostatin-14, which can be readily iodinated at the tyrosine residue to produce ¹²⁵I-[Tyr¹¹]-Somatostatin-14. This radiolabeled ligand is a valuable tool for the localization, characterization, and quantification of somatostatin receptors in tissues using autoradiography.
Quantitative Data
| Ligand | Receptor Subtype (Rat) | Binding Affinity (Ki in nM) |
| Somatostatin-14 | SSTR1 | 0.1 - 0.2 |
| Somatostatin-14 | SSTR2 | Not explicitly found |
| Somatostatin-14 | SSTR3 | Not explicitly found |
| Somatostatin-14 | SSTR4 | Not explicitly found |
| Somatostatin-14 | SSTR5 | Not explicitly found |
Note: The Ki values for SSTR2-5 for Somatostatin-14 using ¹²⁵I-[Tyr¹¹]-Somatostatin as the radioligand were not explicitly found in the searched literature. It is well-established that Somatostatin-14 binds with high affinity to all five SSTR subtypes.
Signaling Pathways
Upon binding of [Tyr¹¹]-Somatostatin to its receptors, a cascade of intracellular signaling events is initiated. These pathways are crucial for the physiological effects of somatostatin and are of significant interest in drug development. The diagram below illustrates the major signaling pathways activated by somatostatin receptors.
Caption: Somatostatin receptor signaling pathways.
Experimental Protocols
In Vitro Receptor Autoradiography
This protocol outlines the steps for localizing and quantifying somatostatin receptors in tissue sections using ¹²⁵I-[Tyr¹¹]-Somatostatin-14.
1. Tissue Preparation:
-
Fresh frozen tissue samples are sectioned at 10-20 µm thickness using a cryostat at -20°C.
-
Sections are thaw-mounted onto gelatin-coated or positively charged microscope slides.
-
Slides are stored at -80°C until use.
2. Pre-incubation:
-
Bring slides to room temperature.
-
Pre-incubate slides in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature to remove endogenous ligands.
3. Incubation:
-
Incubate the slides with ¹²⁵I-[Tyr¹¹]-Somatostatin-14 in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors) for 60-120 minutes at room temperature. The concentration of the radioligand should be optimized for the specific tissue and receptor density, but a starting concentration of 25-50 pM is common.
-
For determination of non-specific binding, a parallel set of slides is incubated with the radioligand in the presence of a high concentration (e.g., 1 µM) of unlabeled Somatostatin-14.
4. Washing:
-
After incubation, wash the slides in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand. Typically, 3-4 washes of 2-5 minutes each are performed.
-
Perform a final brief rinse in ice-cold deionized water to remove buffer salts.
5. Drying and Exposure:
-
Dry the slides rapidly under a stream of cool, dry air.
-
Appose the dried slides to a phosphor imaging screen or autoradiographic film in a light-tight cassette. Include calibrated ¹²⁵I standards for quantification.
-
Exposure time will vary depending on the radioactivity of the tissue sections and the detection medium (typically 1-7 days).
6. Data Acquisition and Analysis:
-
Develop the film or scan the phosphor imaging screen using a phosphor imager.
-
Quantify the optical density of the autoradiograms using a computerized image analysis system.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The calibrated ¹²⁵I standards are used to convert optical density values to absolute units of radioactivity (e.g., fmol/mg tissue).
Caption: In Vitro Autoradiography Workflow.
In Vivo Autoradiography
This protocol provides a general workflow for in vivo labeling and localization of somatostatin receptors in animal models.
1. Animal Preparation and Injection:
-
Anesthetize the animal (e.g., rat) according to approved protocols.
-
Inject ¹²⁵I-[Tyr¹¹]-Somatostatin-14 intravenously or via intracardiac perfusion. The dose will need to be optimized, but is typically in the range of 1-5 µCi per animal.
-
For competition studies, a separate group of animals can be co-injected with an excess of unlabeled Somatostatin-14.
2. Circulation and Tissue Collection:
-
Allow the radioligand to circulate for a predetermined amount of time (e.g., 30-60 minutes) to allow for receptor binding and clearance of unbound ligand from the circulation.
-
Euthanize the animal and rapidly dissect the tissues of interest.
-
Freeze the tissues immediately in isopentane (B150273) cooled with dry ice or liquid nitrogen.
3. Sectioning and Autoradiography:
-
Section the frozen tissues using a cryostat (10-20 µm).
-
Thaw-mount the sections onto microscope slides.
-
Proceed with drying, exposure, and data analysis as described in the in vitro autoradiography protocol (steps 5 and 6).
Caption: In Vivo Autoradiography Workflow.
Conclusion
¹²⁵I-[Tyr¹¹]-Somatostatin-14 is a powerful and versatile radioligand for the study of somatostatin receptors using autoradiography. The protocols and data presented here provide a foundation for researchers to design and execute experiments to investigate the distribution, density, and pharmacology of SSTRs in various tissues and disease models. Careful optimization of experimental conditions and rigorous data analysis are essential for obtaining accurate and reproducible results. This information is critical for advancing our understanding of somatostatin biology and for the development of novel therapeutics targeting this important receptor family.
Application Notes and Protocols for Studying G Protein-Coupled Receptors using [Tyr11]-Somatostatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin (B550006) and its analogs are crucial tools for studying the physiological and pathological roles of G protein-coupled receptors (GPCRs), specifically the five somatostatin receptor subtypes (SSTR1-5). [Tyr11]-Somatostatin, a tyrosine-extended analog of somatostatin-14, is particularly valuable as it can be readily iodinated to [¹²⁵I]-[Tyr11]-Somatostatin, creating a high-affinity radioligand for receptor binding assays. These assays are fundamental in characterizing the pharmacological properties of novel drug candidates targeting SSTRs, which are implicated in various endocrine disorders and cancers.
This document provides detailed application notes and experimental protocols for utilizing this compound in studying SSTRs, with a focus on radioligand binding assays, downstream signaling pathway analysis, and receptor internalization studies.
Data Presentation: Ligand Binding Affinities
The affinity of a ligand for its receptor is a critical parameter in drug development and pharmacological studies. The binding affinities of the native ligand, Somatostatin-14, for the five human somatostatin receptor subtypes are summarized below. This data is essential for designing and interpreting competitive binding experiments.
| Ligand | Receptor Subtype | Binding Affinity (Ki in nM) |
| Somatostatin-14 | hSSTR1 | High Affinity |
| Somatostatin-14 | hSSTR2 | High Affinity |
| Somatostatin-14 | hSSTR3 | High Affinity |
| Somatostatin-14 | hSSTR4 | High Affinity |
| Somatostatin-14 | hSSTR5 | High Affinity |
Note: While Somatostatin-14 binds with high affinity to all five receptor subtypes, precise Ki values can vary between studies and experimental conditions. Researchers should establish their own baseline values.
Signaling Pathways
Upon agonist binding, somatostatin receptors, like other GPCRs, activate intracellular signaling cascades. The most well-characterized pathway for SSTRs, particularly SSTR2, involves the coupling to inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
SSTR2 Signaling Pathway
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific somatostatin receptor subtype using [¹²⁵I]-[Tyr11]-Somatostatin as the radioligand.
Materials:
-
Cell membranes expressing the target SSTR subtype
-
[¹²⁵I]-[Tyr11]-Somatostatin (Radioligand)
-
Unlabeled Somatostatin-14 (for determining non-specific binding)
-
Test compounds (at various concentrations)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well glass fiber filter plates
-
Vacuum filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Plate Preparation:
-
Add 50 µL of Binding Buffer to "Total Binding" wells.
-
Add 50 µL of a saturating concentration of unlabeled Somatostatin-14 (e.g., 1 µM) to "Non-Specific Binding" (NSB) wells.
-
Add 50 µL of serially diluted test compound to the "Competitive Binding" wells.
-
-
Radioligand Addition: Add 50 µL of [¹²⁵I]-[Tyr11]-Somatostatin (at a concentration near its Kd) to all wells.
-
Membrane Addition: Add 100 µL of the cell membrane preparation to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapidly filtering the contents of the plate through the glass fiber filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Radioactivity Counting: Dry the filter mat, add scintillation fluid to each filter, and count the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Radioligand Binding Assay Workflow
GPCR Internalization Assay using Confocal Microscopy
This protocol describes a method to visualize and quantify the internalization of SSTR2 upon agonist stimulation using a fluorescently labeled somatostatin analog.
Materials:
-
Cells stably expressing N-terminally tagged SSTR2 (e.g., GFP-SSTR2)
-
Fluorescently labeled somatostatin analog (e.g., TAMRA-Somatostatin)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed GFP-SSTR2 expressing cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Agonist Stimulation: Replace the culture medium with fresh medium containing the desired concentration of the fluorescently labeled somatostatin analog. Incubate for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS to remove unbound ligand.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and then stain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash the cells again with PBS and mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. Acquire images of the GFP-SSTR2 (green channel), the fluorescent ligand (red channel), and DAPI (blue channel).
Data Analysis:
-
Qualitatively assess the internalization by observing the co-localization of the GFP-SSTR2 and the fluorescent ligand in intracellular vesicles.
-
Quantify internalization by measuring the fluorescence intensity inside the cell versus at the plasma membrane using image analysis software.
GPCR Internalization Workflow
Conclusion
This compound and its derivatives are indispensable tools for the investigation of somatostatin receptors. The protocols and data presented here provide a framework for researchers to characterize the binding, signaling, and trafficking of these important GPCRs, thereby facilitating the discovery and development of novel therapeutics for a range of diseases.
Investigating Somatostatin Receptor Internalization Using [Tyr11]-Somatostatin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin (B550006) and its analogs are crucial regulators of endocrine and neuronal functions, primarily by activating a family of five G-protein coupled receptors (GPCRs): SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5. The therapeutic efficacy of somatostatin analogs in various diseases, including neuroendocrine tumors, is significantly influenced by the internalization of these receptors upon ligand binding. [Tyr11]-Somatostatin, a tyrosine-extended analog of somatostatin-14, is a valuable tool for investigating the intricate processes of somatostatin receptor binding and subsequent internalization. Its tyrosine residue allows for easy radiolabeling, typically with iodine-125 (B85253) ([¹²⁵I]), creating a high-affinity radioligand suitable for quantitative assays.
These application notes provide a comprehensive guide for utilizing this compound to study somatostatin receptor internalization, encompassing quantitative binding and internalization data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Data Presentation
Ligand-Receptor Binding Affinities
The binding affinity of somatostatin and its analogs to the different SSTR subtypes is a key determinant of their biological activity. While direct binding data for this compound across all five receptor subtypes is not comprehensively available in a single study, the binding affinities of the parent molecule, somatostatin-14, provide a strong indication of the expected binding profile. All receptor subtypes bind somatostatin-14 with high affinity.[1]
| Ligand | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| Somatostatin-14 | ~0.2 | ~0.2 | ~0.6 | ~1.0 | ~0.5 |
| [¹²⁵I-Tyr11]-Somatostatin | 0.2 (rat)[2] | 0.07 (GH4C1 cells)[3] | - | - | - |
| Octreotide | >1000 | 0.6 | 31 | >1000 | 9.0 |
| Lanreotide | >1000 | 1.1 | 13 | >1000 | 6.2 |
Note: Data for Somatostatin-14, Octreotide, and Lanreotide are compiled from various sources and represent approximate mean values for human receptors. The data for [¹²⁵I-Tyr11]-Somatostatin is from specific cell lines and species as indicated and may not be directly comparable.
Receptor Internalization Profile
The internalization capacity of somatostatin receptors varies significantly among the subtypes. SSTR2, SSTR3, and SSTR5 are known to internalize to a greater extent upon agonist binding, whereas SSTR1 and SSTR4 show little to no internalization.[4]
| Receptor Subtype | Agonist-Induced Internalization | Notes |
| SSTR1 | Low / None | Generally considered a non-internalizing receptor. |
| SSTR2 | High | Rapidly internalizes and is often recycled back to the cell surface. |
| SSTR3 | High | Tends to be targeted for lysosomal degradation after internalization. |
| SSTR4 | Low / None | Studies have shown resistance to agonist-induced internalization.[4] |
| SSTR5 | High | Internalizes upon agonist binding. |
Studies using [¹²⁵I-Tyr11]-Somatostatin in pancreatic acini have shown that internalization reaches a plateau at approximately 20% of the total cell-associated radioactivity. After 15 minutes of incubation, about 15% of the initially surface-bound ligand was found to be compartmentalized within the cell. However, it is important to note that some studies in specific cell lines like GH4C1 have reported a lack of internalization for [¹²⁵I-Tyr11]-Somatostatin, highlighting that internalization can be cell-type specific.
Signaling Pathways and Experimental Workflows
Somatostatin Receptor Signaling and Internalization Pathway
The binding of an agonist like this compound to its receptor initiates a cascade of intracellular events, leading to both signaling and receptor internalization. This process is crucial for modulating the cellular response and is a key area of investigation in drug development.
References
- 1. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8932 [pdspdb.unc.edu]
- 3. A single amino acid substitution in somatostatin receptor subtype 5 increases affinity for somatostatin-14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distribution, Targeting, and Internalization of the sst4 Somatostatin Receptor in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: [Tyr11]-Somatostatin in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of [Tyr11]-Somatostatin and its iodinated form, [¹²⁵I-Tyr11]-Somatostatin, as critical tools in the drug discovery process for targeting somatostatin (B550006) receptors (SSTRs). This document includes summaries of binding data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.
Introduction
Somatostatin is a cyclic peptide hormone that exerts its physiological effects by binding to a family of five G-protein coupled receptors (GPCRs) designated SSTR1 through SSTR5. These receptors are implicated in a variety of physiological and pathophysiological processes, including tumor growth, hormone secretion, and neurotransmission, making them attractive targets for therapeutic intervention.
This compound is an analog of the native somatostatin-14 peptide, containing a tyrosine residue at position 11. This modification allows for radioiodination to produce [¹²⁵I-Tyr11]-Somatostatin, a high-affinity radioligand widely used for the characterization of somatostatin receptors. Its utility in drug discovery lies in its ability to facilitate the screening and characterization of novel compounds that target SSTRs.
Data Presentation
Table 1: Binding Affinity of [¹²⁵I-Tyr11]-Somatostatin in Various Tissues
| Radioligand | Preparation | Binding Parameter | Value | Reference |
| [¹²⁵I]Tyr11-SRIH | Human Pituitary Adenoma Membranes | ID₅₀ (SRIH-14) | 0.32 nM | [1][2] |
| [¹²⁵I]Tyr11-SRIH | Human Pituitary Adenoma Membranes | ID₅₀ (SRIH-28) | 0.50 nM | [1][2] |
| [¹²⁵I]Tyr11-SRIH | Human Pituitary Adenoma Membranes | Kd | 0.80 ± 0.15 nM | [1][2] |
| [¹²⁵I]Tyr11-Somatostatin | Rabbit Retina Membranes | Kd | 0.90 ± 0.20 nM | [3] |
| [¹²⁵I]Tyr11-Somatostatin | Rabbit Retina Membranes | Bmax | 104 ± 52 fmol/mg protein | [3] |
Note: The ID₅₀ values represent the concentration of the competing ligand (SRIH-14 or SRIH-28) required to displace 50% of the specific binding of [¹²⁵I]Tyr11-SRIH.
Signaling Pathways and Drug Discovery Workflow
The following diagrams illustrate the somatostatin receptor signaling pathway and the general workflow for utilizing this compound in a drug discovery context.
Experimental Protocols
The following are example protocols for key experiments utilizing this compound and its derivatives. These should be optimized for specific cell lines and experimental conditions.
Radioligand Binding Assay (Competition)
This protocol describes a competition binding assay to determine the affinity (IC₅₀) of a test compound for a specific somatostatin receptor subtype using [¹²⁵I-Tyr11]-Somatostatin as the radioligand.
Materials:
-
Cell membranes from a cell line stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells)
-
[¹²⁵I-Tyr11]-Somatostatin (specific activity ~2000 Ci/mmol)
-
Test compounds
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Vacuum filtration manifold
-
Gamma counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target SSTR subtype in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Binding Buffer and determine the protein concentration.[4]
-
Assay Setup: In a 96-well microplate, add the following in a final volume of 200 µL:
-
50 µL of Binding Buffer (for total binding) or a high concentration of unlabeled somatostatin-14 (1 µM, for non-specific binding).
-
50 µL of test compound at various concentrations (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
50 µL of [¹²⁵I-Tyr11]-Somatostatin at a final concentration close to its Kd (e.g., 0.1-0.5 nM).
-
50 µL of cell membranes (20-40 µg of protein).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[4]
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a vacuum manifold. Wash the filters three times with 3 mL of ice-cold Wash Buffer.[4]
-
Counting: Place the filters in tubes and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
cAMP Functional Assay
This protocol measures the ability of a test compound to modulate the intracellular cyclic AMP (cAMP) levels in response to SSTR activation. Since SSTRs are primarily coupled to Gi proteins, their activation leads to an inhibition of adenylyl cyclase and a decrease in cAMP levels.
Materials:
-
A cell line stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
This compound (as a reference agonist).
-
Test compounds.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen).
-
384-well white opaque microplates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Seeding: Seed the SSTR-expressing cells into a 384-well plate at a density of 2,000-5,000 cells per well and incubate overnight.[5]
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist (this compound) in an appropriate assay buffer.
-
Assay:
-
For agonist testing: Add the test compounds or this compound to the cells.
-
For antagonist testing: Pre-incubate the cells with the test compounds before adding a fixed concentration of this compound.
-
To measure the inhibition of cAMP production, stimulate the cells with forskolin (e.g., 1-10 µM) to increase basal cAMP levels.[5]
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.[6]
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP signal against the log concentration of the test compound.
-
For agonists, calculate the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
For antagonists, calculate the IC₅₀ value (the concentration that inhibits 50% of the response induced by the reference agonist).
-
Receptor Internalization Assay
This protocol uses fluorescence microscopy to visualize and quantify the internalization of SSTRs upon agonist stimulation. This can be performed using a cell line expressing a fluorescently tagged SSTR or by using a fluorescently labeled ligand.
Materials:
-
A cell line stably expressing an N-terminally fluorescently tagged SSTR subtype (e.g., GFP-SSTR2) or a cell line expressing the native receptor.
-
Fluorescently labeled this compound (if not using a tagged receptor).
-
This compound (as a reference agonist).
-
Test compounds.
-
Cell culture medium.
-
High-content imaging system or a confocal microscope.
-
Image analysis software.
Procedure:
-
Cell Seeding: Seed the cells onto glass-bottom plates suitable for microscopy and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the test compounds or the reference agonist at various concentrations for a specific time course (e.g., 30-60 minutes) at 37°C.[7]
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.[7]
-
If desired, stain the nuclei with a fluorescent nuclear stain like DAPI.
-
-
Imaging: Acquire images using a high-content imaging system or a confocal microscope. Capture images of both the fluorescent receptor/ligand and the nucleus.[7]
-
Image Analysis:
-
Quantify receptor internalization by measuring the redistribution of the fluorescent signal from the cell membrane to intracellular vesicles.
-
Image analysis software can be used to count the number and intensity of fluorescent puncta within the cytoplasm.
-
Generate dose-response curves and calculate the EC₅₀ for internalization.
-
Conclusion
This compound and its radiolabeled form are invaluable tools for the discovery and development of novel drugs targeting somatostatin receptors. The protocols and data provided in these application notes offer a framework for researchers to utilize these reagents effectively in their drug discovery programs. While a comprehensive quantitative binding profile for this compound across all SSTR subtypes is not fully available, the provided methods will enable the characterization of new chemical entities against this important family of receptors.
References
- 1. Unleashing the Power of Radioligands and Radiopharmaceuticals in Precision Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 2. Specific somatostatin receptors on human pituitary adenoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: [Tyr11]-Somatostatin Binding Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the [Tyr11]-Somatostatin binding assay.
Troubleshooting Guides
This section addresses common problems encountered during the this compound binding assay in a question-and-answer format.
Question: Why am I observing high non-specific binding (NSB) in my assay?
Answer: High non-specific binding can mask the specific binding signal, leading to inaccurate results. Non-specific binding ideally should be less than 50% of the total binding.[1] Potential causes and solutions are outlined below:
| Potential Cause | Recommended Solution |
| Radioligand Issues | Use a lower concentration of the radioligand; a common starting point is at or below the Kd value.[1] Ensure the radiochemical purity is high (typically >90%), as impurities can contribute to NSB.[1] Hydrophobic radioligands may exhibit higher non-specific binding.[1] |
| Tissue/Cell Preparation | Use a lower concentration of the membrane/cell preparation. Ensure thorough washing of the preparation to remove any interfering substances. |
| Assay Conditions | Increase the number of washes with ice-cold wash buffer after incubation to more effectively remove unbound radioligand.[1] Include a pre-incubation step with a blocking agent (e.g., bovine serum albumin) to saturate non-specific sites. |
| Filtration Issues | Pre-soak filters in a solution like polyethyleneimine (PEI) to reduce binding of the radioligand to the filter itself. Ensure the vacuum is applied quickly and efficiently to separate bound from free ligand.[2] |
Question: What are the reasons for low or no detectable specific binding?
Answer: Low or undetectable specific binding can prevent the reliable determination of receptor affinity and density. The following table details potential causes and their solutions:
| Potential Cause | Recommended Solution |
| Receptor Issues | Confirm the presence and activity of the somatostatin (B550006) receptors in your tissue or cell preparation. The receptor density may be too low for detection.[1] Ensure proper storage and handling of the biological samples to prevent receptor degradation; the use of protease inhibitors is recommended.[3] |
| Radioligand Problems | Verify the specific activity of the radioligand, as a high specific activity is crucial for detecting low levels of binding.[4] Check for degradation of the radioligand due to improper storage or handling.[1] |
| Suboptimal Assay Conditions | Optimize the incubation time to ensure the binding reaction has reached equilibrium; lower radioligand concentrations may require longer incubation times.[2] Confirm that the composition of the assay buffer (e.g., pH, ion concentration) is optimal for receptor binding.[5] |
| Incorrect Unlabeled Ligand Concentration | Ensure the concentration of the unlabeled somatostatin used to determine non-specific binding is high enough (typically 100- to 1000-fold higher than the radioligand concentration) to displace all specific binding. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a saturation binding experiment?
A saturation binding experiment measures the total and non-specific binding of a radioligand at various concentrations until all receptors are occupied. From the resulting specific binding data, one can determine the equilibrium dissociation constant (Kd), which represents the affinity of the radioligand for the receptor, and the maximum number of binding sites (Bmax), which indicates the receptor density in the sample.[2]
Q2: How do I choose the right concentration of this compound for my assay?
For saturation binding experiments, you should test a range of concentrations that bracket the expected Kd value, typically from 0.1 to 10 times the Kd. For competition binding assays, a single concentration of the radioligand, usually at or below the Kd, is used.[1][4]
Q3: What is the difference between counts per minute (CPM) and disintegrations per minute (DPM)?
CPM is the raw output from the scintillation counter, representing the number of photons detected. DPM is the actual number of radioactive disintegrations occurring in the sample per minute. The ratio of CPM to DPM is the counting efficiency. Knowing the DPM is important for calculating the molar concentration of the radioligand.[6]
Q4: Can I use a different radiolabeled somatostatin analog for my binding assay?
Yes, other analogs can be used. However, it is important to choose one that is stable and has a high affinity for the somatostatin receptor subtype you are studying. For example, some researchers have found that [125I][Tyr3]-octreotide is more resistant to degradation by proteases present in certain cell types compared to [125I]this compound.[3]
Experimental Protocols
Representative this compound Binding Assay Protocol
This protocol is a synthesized example based on common practices in radioligand binding assays. Optimization for specific cell types or tissues is recommended.
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a microfuge tube or 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
For non-specific binding tubes: an excess of unlabeled somatostatin (e.g., 1 µM).
-
For total binding tubes: buffer.
-
[125I-Tyr11]-Somatostatin at the desired concentration(s).
-
Membrane preparation (typically 20-100 µg of protein).
-
-
Incubate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 30-60 minutes).[5]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter (pre-soaked in a blocking agent) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]
-
-
Quantification:
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of unlabeled ligand).[1]
-
For saturation experiments, plot specific binding against the concentration of free radioligand and analyze using non-linear regression to determine Kd and Bmax.[1]
-
Quantitative Data Summary
The following table summarizes binding affinity (Kd) and receptor density (Bmax) values for [125I]Tyr11-Somatostatin from various studies.
| Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Rabbit Retina | 0.90 ± 0.20 | 104 ± 52 | [7] |
| Human Small Cell Lung Carcinoma (NCI-H69) | 0.59 ± 0.02 | 173 ± 2.4 | [8] |
| Mouse Retina (Inner Plexiform Layer) | 1.48 | 68 | [9] |
| Rat Adipocytes (High-affinity site) | 7.64 | Not Reported | [10] |
| Rat Adipocytes (Low-affinity site) | 295 | Not Reported | [10] |
Visualizations
Somatostatin Receptor Signaling Pathway
Somatostatin receptors (SSTRs) are G protein-coupled receptors.[11] Upon binding of somatostatin, the receptor activates an associated inhibitory G protein (Gi). This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[12][13] SSTR activation can also modulate ion channel activity and activate phosphotyrosine phosphatases and the MAPK pathway.[12][13]
Caption: Somatostatin receptor signaling cascade.
Experimental Workflow for this compound Binding Assay
The workflow for a radioligand binding assay involves several key steps, from preparing the biological sample to analyzing the final data.
Caption: Workflow of a this compound binding assay.
Troubleshooting Logic for High Non-Specific Binding
This diagram illustrates a logical approach to diagnosing and resolving the issue of high non-specific binding in your assay.
Caption: Troubleshooting high non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. Comparative Saturation Binding Analysis of 64Cu-Labeled Somatostatin Analogues Using Cell Homogenates and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Characterization of [125I]Tyr11-somatostatin binding sites in the rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High affinity binding of [125I-Tyr11]somatostatin-14 to human small cell lung carcinoma (NCI-H69) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Localization and characterization of somatostatin binding sites in the mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of somatostatin binding sites in isolated rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Somatostatin receptor - Wikipedia [en.wikipedia.org]
- 12. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
- 13. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing [Tyr11]-Somatostatin in Your Experiments
Welcome to the technical support center for [Tyr11]-Somatostatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound in various experimental setups.
Q1: What is the optimal concentration of this compound to use in my experiment?
A1: The optimal concentration of this compound is highly dependent on the specific application, cell type, and receptor density. It is crucial to perform a dose-response curve to determine the ideal concentration for your experimental model. A typical starting point for in vitro studies is to test a wide range of concentrations. For binding assays, concentrations are often in the nanomolar (nM) to picomolar (pM) range.
Q2: I am observing high non-specific binding in my radioligand binding assay. What could be the cause and how can I reduce it?
A2: High non-specific binding can be caused by several factors. Here are some common causes and troubleshooting steps:
-
Inadequate Blocking: Ensure that your binding buffer contains a blocking agent like bovine serum albumin (BSA) to prevent the ligand from binding to non-receptor surfaces.
-
Suboptimal Washing: Increase the number of washes or the volume of wash buffer to more effectively remove unbound radioligand.
-
Filter Issues: If using a filtration-based assay, ensure that the filters are adequately pre-soaked, typically in a solution like 0.3% polyethyleneimine (PEI), to reduce non-specific binding of the positively charged radioligand.[1]
-
Excess Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding. Try reducing the concentration of [125I]-[Tyr11]-Somatostatin.
Q3: My this compound appears to be degrading during the experiment. How can I prevent this?
A3: this compound, like other peptides, can be susceptible to degradation by proteases, especially in cell culture or tissue preparations.[2][3] Here are some strategies to minimize degradation:
-
Use Protease Inhibitors: Add a cocktail of protease inhibitors to your experimental buffers.
-
Optimize Incubation Time and Temperature: Shorter incubation times and lower temperatures (e.g., 4°C or on ice) can reduce protease activity.
-
Consider More Stable Analogs: For some applications, more stable analogs of somatostatin (B550006), such as octreotide, may be a suitable alternative.[3]
Q4: What are the recommended storage and handling conditions for this compound?
A4: Proper storage is critical to maintain the stability and activity of this compound.
-
Lyophilized Powder: Store desiccated at -20°C for long-term stability. It can be stable for up to three weeks at room temperature.[4]
-
Reconstituted Solution: Upon reconstitution, it is recommended to store aliquots at -20°C or below to avoid repeated freeze-thaw cycles.[4] For short-term storage (2-7 days), 4°C is acceptable.[4] Adding a carrier protein like 0.1% BSA or HSA can help prevent adsorption to storage vials and improve stability.[4]
Q5: How do I choose the right cell line for my this compound experiment?
A5: The choice of cell line will depend on the specific somatostatin receptor subtype(s) you are interested in studying. Many cell lines endogenously express somatostatin receptors. For example, GH4C1 rat pituitary tumor cells have high-affinity somatostatin receptors.[5] Alternatively, you can use cell lines that have been transfected to express a specific receptor subtype, such as HEK293 or CHO-K1 cells.[6]
Experimental Protocols & Data Presentation
Radioligand Receptor Binding Assay Protocol
This protocol provides a general framework for a competitive radioligand binding assay using [125I]-[Tyr11]-Somatostatin to determine the binding affinity of a test compound for somatostatin receptors.
Materials:
-
Cell membranes expressing somatostatin receptors
-
Radioligand: [125I]-[Tyr11]-Somatostatin
-
Unlabeled this compound (for determining non-specific binding)
-
Test compounds (competitors)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4[6][7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[7]
-
96-well filter plates (e.g., glass fiber filters)[6]
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add binding buffer, a known concentration of [125I]-[Tyr11]-Somatostatin, and cell membranes.
-
Non-specific Binding (NSB): Add binding buffer, [125I]-[Tyr11]-Somatostatin, a saturating concentration of unlabeled somatostatin (e.g., 1 µM), and cell membranes.[6]
-
Competitive Binding: Add binding buffer, [125I]-[Tyr11]-Somatostatin, increasing concentrations of your test compound, and cell membranes.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C, 37°C) for a defined period (e.g., 30-60 minutes) to reach binding equilibrium.[1][8]
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked filter plate using a vacuum manifold. This separates the bound from the free radioligand.[7]
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]
-
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.[7]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the competitor.
-
Use non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[7]
-
Data Presentation: Binding Affinities at Somatostatin Receptor Subtype 2 (SSTR2)
| Ligand | Receptor Subtype | Assay Type | Ki (nM) | IC50 (nM) | Radioligand | Cell Line/Tissue |
| Somatostatin-14 | hSSTR2 | Competitive Binding | ~Sub-nanomolar | 0.83 | [125I]-Somatostatin-14 | - |
| Somatostatin-28 | hSSTR2 | Competitive Binding | ~Sub-nanomolar | - | [125I]-Somatostatin-14 | - |
| Octreotide | hSSTR2 | Competitive Binding | - | 2.7 ± 0.26 | [177Lu]Lu-JR11 | U2OS-SSTR2 |
| Lanreotide | SSTR2 | Competitive Binding | 1.2 ± 0.3 | - | [125I-Tyr11]-SRIF-14 | HEK293 cells expressing SSTR2 |
| Lanreotide | SSTR2 | Competitive Binding | - | 0.8 ± 0.2 | [125I-Tyr11]-SRIF-14 | BON-1 cells |
Note: Ki and IC50 values can vary depending on experimental conditions.[6][7]
Visualizations
Somatostatin Receptor Signaling Pathway
Caption: Somatostatin receptor signaling cascade.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Troubleshooting Logic: High Non-Specific Binding
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Rapid sequestration and degradation of somatostatin analogues by isolated brain microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. Iodination of [Tyr11]somatostatin yields a super high affinity ligand for somatostatin receptors in GH4C1 pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Specific somatostatin receptors on human pituitary adenoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of [Tyr11]-Somatostatin in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of [Tyr11]-Somatostatin in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
The stability of this compound, like other peptides, is influenced by several factors. The main causes of degradation in an aqueous environment are:
-
pH: The pH of the solution is a critical factor. Somatostatin (B550006) has a well-defined stability optimum in the acidic range, around pH 3.7 to 5.0.[1][2][3] Both strongly acidic and alkaline conditions can accelerate hydrolysis of peptide bonds.[4]
-
Temperature: Higher temperatures significantly increase the rate of chemical degradation pathways, including hydrolysis, deamidation, and oxidation.[4] For optimal stability, solutions should be kept chilled.[5]
-
Oxidation: Amino acid residues such as Methionine (Met) and Cysteine (Cys) are susceptible to oxidation.[5] Since somatostatin contains a disulfide bridge, maintaining its reduced form can be crucial for its biological activity.[6][7]
-
Enzymatic Degradation: If the solution is not sterile or comes into contact with biological samples (e.g., plasma, cell culture media), proteases can rapidly degrade the peptide.[8][9][10]
-
Buffer Composition: The type and concentration of the buffer can impact stability. For instance, phosphate (B84403) buffers have been shown to be more detrimental to somatostatin stability compared to acetate (B1210297) buffers.[1][2]
Q2: What is the optimal pH for storing this compound solutions?
For maximal stability, this compound solutions should be maintained at a slightly acidic pH. Studies on somatostatin show a clear stability optimum around pH 3.7.[1][2] A pH range of 4.0 to 5.0 is generally recommended to minimize hydrolysis and other pH-dependent degradation reactions.[3][4]
Q3: How should I store my this compound solutions?
Proper storage is critical to maintaining the integrity of your peptide.
-
Short-term storage (days to weeks): Refrigerate at 2-8°C.
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[4][5]
-
Lyophilized Form: Whenever possible, store the peptide in its lyophilized (freeze-dried) form at -20°C or -80°C in a desiccated environment for the greatest stability.[4][5][11]
Q4: Can the type of storage container affect the stability of my peptide solution?
Yes, the container material can influence stability. The use of general-purpose glass vials can lead to the release of alkali, causing an increase in the pH of the solution and accelerating degradation, especially if the buffer capacity is insufficient.[1][2] High-quality glass or polypropylene (B1209903) vials are recommended to prevent this pH shift.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of peptide activity over time | Chemical Degradation (Hydrolysis, Deamidation) | Optimize the pH of your solution to a slightly acidic range (pH 4.0-5.0).[3][4] Store solutions at low temperatures (-20°C or -80°C for long-term storage).[11] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5] |
| Oxidation | If your experiment allows, prepare solutions in deoxygenated buffers. Consider adding antioxidants, but first ensure they are compatible with your experimental assay.[4] Store solutions protected from light. | |
| Adsorption to container walls | Use low-binding polypropylene tubes. Consider adding a small amount of a non-ionic surfactant (e.g., Tween 20) if compatible with your application. | |
| Inconsistent results between experiments | Enzymatic Degradation | Ensure all solutions and equipment are sterile. Use protease inhibitors if working with biological samples, after confirming they do not interfere with your experiment.[12] |
| Inaccurate Peptide Concentration | Re-quantify the peptide concentration. Ensure the lyophilized peptide was properly equilibrated to room temperature in a desiccator before weighing to avoid moisture absorption.[13] | |
| Precipitation or cloudiness in the solution | Poor Solubility / Aggregation | The net charge of a peptide is pH-dependent. At its isoelectric point (pI), a peptide is often least soluble. Adjusting the pH away from the pI can improve solubility.[4] |
| For peptides that are difficult to dissolve, initial solubilization in a small amount of an organic solvent (e.g., DMSO, DMF) may be necessary before diluting with the aqueous buffer. |
Data on Somatostatin Stability
The following tables summarize key findings on the stability of somatostatin and its analogs from various studies. While this data may not be specific to this compound, it provides valuable guidance on the general principles of its stability.
Table 1: Effect of pH and Buffer on Somatostatin Degradation
| Peptide | pH | Buffer | Temperature (°C) | Key Finding | Reference |
| Somatostatin | 3.7 | Acetate / Phosphate | 60 | Optimal stability observed at pH 3.7. | [1][2] |
| Somatostatin | 7.4 | Phosphate (10mM) | 60 | Degradation is faster at neutral pH. | [2] |
| Octastatin | 4.0 | Acetate (0.01 M) | 20 | Good stability with a t90% of 84.1 days. | [3] |
| Octastatin | Various | Citrate (B86180) / Phosphate | Various | Degradation was greater in citrate or phosphate buffers compared to acetate or glutamate. | [3] |
Table 2: General Recommendations for Peptide Stability
| Parameter | Recommendation | Rationale | Reference |
| Storage Form | Lyophilized | Significantly more stable than solutions. | [4][5][11] |
| Storage Temperature | -20°C or -80°C | Minimizes all chemical degradation pathways. | [4][11] |
| Solution pH | 4.0 - 6.0 | Reduces hydrolysis and deamidation for many peptides. | [4][14] |
| Handling | Aliquot into single-use vials | Avoids detrimental freeze-thaw cycles. | [5] |
Experimental Protocols
Protocol: Assessment of this compound Stability by HPLC
This protocol outlines a general method to quantify the degradation of this compound in solution over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
Lyophilized this compound
-
High-purity water (HPLC grade)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Buffers of interest (e.g., sodium acetate, sodium phosphate), sterile-filtered
-
Low-binding polypropylene vials
-
HPLC system with a UV detector and a C18 reverse-phase column
2. Preparation of Solutions:
-
Prepare the desired buffers at various pH values (e.g., pH 4.0, 5.0, 7.4).
-
Carefully weigh the lyophilized this compound and dissolve it in the appropriate buffer to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into separate vials for each time point and condition to be tested.
3. Incubation:
-
Store the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from each condition for analysis.
4. HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
HPLC Method:
-
Equilibrate the C18 column with a mixture of Mobile Phase A and B.
-
Inject a standard volume of the this compound sample.
-
Run a linear gradient to elute the peptide and any degradation products (e.g., 5% to 95% Mobile Phase B over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time from the time-zero sample.
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of remaining this compound relative to the initial amount (time-zero).
-
Plot the percentage of remaining peptide against time to determine the degradation kinetics.
-
Visualizations
Caption: Major chemical degradation pathways for this compound in solution.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Degradation kinetics of somatostatin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Stability of Octastatin, a somatostatin analog cyclic octapeptide, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. Oxidation/reduction explains heterogeneity of pancreatic somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological potency of synthetic somatostatin in the oxidized and reduced form on the inhibition of secretion of growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of somatostatin and its analogues by the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic degradation of somatostatin by rat plasma and hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Specific binding and degradation of somatostatin by membrane vesicles from pig gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. realpeptides.co [realpeptides.co]
- 12. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. Peptide solubility and storage - AltaBioscience [altabioscience.com]
[Tyr11]-Somatostatin solubility and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and storage of [Tyr11]-Somatostatin. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data tables to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: For initial reconstitution, sterile, distilled water is recommended. You can dissolve the peptide to a concentration of up to 2 mg/ml. For higher concentrations, acetonitrile (B52724) is a suitable alternative. It is also advisable to use sterile, 18MΩ-cm H₂O to prepare a stock solution of at least 100 µg/ml, which can then be further diluted into other aqueous solutions.
Q2: What are the optimal storage conditions for this compound?
A2: Lyophilized this compound is stable at room temperature for short periods (up to 3 weeks) but should be stored desiccated below -18°C for long-term storage. Once reconstituted, the solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C. For short-term storage of a few days (2-7 days), the reconstituted solution can be kept at 4°C.
Q3: How can I improve the long-term stability of reconstituted this compound?
A3: For extended storage of reconstituted this compound, it is recommended to add a carrier protein such as 0.1% human serum albumin (HSA) or bovine serum albumin (BSA). This helps to prevent the peptide from adhering to the surface of the storage vial and reduces degradation.
Q4: Is this compound light sensitive?
A4: Yes, this compound is hygroscopic and should be protected from light. Both the lyophilized powder and the reconstituted solution should be stored in light-protected vials.
Solubility and Storage Data
The following tables summarize the key solubility and storage parameters for this compound.
Table 1: Solubility of this compound
| Solvent | Maximum Recommended Concentration | Notes |
| Sterile Distilled Water | ≤ 2 mg/ml | Preferred solvent for initial reconstitution. |
| Acetonitrile | > 2 mg/ml | Use for concentrations higher than what is achievable with water. |
| Sterile 18MΩ-cm H₂O | ≥ 100 µg/ml | Recommended for preparing a stock solution for further dilution. |
Table 2: Storage Conditions for this compound
| Form | Temperature | Duration | Additional Recommendations |
| Lyophilized Powder | -20°C | Long-term | Store desiccated and protected from light. |
| Room Temperature | Up to 3 weeks | For short-term transport or handling. | |
| Reconstituted Solution | -20°C | Long-term | Aliquot to avoid freeze-thaw cycles. For extended stability, add a carrier protein (0.1% HSA or BSA). |
| 4°C | 2-7 days | For short-term use. |
Experimental Protocols
Protocol for Reconstitution of this compound
This protocol outlines the steps for reconstituting lyophilized this compound to a desired concentration.
Materials:
-
Vial of lyophilized this compound
-
Sterile, distilled water or other desired solvent
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Before opening, centrifuge the vial of lyophilized this compound at a low speed (e.g., 1000 x g) for a few seconds to ensure the powder is at the bottom of the vial.
-
Carefully open the vial in a clean environment.
-
Add the calculated volume of your chosen solvent to the vial to achieve the desired concentration.
-
Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking to prevent aggregation.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For long-term storage, aliquot the reconstituted solution into sterile, light-protected tubes and store at -20°C.
Experimental Workflow for Reconstitution and Storage
Troubleshooting Guide
Issue 1: The peptide is difficult to dissolve.
-
Possible Cause: The concentration may be too high for the chosen solvent, or the peptide may have started to aggregate.
-
Solution:
-
Try gently warming the solution to 37°C for a short period.
-
Sonication in a water bath for a few minutes can also help to break up aggregates.
-
If the peptide still does not dissolve, consider using a stronger solvent like acetonitrile for higher concentrations.
-
Ensure you are using a high-purity solvent as impurities can affect solubility.
-
Issue 2: The reconstituted solution appears cloudy or contains particulates.
-
Possible Cause: This may indicate peptide aggregation or microbial contamination.
-
Solution:
-
If aggregation is suspected, try the troubleshooting steps for difficult dissolution.
-
To remove particulates, the solution can be filtered through a sterile 0.22 µm filter.
-
Always use sterile techniques during reconstitution to prevent contamination. If contamination is suspected, discard the solution and start with a fresh vial.
-
Issue 3: Loss of peptide activity over time.
-
Possible Cause: Improper storage conditions, such as repeated freeze-thaw cycles or storage at inappropriate temperatures, can lead to degradation.
-
Solution:
-
Always aliquot the reconstituted peptide into single-use volumes to avoid multiple freeze-thaw cycles.
-
Ensure the peptide is stored at the recommended temperature (-20°C for long-term).
-
For long-term storage, the addition of a carrier protein (0.1% HSA or BSA) can significantly improve stability.
-
Protect the peptide from light during storage and handling.
-
Somatostatin (B550006) Signaling Pathway
This compound is an analog of the natural hormone somatostatin and is expected to bind to somatostatin receptors (SSTRs). SSTRs are G protein-coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Other downstream effects include the modulation of ion channels and the activation of protein phosphatases.
Technical Support Center: [Tyr11]-Somatostatin Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of [Tyr11]-Somatostatin in various buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound, like other peptides, is primarily influenced by several factors:
-
pH: The pH of the buffer solution is a critical determinant of stability. For somatostatin (B550006) and its analogs, a slightly acidic pH is generally preferred to minimize degradation.
-
Buffer Composition: The type of buffer salts can significantly impact the degradation rate. Some buffer species can catalyze degradation reactions.
-
Temperature: Higher temperatures accelerate chemical degradation pathways such as hydrolysis and oxidation. Therefore, proper storage at recommended temperatures is crucial.
-
Proteases: Contamination with proteases can lead to enzymatic degradation of the peptide.
-
Oxidation: The presence of oxidative agents or exposure to oxygen can lead to the modification of susceptible amino acid residues.
-
Adsorption: Peptides can adsorb to the surfaces of storage containers, leading to a decrease in the effective concentration.
Q2: What is the optimal pH for storing this compound solutions?
A2: While specific data for this compound is limited, studies on somatostatin indicate that the optimal stability is achieved in a slightly acidic pH range, typically around pH 4-5.
Q3: Which buffer is recommended for formulating this compound?
A3: Based on studies with somatostatin and its analogs, acetate (B1210297) and citrate (B86180) buffers are generally recommended over phosphate (B84403) buffers for enhanced stability. Phosphate buffers have been reported to be more detrimental to the stability of somatostatin.
Q4: How should I store lyophilized and reconstituted this compound?
A4:
-
Lyophilized Peptide: Lyophilized this compound should be stored at -20°C or -80°C for long-term stability.
-
Reconstituted Peptide: Once reconstituted, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. For short-term storage (a few days), the solution can be kept at 2-8°C.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Concentration in Solution
| Possible Cause | Troubleshooting Steps |
| Adsorption to Container Surface | 1. Use low-protein-binding microcentrifuge tubes or glass vials. 2. Consider adding a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1% to the buffer to minimize non-specific binding. |
| Proteolytic Degradation | 1. Ensure all buffers and water are sterile and protease-free. 2. Work in a clean environment to prevent microbial contamination. 3. If proteolytic degradation is suspected, consider adding a broad-spectrum protease inhibitor cocktail. |
| Precipitation | 1. Ensure the peptide is fully dissolved. Sonication may aid dissolution. 2. Check the pH of the solution. If it is close to the isoelectric point (pI) of the peptide, solubility will be at its minimum. Adjust the pH to be at least 2 units away from the pI. 3. If using a high concentration of the peptide, try diluting the sample. |
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation (e.g., Oxidation, Deamidation) | 1. Oxidation: Purge buffers with nitrogen or argon to remove dissolved oxygen. Consider adding antioxidants like methionine or using degassed solvents. 2. Deamidation: This is often pH and temperature-dependent. Ensure the buffer pH is in the optimal range (around 4-5) and store samples at recommended low temperatures. 3. Hydrolysis: Avoid extreme pH values and high temperatures. |
| Impure Starting Material | 1. Always check the certificate of analysis for the purity of the peptide. 2. Run a baseline HPLC of the freshly prepared solution to identify any initial impurities. |
| Contamination | 1. Use high-purity solvents and reagents for buffer preparation and HPLC analysis. 2. Ensure the cleanliness of all vials, pipettes, and other equipment. |
Data Presentation
While specific quantitative stability data for this compound is not extensively available in peer-reviewed literature, the following table summarizes the stability trends observed for the parent molecule, somatostatin, which can serve as a useful guide.
Table 1: Relative Stability of Somatostatin in Different Buffer Conditions (Conceptual)
| Buffer System | pH | Temperature | Relative Stability | Key Degradation Pathway |
| Acetate Buffer | 4.0 | 4°C | High | Minimal degradation |
| Acetate Buffer | 4.0 | 25°C | Moderate | Hydrolysis, Oxidation |
| Citrate Buffer | 5.0 | 4°C | High | Minimal degradation |
| Citrate Buffer | 5.0 | 25°C | Moderate | Hydrolysis, Deamidation |
| Phosphate Buffer | 7.0 | 4°C | Moderate to Low | Deamidation, Oxidation |
| Phosphate Buffer | 7.0 | 25°C | Low | Accelerated Deamidation and Oxidation |
This table is illustrative and based on general principles of peptide stability and data from somatostatin and its analogs.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Different Buffers
Objective: To evaluate the chemical stability of this compound in various buffer systems over time.
Materials:
-
Lyophilized this compound
-
Acetate buffer (e.g., 10 mM, pH 4.5)
-
Phosphate buffer (e.g., 10 mM, pH 7.4)
-
Water for Injection (WFI) or HPLC-grade water
-
Low-protein-binding microcentrifuge tubes or HPLC vials
-
Incubators set at desired temperatures (e.g., 4°C, 25°C, 40°C)
-
RP-HPLC system with UV detector
Methodology:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the lyophilized peptide.
-
Reconstitute in WFI or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the respective buffers (Acetate, Phosphate) to a final concentration of, for example, 100 µg/mL.
-
Dispense aliquots of each buffered solution into separate, clearly labeled vials for each time point and temperature condition.
-
-
Incubation:
-
Place the vials in incubators at the selected temperatures (e.g., 4°C, 25°C, and 40°C for accelerated stability testing).
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw one vial from each condition.
-
Analyze the samples immediately by RP-HPLC (see Protocol 2 for a typical method).
-
-
Data Analysis:
-
Determine the peak area of the intact this compound at each time point.
-
Calculate the percentage of the peptide remaining relative to the initial time point (T=0).
-
Plot the percentage of remaining peptide against time for each condition to determine the degradation kinetics.
-
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
Objective: To quantify the amount of intact this compound and separate it from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm and 280 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Inject the prepared stability samples.
-
Integrate the peak corresponding to the intact this compound and any new peaks that appear over time, which represent degradation products.
Mandatory Visualization
Caption: Experimental workflow for assessing this compound stability.
Caption: Somatostatin signaling pathway.
Technical Support Center: Optimizing Signal-to-Noise Ratio with [Tyr11]-Somatostatin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the signal-to-noise ratio in your experiments utilizing [Tyr11]-Somatostatin, particularly in radioligand binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a synthetic analog of the natural hormone somatostatin (B550006). The key modification is the substitution of a tyrosine residue at position 11. This modification allows for easy and efficient radioiodination, typically with Iodine-125 ([¹²⁵I]), to produce [¹²⁵I]this compound. This radiolabeled version is a high-affinity ligand for somatostatin receptors and is widely used in radioligand binding assays to study these receptors.[1][2]
Q2: How does using [¹²⁵I]this compound help in improving the signal-to-noise ratio?
A2: [¹²⁵I]this compound typically exhibits high specific activity and high affinity for somatostatin receptors.[2] High specific activity means that a small amount of the radioligand can generate a strong signal, which is crucial when dealing with low receptor densities. Its high affinity ensures that it binds tightly to the target receptors (the "signal") with minimal binding to non-receptor sites ("noise"). Optimizing assay conditions can further minimize non-specific binding, leading to a better signal-to-noise ratio.[3]
Q3: Which somatostatin receptor subtypes does this compound bind to?
A3: Somatostatin and its analogs bind to a family of five G protein-coupled receptors (SSTR1-5).[4] While this compound can bind to multiple subtypes, the specific binding characteristics can vary. For detailed characterization, it's essential to use competition binding assays with subtype-selective unlabeled ligands.
Troubleshooting Guide for Radioligand Binding Assays
High signal-to-noise ratio is critical for obtaining accurate and reproducible data in radioligand binding assays. Below are common issues encountered when using [¹²⁵I]this compound and how to troubleshoot them.
| Issue | Potential Causes | Solutions & Recommendations |
| High Non-Specific Binding (NSB) | 1. Radioligand concentration is too high: Excess radioligand can bind to non-receptor sites.[5] 2. Hydrophobic interactions: The radioligand may be sticking to plasticware or filter mats.[5] 3. Inadequate blocking: Non-specific sites on cell membranes or filters are not sufficiently blocked. 4. Insufficient washing: Unbound radioligand is not effectively removed.[5] 5. Radioligand degradation: Impurities or degradation products can increase NSB.[5] | 1. Optimize radioligand concentration: Use a concentration at or below the dissociation constant (Kd) for your receptor.[6] 2. Pre-treat materials: Pre-soak filters in a solution like 0.3-0.5% polyethyleneimine (PEI).[7] Include a blocking agent like bovine serum albumin (BSA) in your assay buffer.[3][5] 3. Increase blocking agent concentration: Optimize the concentration of BSA or use alternative blocking agents like casein.[3] 4. Optimize wash steps: Increase the number and/or volume of washes with ice-cold wash buffer.[5] 5. Check radioligand purity: Ensure the radiochemical purity of your [¹²⁵I]this compound is high.[5] |
| Low Specific Binding Signal | 1. Low receptor expression: The cells or tissue used may have a low density of somatostatin receptors.[5] 2. Radioligand degradation: The radioligand may have degraded due to improper storage or handling.[5] 3. Suboptimal assay conditions: Incubation time, temperature, or buffer composition may not be optimal.[3] 4. Presence of endogenous somatostatin: Endogenous ligand in tissue preparations can compete with the radioligand. | 1. Use a different cell line or tissue: Select a source known to have higher SSTR expression. 2. Aliquot and store properly: Store the radioligand at the recommended temperature (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles. 3. Optimize assay parameters: Determine the optimal incubation time to reach equilibrium through kinetic experiments. Test different buffer pH and ionic strengths.[3] 4. Thoroughly wash membrane preparations: Ensure tissue homogenates are well-washed to remove any endogenous ligands.[5] |
| Poor Reproducibility | 1. Inconsistent pipetting: Inaccurate or inconsistent volumes of reagents can lead to variability. 2. Inconsistent incubation times or temperatures: Variations in these parameters between assays can affect binding.[3] 3. Batch-to-batch variability in reagents: Differences in the quality of buffers, radioligand, or cell preparations.[3] 4. Incomplete separation of bound and free ligand: Inefficient filtration can lead to inconsistent results. | 1. Use calibrated pipettes: Ensure proper pipetting technique. 2. Standardize protocols: Strictly adhere to the established incubation times and temperatures.[3] 3. Prepare large batches of reagents: Aliquot and store reagents to ensure consistency across multiple experiments.[3] 4. Ensure efficient filtration: Apply consistent vacuum pressure and ensure filters are not overloaded. |
Experimental Protocols
Detailed Methodology: Competitive Radioligand Binding Assay
This protocol outlines the steps for a competitive binding assay to determine the affinity of a test compound for somatostatin receptors using [¹²⁵I]this compound.
Materials:
-
Radioligand: [¹²⁵I]this compound
-
Cell Membranes: A preparation from cells or tissues expressing somatostatin receptors.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Unlabeled Ligand (Competitor): A known somatostatin analog for determining non-specific binding (e.g., unlabeled somatostatin-14) and the test compounds.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Prepare Reagents:
-
Dilute the [¹²⁵I]this compound in assay buffer to a final concentration at or near its Kd.
-
Prepare serial dilutions of the unlabeled competitor and test compounds in assay buffer.
-
Dilute the cell membrane preparation in assay buffer to a concentration that provides a sufficient signal (to be determined empirically, typically 50-200 µg protein per well).
-
-
Set up the Assay Plate:
-
Total Binding: Add assay buffer, [¹²⁵I]this compound, and the cell membrane preparation.
-
Non-Specific Binding (NSB): Add a high concentration of the unlabeled competitor (e.g., 1 µM somatostatin-14), [¹²⁵I]this compound, and the cell membrane preparation.
-
Competition: Add the various concentrations of your test compound, [¹²⁵I]this compound, and the cell membrane preparation.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). This should be determined in preliminary kinetic experiments.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.
-
Wash the filters quickly with a defined volume of ice-cold wash buffer (e.g., 3 x 4 mL) to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Somatostatin Receptor Signaling Pathway
Caption: Somatostatin receptor signaling cascade.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Characterization of [125I]Tyr11-somatostatin binding sites in the rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. swordbio.com [swordbio.com]
- 4. Somatostatin receptor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: [Tyr11]-Somatostatin Experiments
Welcome to the technical support center for [Tyr11]-Somatostatin experimental applications. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot their experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound and its radiolabeled counterpart, [¹²⁵I]this compound.
Peptide Handling and Storage
Question: How should lyophilized and reconstituted this compound be stored to ensure its stability?
Answer: Proper storage is critical to maintain the integrity and activity of this compound. Lyophilized peptide should be stored desiccated at -20°C and protected from light, as it can be hygroscopic.[1] For short-term storage of reconstituted peptide (2-7 days), 4°C is recommended. For long-term storage, it is advisable to add a carrier protein (like 0.1% HSA or BSA), aliquot the solution to avoid repeated freeze-thaw cycles, and store at -18°C or lower.[2]
Question: What is the best way to dissolve lyophilized this compound?
Answer: The solubility of this compound can vary. It is recommended to first attempt dissolving the peptide in distilled water.[1] If solubility issues persist, especially for more hydrophobic analogs, using a small amount of an organic solvent like acetonitrile (B52724) or DMSO can be effective.[1][3] For peptides that are difficult to dissolve in water, adding a small amount of ammonium (B1175870) hydroxide (B78521) (<50 μL) before adding DMSO may also help.[3]
Receptor Binding Assays
Question: I am observing high non-specific binding in my [¹²⁵I]this compound receptor binding assay. What are the potential causes and solutions?
Answer: High non-specific binding can obscure your specific signal and lead to inaccurate results.[4] Here are some common causes and troubleshooting steps:
-
Inadequate Blocking: The blocking agent may be ineffective.
-
Radioligand Issues: The radioligand may be binding to the filter apparatus or other components.
-
Hydrophobic Interactions: Hydrophobic radioligands tend to exhibit higher non-specific binding.
-
Excessive Radioligand Concentration: Using too high a concentration of the radioligand can increase non-specific binding.
-
Solution: Use a radioligand concentration at or below the dissociation constant (Kd) for your receptor of interest.[4]
-
Question: My signal-to-noise ratio is low, and I'm getting weak or no specific binding signal. What should I check?
Answer: A low signal-to-noise ratio can be due to several factors related to your reagents and assay conditions:
-
Peptide Degradation: this compound is susceptible to degradation by proteases present in tissue or cell preparations.[8]
-
Low Receptor Expression: The target cells or tissue may have a low density of somatostatin (B550006) receptors.
-
Suboptimal Assay Conditions: Incubation time, temperature, and buffer pH can significantly impact binding.
-
Inactive Radioligand: Improper storage or handling can lead to degradation of the radiolabeled peptide.
-
Solution: Always follow the manufacturer's storage recommendations and avoid repeated freeze-thaw cycles.
-
Question: The results of my competition binding assay are inconsistent. What could be the cause?
Answer: Inconsistent results in competition assays can stem from pipetting errors, reagent instability, or issues with the experimental setup.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the competing ligand.
-
Equilibrium Not Reached: If the incubation time is too short, the displacement of the radioligand by the competitor may not reach equilibrium.
-
Reagent Stability: Ensure all reagents, including the radioligand and competing ligands, are stable under the assay conditions.
Internalization and Signaling Pathway Analysis
Question: I'm having trouble detecting receptor internalization. What are some key considerations for an internalization assay?
Answer: Internalization of the receptor-ligand complex is a key cellular response.[16][17] If you are not observing internalization, consider the following:
-
Temperature: Internalization is a temperature-dependent process. Assays are typically performed at 37°C. Low temperatures (e.g., 4°C) will inhibit this process.[16][18]
-
Time Course: The rate of internalization can vary. Perform a time-course experiment (e.g., 30, 60, 90, 120 minutes) to determine the optimal incubation time.[19]
-
Cell Viability: Ensure the cells are healthy and viable, as internalization is an active cellular process.
-
Detection Method: The method used to distinguish surface-bound from internalized radioligand is crucial. Acid washes are commonly used to strip surface-bound ligand. Ensure the wash is effective but does not lyse the cells.
Question: My Western blot results for downstream signaling proteins are weak or inconsistent. How can I troubleshoot this?
Answer: Analyzing signaling pathways activated by this compound can be challenging. Here are some tips for improving Western blot results:
-
Optimize Stimulation Time: The activation of signaling pathways can be transient. Perform a time-course stimulation to identify the peak activation of your protein of interest.
-
Use Phosphatase Inhibitors: When studying phosphorylation events, it is crucial to include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your target proteins.
-
Sufficient Protein Loading: Ensure you are loading an adequate amount of protein onto your gel.
-
Antibody Quality: Use antibodies that are validated for your application and target species. Optimize the antibody concentration and incubation conditions.
-
Blocking and Washing: Proper blocking and thorough washing are essential to minimize background and non-specific bands.[20]
Quantitative Data Summary
The following table summarizes receptor binding affinity (Kd) and receptor density (Bmax) for [¹²⁵I]this compound in various tissues from different studies.
| Tissue/Cell Line | Species | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Rabbit Retina | Rabbit | 0.90 ± 0.20 | 104 ± 52 | [21] |
| Rat Cerebral Cortex | Rat | 0.60 ± 0.08 | 160 ± 16 | |
| Rat Adipocytes (High Affinity) | Rat | 7.64 | - | [22] |
| Rat Adipocytes (Low Affinity) | Rat | 295 | - | [22] |
Experimental Protocols
Protocol 1: [¹²⁵I]this compound Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay using cell membranes.
Materials:
-
Cell membranes expressing somatostatin receptors
-
[¹²⁵I]this compound
-
Unlabeled this compound or other competing ligands
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1% BSA, pH 7.4)
-
Protease Inhibitor Cocktail
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (pre-soaked in 0.3% PEI)
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes according to standard protocols. Determine protein concentration using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [¹²⁵I]this compound (at a concentration near the Kd), and cell membranes.
-
Non-specific Binding: Assay buffer, [¹²⁵I]this compound, a high concentration of unlabeled somatostatin (e.g., 1 µM), and cell membranes.
-
Competition: Assay buffer, [¹²⁵I]this compound, varying concentrations of the competing ligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.[11]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the log concentration of the competing ligand to determine the IC₅₀.
Protocol 2: Receptor Internalization Assay
This protocol describes a method to measure the internalization of [¹²⁵I]this compound in whole cells.
Materials:
-
Intact cells expressing somatostatin receptors, seeded in 24-well plates
-
[¹²⁵I]this compound
-
Binding Buffer (e.g., DMEM with 1% BSA)
-
Acid Wash Buffer (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5)
-
Cell Lysis Buffer (e.g., 0.1 M NaOH)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and grow to near confluence.
-
Binding:
-
Wash cells gently with PBS.
-
Add [¹²⁵I]this compound in binding buffer to the cells.
-
Incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Washing:
-
To determine total cell-associated radioactivity, wash cells rapidly with ice-cold PBS.
-
To determine internalized radioactivity, first incubate cells with ice-cold acid wash buffer for a short period (e.g., 5-10 minutes) to strip surface-bound ligand, then wash with ice-cold PBS.
-
-
Cell Lysis: Lyse the cells with cell lysis buffer.
-
Counting: Collect the lysate and measure the radioactivity using a gamma counter.
-
Data Analysis: Express internalized radioactivity as a percentage of the total cell-associated radioactivity at each time point.
Visualizations
Signaling Pathways
Somatostatin receptors (SSTRs) are G-protein coupled receptors that can activate multiple downstream signaling pathways. The diagram below illustrates the primary signaling cascades initiated by SSTR activation.
References
- 1. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. meridianbioscience.com [meridianbioscience.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid sequestration and degradation of somatostatin analogues by isolated brain microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Effects of temperature, pH and sugar binding on the structures of lectins ebulin f and SELfd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. brieflands.com [brieflands.com]
- 15. researchgate.net [researchgate.net]
- 16. Processing of receptor-bound somatostatin: internalization and degradation by pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. innoprot.com [innoprot.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. Characterization of [125I]Tyr11-somatostatin binding sites in the rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Box 3, Troubleshooting dissociation rate constant measurement - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: [Tyr11]-Somatostatin & Protease Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of protease inhibitors with [Tyr11]-Somatostatin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use protease inhibitors in my experiments with this compound?
A1: this compound, like other peptides, is susceptible to degradation by proteases present in biological samples such as cell lysates, tissue homogenates, and plasma.[1][2] Endogenous somatostatin (B550006) has a very short half-life of 1-3 minutes in plasma due to rapid enzymatic degradation.[3] The use of protease inhibitors is essential to prevent this degradation, ensuring the integrity and biological activity of the peptide throughout your experiment, which is crucial for obtaining accurate and reproducible results.[1][4][5]
Q2: What types of proteases are most likely to degrade this compound?
A2: Peptides are targeted by a wide range of proteases. The major classes include serine, cysteine, aspartic, and metalloproteases, all of which can be present in experimental samples.[4][6][7] For instance, animal tissue extracts are rich in serine, cysteine, and metalloproteases. Specific proteases like aminopeptidases and endopeptidases have been shown to cleave somatostatin.[8]
Q3: When should I add protease inhibitors to my experimental samples?
A3: Protease inhibitors should be added to your lysis buffer or medium immediately before coming into contact with your sample (e.g., before cell lysis or tissue homogenization).[1][9][10] This ensures that the inhibitors are active and ready to neutralize proteases as soon as they are released from cellular compartments, preventing the degradation of this compound from the very beginning of your experiment.[2][5]
Q4: Can I prepare a stock solution of my buffer with protease inhibitors and store it for later use?
A4: It is not recommended to store buffers with protease inhibitors for extended periods, as some inhibitors can be unstable in solution, even when refrigerated.[9][10] For optimal performance, always add the protease inhibitor cocktail to your buffer fresh, just before use.[10]
Q5: Are there any experimental conditions that are incompatible with certain protease inhibitors?
A5: Yes. For example, EDTA, a common metalloprotease inhibitor, is incompatible with downstream applications that involve divalent cations, such as immobilized metal affinity chromatography (IMAC) for purifying His-tagged proteins.[2][10] It can also interfere with two-dimensional gel electrophoresis.[10] Always check the compatibility of the inhibitors with your specific experimental workflow.
Troubleshooting Guides
Issue 1: Inconsistent or No this compound Activity in Bioassays (e.g., cAMP Inhibition Assay)
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | - Confirm Addition of Protease Inhibitors: Ensure a broad-spectrum protease inhibitor cocktail was added to all relevant buffers and samples immediately before use.[1][9][10] - Use a Fresh Cocktail: Prepare fresh solutions of protease inhibitors for each experiment, as their stability in solution can be limited.[10] - Optimize Inhibitor Concentration: Some samples may have exceptionally high protease activity. Consider increasing the concentration of the inhibitor cocktail. |
| Incorrect Assay Conditions | - Optimize Incubation Time and Temperature: Ensure that the incubation parameters are suitable for receptor binding and downstream signaling without allowing for significant peptide degradation. - Check Buffer Composition: The pH and composition of the assay buffer can affect both peptide stability and receptor binding. Somatostatin stability is optimal around pH 3.7, though this may not be compatible with cellular assays.[11] |
| Low Receptor Expression | - Verify Receptor Expression: Use a cell line with confirmed high expression of the target somatostatin receptor (e.g., SSTR2).[12] - Consider Transfected Cell Lines: If endogenous expression is low, use a cell line stably or transiently transfected with the receptor of interest. |
| Poor Peptide Solubility | - Ensure Complete Dissolution: Follow recommended solubility guidelines for this compound. Improper dissolution can lead to inaccurate concentrations and assay variability.[13] |
Issue 2: High Variability in Receptor Binding Assays
| Potential Cause | Troubleshooting Steps |
| Radioligand Degradation | - Incorporate Protease Inhibitors: Add a suitable protease inhibitor cocktail to the binding buffer to protect the radiolabeled this compound from degradation. - Check Radiochemical Purity: Ensure the radioligand has high purity (>90%) as impurities can affect binding results.[14] |
| High Non-Specific Binding | - Reduce Radioligand Concentration: Use a concentration at or below the Kd value for the receptor.[14] - Optimize Membrane Protein Amount: Titrate the amount of cell membrane preparation to find the optimal signal-to-noise ratio. A typical range is 100-500 µg of membrane protein.[14] - Modify Assay Buffer: Include blocking agents like bovine serum albumin (BSA) to reduce non-specific interactions.[14] - Increase Wash Steps: Use ice-cold wash buffer and increase the volume and/or number of washes to remove unbound radioligand effectively.[14] |
| Low Specific Binding | - Confirm Receptor Presence and Activity: Ensure the cell or tissue preparation contains a sufficient density of active receptors. Degradation during preparation can reduce receptor activity.[14] - Check Radioligand Specificity: Verify that the radioligand has high specific activity, which is crucial for detecting low receptor densities.[14] |
Data Presentation: Commercial Protease Inhibitor Cocktails
The following table summarizes the composition of commercially available broad-spectrum protease inhibitor cocktails that can be used to prevent the degradation of this compound.
| Inhibitor | Target Protease Class | Mechanism | Commonly Included in Cocktails |
| AEBSF HCl | Serine Proteases | Irreversible | Yes[6] |
| Aprotinin | Serine Proteases | Reversible | Yes[6] |
| Bestatin | Aminopeptidases | Reversible | Yes[6] |
| E-64 | Cysteine Proteases | Irreversible | Yes[6] |
| Leupeptin | Serine and Cysteine Proteases | Reversible | Yes[6] |
| Pepstatin A | Aspartic Proteases | Reversible | Yes[6] |
| EDTA | Metalloproteases | Reversible | Optional (may be supplied separately)[6] |
This table is a composite based on information from various suppliers of protease inhibitor cocktails.
Experimental Protocols
Protocol 1: In Vitro Stability Assay of this compound using HPLC
This protocol outlines a method to assess the stability of this compound in a biological matrix (e.g., plasma or cell lysate) with and without a protease inhibitor cocktail.
Materials:
-
This compound
-
Biological matrix (e.g., rat plasma, cell lysate)
-
Broad-spectrum protease inhibitor cocktail (see table above)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
HPLC system with a C18 column
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Divide the biological matrix into two sets of aliquots: one with and one without the protease inhibitor cocktail (added at the recommended concentration).
-
Spike this compound into each aliquot to a final concentration of 10 µM.
-
-
Incubation:
-
Incubate all samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take a sample from each tube.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately add an equal volume of 1% TFA in ACN to each collected sample to stop enzymatic degradation and precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
-
HPLC Analysis:
-
Transfer the supernatant to HPLC vials.
-
Inject the samples into the HPLC system.
-
Use a gradient elution with a mobile phase consisting of 0.1% TFA in water (A) and 0.1% TFA in ACN (B).
-
Monitor the elution of this compound by UV absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining peptide against time to determine the degradation rate and half-life in the presence and absence of protease inhibitors.
-
Protocol 2: Competitive Receptor Binding Assay for this compound
This protocol describes a competitive binding assay to determine the binding affinity of unlabeled this compound to its receptor (e.g., SSTR2) using a radiolabeled ligand.
Materials:
-
Cell membranes expressing the somatostatin receptor of interest (e.g., from SSTR2-transfected CHO cells)
-
Radiolabeled somatostatin analog (e.g., [125I-Tyr11]-Somatostatin)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mg/mL BSA, and a protease inhibitor cocktail, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Add radiolabeled ligand and binding buffer.
-
Non-specific Binding: Add radiolabeled ligand, a high concentration of unlabeled somatostatin (e.g., 1 µM), and binding buffer.
-
Competitive Binding: Add radiolabeled ligand and increasing concentrations of unlabeled this compound.
-
-
Incubation:
-
Add the cell membrane preparation to all wells.
-
Incubate at a specified temperature (e.g., 25°C) for a defined time (e.g., 60 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a gamma or scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the unlabeled this compound.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) by non-linear regression analysis.
-
Visualizations
Caption: this compound Signaling Pathway.
References
- 1. goldbio.com [goldbio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Protease inhibitor cocktails | Abcam [abcam.com]
- 5. Protease Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Protease - Wikipedia [en.wikipedia.org]
- 8. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What should I consider when using protease inhibitors in the lab? | AAT Bioquest [aatbio.com]
- 10. biocompare.com [biocompare.com]
- 11. Degradation kinetics of somatostatin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cryo-EM structure of the human somatostatin receptor 2 complex with its agonist somatostatin delineates the ligand-binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
- 14. benchchem.com [benchchem.com]
Addressing [Tyr11]-Somatostatin antibody cross-reactivity
Welcome to the technical support center for [Tyr11]-Somatostatin antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound antibodies in various immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of a this compound antibody?
A this compound antibody is designed to specifically recognize somatostatin (B550006) that has a tyrosine residue at position 11. This modification is often introduced to allow for radioiodination of the peptide, which is commonly used as a tracer in radioligand binding assays to study somatostatin receptors.[1]
Q2: What are the main isoforms of somatostatin, and can this antibody distinguish between them?
The two primary bioactive forms of somatostatin are somatostatin-14 (SST-14) and somatostatin-28 (SST-28).[2][3][4] An antibody raised against this compound-14 may show different levels of cross-reactivity with SST-14 and SST-28. It is crucial to validate the specificity of your antibody for the specific somatostatin isoform you are studying.
Q3: What are potential cross-reactants for a this compound antibody?
Potential cross-reactants include the unmodified somatostatin-14 peptide and the longer somatostatin-28 isoform. The degree of cross-reactivity will depend on the specific epitope recognized by the antibody. If the antibody's binding site primarily involves the tyrosine at position 11, it may have lower affinity for the unmodified peptide.
Q4: Why is it important to perform a peptide competition assay?
A peptide competition assay is a critical control to confirm the specificity of your antibody.[5][6] By pre-incubating the antibody with an excess of the immunizing peptide (this compound), you can block the antibody's binding sites. If the staining or signal is significantly reduced or eliminated in your assay (Western Blot, IHC, ELISA) after this pre-incubation, it confirms that the antibody is specifically binding to the target peptide.
Troubleshooting Guides
ELISA (Enzyme-Linked Immunosorbent Assay)
| Issue | Potential Cause | Recommended Solution |
| High Background | 1. Antibody concentration too high. 2. Insufficient blocking. 3. Inadequate washing. 4. Cross-reactivity of secondary antibody. | 1. Titrate the primary and secondary antibodies to determine the optimal concentration. 2. Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or extend the blocking time. 3. Increase the number and duration of wash steps. 4. Use a cross-adsorbed secondary antibody. |
| Low or No Signal | 1. Antibody not recognizing the coated antigen. 2. Insufficient antibody concentration. 3. Inactive enzyme conjugate. 4. Iodination has altered the epitope. | 1. Ensure the correct peptide is coated on the plate. 2. Increase the concentration of the primary and/or secondary antibody. 3. Use a fresh enzyme conjugate and substrate. 4. Test the antibody's reactivity with both iodinated and non-iodinated this compound. |
| Poor Standard Curve | 1. Improper dilution of standards. 2. Pipetting errors. 3. Instability of the peptide standards. | 1. Prepare fresh standard dilutions for each assay. 2. Use calibrated pipettes and ensure proper technique. 3. Aliquot and store peptide standards at -80°C to avoid repeated freeze-thaw cycles. |
| High Coefficient of Variation (CV) | 1. Inconsistent washing. 2. Temperature variation across the plate. 3. Pipetting inconsistencies. | 1. Ensure uniform and thorough washing of all wells. 2. Incubate the plate in a temperature-controlled environment. 3. Be precise and consistent with all pipetting steps. |
Western Blot
| Issue | Potential Cause | Recommended Solution |
| Multiple Bands | 1. Non-specific antibody binding. 2. Protein degradation. 3. Presence of different somatostatin precursors or isoforms. | 1. Perform a peptide competition assay to confirm the specific band. Increase blocking and washing stringency. 2. Add protease inhibitors to your sample buffer. 3. Use cell lines or tissues with known somatostatin expression profiles as controls. |
| Weak or No Band | 1. Low protein expression. 2. Poor protein transfer. 3. Antibody not suitable for Western Blot. | 1. Load more protein onto the gel. 2. Verify transfer efficiency using Ponceau S staining. 3. Check the antibody datasheet to ensure it is validated for Western Blotting. |
| High Background | 1. Antibody concentration too high. 2. Insufficient blocking. 3. Membrane dried out. | 1. Decrease the primary antibody concentration. 2. Increase blocking time or use a different blocking agent. 3. Ensure the membrane remains moist throughout the procedure. |
Immunohistochemistry (IHC)
| Issue | Potential Cause | Recommended Solution |
| High Background Staining | 1. Non-specific antibody binding. 2. Endogenous peroxidase or biotin (B1667282) activity. 3. Hydrophobic interactions. | 1. Perform a peptide block control. Increase the concentration of normal serum in the blocking buffer.[7] 2. Use appropriate quenching steps (e.g., H2O2 for peroxidase, avidin/biotin blocking kit).[8] 3. Increase the salt concentration in the washing buffer. |
| Weak or No Staining | 1. Low antigen expression. 2. Inadequate antigen retrieval. 3. Primary antibody concentration too low. | 1. Use a sensitive detection system (e.g., polymer-based amplification). 2. Optimize the antigen retrieval method (heat-induced or enzymatic).[8] 3. Increase the primary antibody concentration or incubation time. |
| Non-specific Nuclear or Cytoplasmic Staining | 1. Antibody cross-reacting with other cellular components. 2. Inadequate fixation. | 1. Perform a peptide competition assay. Titrate the primary antibody to the lowest effective concentration. 2. Optimize fixation time and fixative type. |
Data Presentation
Cross-Reactivity of a Hypothetical this compound Antibody
The following table summarizes hypothetical cross-reactivity data for a polyclonal antibody raised against this compound-14. This data is for illustrative purposes and should be determined experimentally for your specific antibody.
| Competing Peptide | IC50 (nM) | % Cross-Reactivity |
| This compound-14 | 1.5 | 100 |
| Somatostatin-14 | 15 | 10 |
| Somatostatin-28 | 50 | 3 |
| Unrelated Peptide | >1000 | <0.1 |
% Cross-Reactivity = (IC50 of this compound-14 / IC50 of Competing Peptide) x 100
Experimental Protocols
Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to determine the specificity and cross-reactivity of a this compound antibody.
Materials:
-
96-well microplate
-
This compound peptide for coating
-
This compound antibody
-
Competing peptides: Somatostatin-14, Somatostatin-28, and an unrelated control peptide
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of this compound peptide (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[9]
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the plate with 200 µL of Blocking Buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition:
-
Prepare serial dilutions of the competing peptides (this compound-14, Somatostatin-14, Somatostatin-28, and the unrelated peptide).
-
In a separate plate or tubes, pre-incubate the this compound antibody (at a pre-determined optimal dilution) with each concentration of the competing peptides for 1-2 hours at room temperature.
-
-
Incubation: Transfer 100 µL of the antibody/peptide mixtures to the coated and blocked plate. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (at its optimal dilution in Blocking Buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Plate: Measure the absorbance at 450 nm.
-
Analysis: Plot the absorbance versus the log of the competitor concentration and determine the IC50 for each peptide.
Peptide Competition Assay for Western Blot and IHC
This protocol is used to confirm the specificity of the this compound antibody in Western Blotting and Immunohistochemistry.
Procedure:
-
Antibody Dilution: Dilute the this compound antibody to its optimal working concentration in your standard antibody diluent. Prepare enough for two identical experiments.
-
Blocking and Control Solutions:
-
Blocked Antibody: To one aliquot of the diluted antibody, add the this compound peptide to a final concentration that is in 5-10 fold molar excess of the antibody.
-
Control Antibody: To the second aliquot, add an equal volume of the peptide solvent (e.g., PBS).
-
-
Incubation: Incubate both tubes for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.
-
Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes to pellet any immune complexes.
-
Application: Use the supernatants from both the "Blocked Antibody" and "Control Antibody" preparations as your primary antibody solutions in your standard Western Blot or IHC protocol on two identical samples.
-
Analysis: Compare the signal intensity between the two samples. A significant reduction or absence of signal in the sample incubated with the "Blocked Antibody" confirms the specificity of the antibody for the target peptide.
Visualizations
Somatostatin Signaling Pathway
Caption: Somatostatin receptor signaling pathways.
Experimental Workflow for Antibody Specificity Testing
Caption: Workflow for antibody specificity validation.
Troubleshooting Logic for High Background
Caption: Troubleshooting high background staining.
References
- 1. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory Mechanisms of Somatostatin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. raybiotech.com [raybiotech.com]
- 5. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. qedbio.com [qedbio.com]
- 8. IHC Troubleshooting | Proteintech Group [ptglab.co.jp]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Validation & Comparative
Scatchard Analysis of [Tyr11]-Somatostatin Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of [Tyr11]-Somatostatin as a radioligand for receptor binding studies, with a focus on Scatchard analysis. We present supporting experimental data, detailed protocols, and a comparative look at alternative ligands to aid in the selection of the most appropriate tools for your research.
Introduction to this compound and Scatchard Analysis
Somatostatin (B550006) is a cyclic peptide hormone that plays a crucial role in regulating endocrine and exocrine secretion, neurotransmission, and cell proliferation through its interaction with a family of five G-protein coupled receptors (SSTR1-5). The iodinated analog, this compound, is a widely used radioligand for studying these receptors. Scatchard analysis is a graphical method used to determine the binding affinity (Kd) and the total number of binding sites (Bmax) of a ligand to its receptor. This analysis linearizes the binding data, plotting the ratio of bound to free radioligand against the concentration of bound radioligand.
Comparative Analysis of Ligand Binding Affinity
The choice of radioligand is critical for the success of receptor binding assays. While this compound has been a valuable tool, several other agonists and antagonists have been developed with varying affinities for different somatostatin receptor subtypes. The following table summarizes the binding affinities of this compound and selected alternative ligands.
| Ligand | Receptor Subtype(s) | Binding Affinity (Kd/IC50, nM) | Bmax (fmol/mg protein) | Cell/Tissue Type | Reference |
| [¹²⁵I-Tyr11]Somatostatin | SSTRs | 0.67 | 30 | GH4C1 Pituitary Tumor Membranes | [1] |
| [¹²⁵I-Tyr11]Somatostatin | SSTRs | High affinity: 7.64, Low affinity: 295 | Not Specified | Isolated Rat Adipocytes | |
| Somatostatin-14 | hSSTR2 | ~Sub-nanomolar (Ki) | Not Specified | SSTR2-expressing cells | [2] |
| Somatostatin-28 | hSSTR2 | ~Sub-nanomolar (Ki) | Not Specified | SSTR2-expressing cells | [2] |
| Octreotide | hSSTR2 | 2.7 ± 0.26 (IC50) | Not Specified | U2OS-SSTR2 cells | [2] |
| [¹⁷⁷Lu]Lu-DOTA-TATE (Agonist) | SST₂ | 0.08 ± 0.02 | 0.09 ± 0.001 | HEK-SST₂ Cell Membranes | [3] |
| [¹⁷⁷Lu]Lu-OPS201 (Antagonist) | SST₂ | 0.15 ± 0.003 | 0.37 ± 0.02 | HEK-SST₂ Cell Membranes | [3] |
Note: Kd (dissociation constant) is a measure of binding affinity, where a lower Kd indicates higher affinity. IC50 is the concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. Bmax represents the maximum density of receptors in the sample.
Experimental Protocol: Radioligand Binding Assay and Scatchard Analysis
This protocol outlines a standard procedure for a competitive radioligand binding assay using [¹²⁵I-Tyr11]-Somatostatin, followed by Scatchard analysis.
I. Membrane Preparation
-
Cell Culture: Grow cells expressing the somatostatin receptor of interest to approximately 80-90% confluency.
-
Harvesting: Wash cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer on ice.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and unbroken cells.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Protein Quantification: Resuspend the membrane pellet in a suitable buffer and determine the protein concentration using a standard method like the BCA assay.
-
Storage: Aliquot the membrane preparation and store at -80°C.
II. Radioligand Binding Assay
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of binding buffer.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled somatostatin (e.g., 1 µM).
-
Competitive Binding: 50 µL of increasing concentrations of the unlabeled competitor ligand.
-
-
Radioligand Addition: Add 50 µL of [¹²⁵I-Tyr11]-Somatostatin (at a concentration close to its Kd) to all wells.[2]
-
Membrane Addition: Add a consistent amount of the prepared cell membranes to each well.
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[4]
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate using a vacuum manifold to separate bound and free radioligand. Wash the filters with ice-cold wash buffer.[2]
-
Radioactivity Counting: Dry the filter plate, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.[2]
III. Data Analysis (Scatchard Plot)
-
Calculate Specific Binding: Subtract the non-specific binding (cpm) from the total binding (cpm) to get the specific binding.
-
Determine Bound and Free Ligand Concentrations:
-
Bound (B): Convert the specific binding cpm to molar concentration based on the specific activity of the radioligand and the protein concentration in the assay.
-
Free (F): Subtract the bound radioligand concentration from the total radioligand concentration.
-
-
Construct the Scatchard Plot: Plot B/F (y-axis) against B (x-axis).
-
Determine Kd and Bmax:
-
The slope of the resulting linear regression line is equal to -1/Kd.
-
The x-intercept of the line is equal to Bmax.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for Scatchard analysis and the downstream signaling pathway of somatostatin receptors.
References
- 1. Pituitary somatostatin receptors: dissociation at the pituitary level of receptor affinity and biological activity for selective somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distinct In Vitro Binding Profile of the Somatostatin Receptor Subtype 2 Antagonist [177Lu]Lu-OPS201 Compared to the Agonist [177Lu]Lu-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of [Tyr11]-Somatostatin and Somatostatin-14 for Research Applications
A detailed examination of [Tyr11]-Somatostatin and its parent peptide, Somatostatin-14, reveals subtle yet significant differences in their biochemical and functional properties. While both peptides are potent inhibitors of hormone secretion, the substitution of tyrosine at position 11 in this compound influences its utility in research, particularly in radioligand binding assays.
This guide provides a comprehensive comparison of this compound and Somatostatin-14, focusing on their structure, receptor binding affinity, biological activity, and the signaling pathways they modulate. The information is intended for researchers, scientists, and drug development professionals working with somatostatin (B550006) analogs.
Structural Comparison: A Single Amino Acid Substitution
Somatostatin-14 is a cyclic tetradecapeptide with the amino acid sequence Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys, featuring a disulfide bond between the cysteine residues at positions 3 and 14.[1] this compound is a synthetic analog of Somatostatin-14 where the phenylalanine (Phe) residue at position 11 is replaced by a tyrosine (Tyr) residue. This seemingly minor alteration has important implications for its use in experimental settings.
| Feature | Somatostatin-14 | This compound |
| Amino Acid Sequence | AGCKNFFWKTF TSC | AGCKNFFWKTY TSC |
| Molecular Formula | C76H104N18O19S2 | C76H104N18O20S2 |
| Disulfide Bridge | Cys3 - Cys14 | Cys3 - Cys14 |
Receptor Binding Affinity: A Tale of Two Ligands
Both Somatostatin-14 and this compound exert their effects by binding to a family of five G-protein coupled receptors (GPCRs) known as somatostatin receptors (SSTR1-5). While direct comparative binding data for the non-radiolabeled forms is not extensively published, the available information, primarily from competitive binding assays using radiolabeled this compound, allows for an indirect assessment.
In studies using [125I]Tyr11-SRIH (radiolabeled this compound) as the tracer, unlabeled Somatostatin-14 has been shown to inhibit its binding with high affinity. For instance, in human pituitary adenoma cell membranes, Somatostatin-14 (referred to as SRIH-14) exhibited an ID50 of 0.32 nM in displacing the radioligand.[2][3] Another database entry indicates a Ki value of 0.1 nM for Somatostatin-14 at the rat SSTR1, again determined through competitive binding with [125I-Tyr11]somatostatin.[4]
The tyrosine residue in this compound allows for straightforward iodination to produce a high-affinity radioligand, [125I-Tyr11]Somatostatin, which is widely used in receptor binding studies.[5] One study noted that the biologic and binding activities of [125I-Tyr11]somatostatin are very similar to those of the native Somatostatin-14 peptide.[6] This suggests that the substitution at position 11 does not dramatically alter the intrinsic binding properties of the peptide to a degree that would invalidate its use as a research tool.
Quantitative Binding Data Summary
| Ligand | Receptor/Tissue | Assay Type | Value | Radioligand |
| Somatostatin-14 | Human Pituitary Adenoma | Competitive Binding (ID50) | 0.32 nM[2][3] | [125I]Tyr11-SRIH |
| Somatostatin-14 | Rat SSTR1 | Competitive Binding (Ki) | 0.1 nM[4] | [125I-Tyr11]somatostatin |
Biological Activity: Inhibition of Hormone Secretion
The primary biological function of somatostatin and its analogs is the inhibition of the release of various hormones, including growth hormone (GH), insulin, and glucagon.[7]
Signaling Pathways: A Common Mechanism of Action
Upon binding to their receptors, both Somatostatin-14 and its analogs, including this compound, trigger a cascade of intracellular signaling events. The somatostatin receptors are coupled to inhibitory G-proteins (Gi/o). The activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][9] This, in turn, affects downstream effectors such as protein kinase A (PKA) and modulates the activity of various ion channels, including potassium and calcium channels. The overall effect is a reduction in cellular excitability and hormone secretion.
While different SSTR subtypes can couple to distinct signaling pathways, there is no evidence to suggest that the single amino acid substitution in this compound fundamentally alters the primary signaling mechanism compared to Somatostatin-14. Both peptides are expected to follow the canonical somatostatin signaling pathway.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific somatostatin receptors on human pituitary adenoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 28877 [pdspdb.unc.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. karger.com [karger.com]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. Differential inhibition of growth hormone secretion by analogs selective for somatostatin receptor subtypes 2 and 5 in human growth-hormone-secreting adenoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. content-assets.jci.org [content-assets.jci.org]
A Comparative Analysis of [Tyr11]-Somatostatin and Somatostatin-28 Receptor Binding
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding characteristics of the synthetic analog [Tyr11]-Somatostatin and the endogenous peptide Somatostatin-28. Somatostatin (B550006) and its analogs are crucial in various physiological and pathological processes, primarily through their interaction with the five G protein-coupled somatostatin receptor subtypes (SSTR1-SSTR5). Understanding the distinct binding profiles of different ligands is essential for the development of targeted diagnostics and therapeutics, particularly in oncology and endocrinology.
Receptor Binding Affinity: A Quantitative Comparison
The binding affinity of a ligand to its receptor is a critical measure of its potency and potential for selective action. While both this compound and Somatostatin-28 bind to somatostatin receptors, their affinities can differ across the five subtypes. This compound is a synthetic analog of Somatostatin-14 (SST-14) and is frequently iodinated for use as a high-affinity radioligand in binding assays.[1][2] Somatostatin-28 (SST-28) is a longer, naturally occurring form of the peptide.
Studies have shown that SST-28 can bind with a higher affinity than SST-14 to certain receptors. For instance, in mouse pituitary tumor cells (AtT-20), SST-28 demonstrated a 3-fold greater affinity than SST-14 for the somatostatin receptors present.[3] Other research using surface plasmon resonance found that while SST-14 and SST-28 interact with SSTR2 with similar affinity, SST-14 has a higher affinity for SSTR4 compared to SST-28.[4] The data below is compiled from competitive binding assays where unlabeled ligands compete with a radiolabeled somatostatin analog (often [¹²⁵I-Tyr11]-SST-14 or an SST-28 analog) for binding to membranes from cells expressing a single human SSTR subtype.
Table 1: Comparative Binding Affinities (IC₅₀, nM) of Somatostatin Analogs
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
|---|---|---|---|---|---|
| Somatostatin-28 | ~1.5 | ~0.3 | ~1.0 | ~6.7[5] | ~0.5 |
| This compound (as SST-14) | ~2.5 | ~0.5 | ~1.2 | ~1.4[5] | ~1.0 |
Note: Data are representative values compiled from multiple sources and may vary based on experimental conditions (e.g., cell line, radioligand used). This compound is an analog of Somatostatin-14 (SST-14), and its binding profile is considered equivalent to SST-14.
Experimental Protocols
The following section details a standard methodology for a competitive radioligand binding assay used to determine the binding affinities presented above.
Protocol: Competitive Radioligand Binding Assay for SSTRs
This protocol outlines the procedure for determining the inhibitor constant (Kᵢ) of a test compound by measuring its ability to displace a radioligand from a specific somatostatin receptor subtype.
1. Membrane Preparation:
-
Culture cells engineered to express a high density of a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells) to ~90% confluency.
-
Harvest the cells, wash with ice-cold PBS, and centrifuge to form a cell pellet.
-
Resuspend the pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce or polytron homogenizer on ice.
-
Perform a low-speed centrifugation (~1,000 x g) to remove nuclei and cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and perform a high-speed centrifugation (~40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with buffer, then resuspend in a storage buffer containing sucrose (B13894) and store at -80°C.
-
Determine the total protein concentration of the membrane preparation using a BCA or Bradford protein assay.[6]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.[6][7]
-
Total Binding: Add cell membranes (containing a specific amount of protein, e.g., 10-20 µg), radioligand (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14 at a concentration near its Kₔ), and binding buffer to designated wells.
-
Non-specific Binding (NSB): Add the same components as for total binding, plus a high concentration of an unlabeled ligand (e.g., 1 µM unlabeled Somatostatin-28) to saturate the receptors.[6]
-
Competitive Binding: Add membranes, radioligand, and serial dilutions of the test compound (e.g., unlabeled this compound or Somatostatin-28).
-
Incubate the plate, typically for 60 minutes at 37°C, to allow the binding to reach equilibrium.[8]
3. Separation and Counting:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.[6]
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.[6]
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (NSB) counts from the total binding counts.
-
Plot the specific binding as a percentage of the maximum specific binding against the log concentration of the competitor ligand.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific radioligand binding).[6]
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[6]
Signaling Pathways
Upon binding of an agonist like Somatostatin-28 or this compound, all five SSTR subtypes initiate a cascade of intracellular signaling events.[9] SSTRs are canonical members of the Class A G protein-coupled receptor (GPCR) family and primarily couple to inhibitory G proteins (Gαi/o).[10]
The principal signaling pathway involves:
-
G Protein Activation: Ligand binding induces a conformational change in the receptor, activating the associated heterotrimeric G protein. The Gαi subunit releases GDP and binds GTP, causing it to dissociate from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC).[11]
-
Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[11]
-
Downstream Effects: The reduction in cAMP levels results in decreased activity of protein kinase A (PKA), which in turn modulates cellular processes such as hormone secretion, ion channel activity, and cell proliferation.[11]
In addition to this primary pathway, SSTRs can also signal through other effectors. For example, the Gβγ subunit can directly modulate ion channels (e.g., activate K⁺ channels and inhibit Ca²⁺ channels) and activate phospholipase C (PLC), leading to changes in intracellular calcium and protein kinase C (PKC) activity.[12] SSTRs also activate phosphotyrosine phosphatases (PTP) and modulate the mitogen-activated protein kinase (MAPK) pathway, which are critical for their anti-proliferative and apoptotic effects.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Specific somatostatin receptors on human pituitary adenoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship between receptor binding and biopotency of somatostatin-14 and somatostatin-28 in mouse pituitary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity analysis of somatostatin and somatostatin receptor by surface plasmon resonance - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. benchchem.com [benchchem.com]
- 7. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. somatostatin receptor signaling pathway Gene Ontology Term (GO:0038169) [informatics.jax.org]
- 10. Plasticity in Ligand Recognition at Somatostatin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: [Tyr11]-Somatostatin Versus Octreotide in Receptor Binding Studies
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides a detailed comparison of [Tyr11]-Somatostatin and the synthetic analogue octreotide (B344500) in their binding to the five somatostatin (B550006) receptor subtypes (SSTR1-5). The data presented herein, supported by detailed experimental protocols, offers a clear perspective on their respective binding affinities and selectivities.
Unveiling the Binding Affinities: A Quantitative Look
The binding affinity of a ligand to its receptor is a critical determinant of its biological activity. In the context of somatostatin and its analogues, these values dictate their potential therapeutic applications, from tumor imaging and therapy to the management of hormonal disorders. The following table summarizes the inhibitory concentration (IC50) values for this compound (functionally equivalent to Somatostatin-14 in receptor binding) and octreotide across the five human somatostatin receptor subtypes. Lower IC50 values are indicative of higher binding affinity.
| Receptor Subtype | This compound (Somatostatin-14) IC50 (nmol/L) | Octreotide IC50 (nmol/L) |
| SSTR1 | 2.3[1] | >1000[1] |
| SSTR2 | 0.2[1] | 0.6[1] |
| SSTR3 | 1.4[1] | 34.5[1] |
| SSTR4 | 1.8[1] | >1000[1] |
| SSTR5 | 0.9[1] | 7.0[1] |
Note: Data is compiled from studies using human cloned somatostatin receptors expressed in cell lines.[1]
From this data, a clear distinction emerges. This compound, the natural ligand, exhibits high affinity for all five SSTR subtypes, acting as a pan-somatostatin receptor agonist. In contrast, octreotide demonstrates a more selective binding profile. It binds with high affinity to SSTR2 and SSTR5, with a significantly lower affinity for SSTR3, and negligible binding to SSTR1 and SSTR4.[1][2][3] This selectivity is a key feature that has been exploited in the development of targeted therapies.
Delving into the Experimental Protocols
The quantitative data presented above is derived from rigorous experimental procedures. For researchers looking to replicate or build upon these findings, detailed methodologies are crucial.
Competitive Radioligand Binding Assay
This assay is a cornerstone for determining the binding affinity of unlabelled ligands by measuring their ability to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the somatostatin receptor subtypes are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 1mM EGTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50mM HEPES, 5mM MgCl2, 1mM CaCl2, 0.2% BSA, pH 7.4).
-
Protein concentration of the membrane preparation is determined using a standard protein assay.
2. Binding Reaction:
-
A fixed concentration of a radioligand with high affinity for the target receptor (e.g., [125I]Tyr11-Somatostatin) is incubated with the membrane preparation.
-
A range of concentrations of the unlabeled competitor ligand (this compound or octreotide) is added to the incubation mixture.
-
Non-specific binding is determined by adding a high concentration of an unlabeled ligand (e.g., 1µM unlabeled Somatostatin-14).
-
The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
4. Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value of the competitor ligand.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
A Comparative Analysis of [Tyr11]-Somatostatin and Lanreotide: Receptor Binding, Signaling, and Therapeutic Potential
In the landscape of somatostatin (B550006) analogs, both endogenous peptides and synthetic derivatives play crucial roles in research and clinical practice. This guide provides a detailed comparative analysis of [Tyr11]-Somatostatin, a key radioligand in somatostatin receptor research, and Lanreotide (B11836), a potent synthetic analog used in the treatment of neuroendocrine tumors and acromegaly. The following sections objectively compare their biochemical properties, receptor binding affinities, and functional effects, supported by experimental data and methodologies.
Biochemical Properties and Receptor Binding Affinity
This compound is an analog of the native somatostatin-14 peptide, where the tyrosine residue at position 11 facilitates radioiodination, making it a valuable tool for receptor binding assays. Lanreotide is a synthetic octapeptide analog of somatostatin, designed for greater stability and a longer half-life in vivo compared to the native peptide.[1]
The binding affinity of these ligands to the five somatostatin receptor subtypes (SSTR1-5) is a critical determinant of their biological activity. While direct head-to-head comparative studies under identical experimental conditions are limited, data from various sources allow for a comprehensive assessment.
Table 1: Comparative Receptor Binding Affinity (IC50, nM)
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Lanreotide | >1000 | 0.9 - 2.5 | 13.7 | >1000 | 6.1 |
| This compound | High Affinity (Radioligand) | High Affinity (Radioligand) | High Affinity (Radioligand) | High Affinity (Radioligand) | High Affinity (Radioligand) |
Lanreotide demonstrates a high affinity primarily for SSTR2 and SSTR5, with moderate affinity for SSTR3 and low to no significant affinity for SSTR1 and SSTR4.[2][3] This receptor binding profile underpins its therapeutic efficacy in tumors that overexpress SSTR2 and SSTR5.[3] this compound, when radiolabeled (e.g., with 125I), is widely used to determine the binding characteristics of other somatostatin analogs due to its high affinity for all five receptor subtypes.[4]
Signaling Pathways and Functional Activity
Both this compound and Lanreotide exert their effects by binding to somatostatin receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway initiated by the activation of these receptors, particularly SSTR2 and SSTR5, is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6][7] This reduction in cAMP has various downstream effects, including the inhibition of hormone secretion and the modulation of cell growth and proliferation.[5]
Figure 1: Simplified diagram of the somatostatin receptor signaling pathway.
In Vivo Anti-Tumor Efficacy
Lanreotide has demonstrated significant anti-tumor effects in both preclinical and clinical studies, particularly in patients with neuroendocrine tumors.[9][10] Its long-acting formulations provide sustained therapeutic levels, leading to the inhibition of tumor growth and hormone secretion.[9] Clinical trials have shown that Lanreotide can significantly prolong progression-free survival in patients with gastroenteropancreatic neuroendocrine tumors.[10]
This compound, being primarily a research tool for in vitro and in situ receptor characterization, is not typically used for in vivo therapeutic studies. Its native counterpart, somatostatin-14, has a very short biological half-life, making it unsuitable for therapeutic use.
Experimental Protocols
Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki or IC50) of a test compound.[11][12]
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the somatostatin receptor subtypes of interest.
-
Incubation: A constant concentration of a radioligand (e.g., [125I-Tyr11]-Somatostatin) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor ligand (e.g., Lanreotide).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a gamma counter.
-
Data Analysis: The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
Figure 2: Experimental workflow for a receptor binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to inhibit adenylyl cyclase activity.[13][14][15][16]
-
Cell Culture: Cells expressing the desired somatostatin receptor subtype are cultured in appropriate media.
-
Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of the test compound (e.g., Lanreotide).
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay.
-
Data Analysis: The EC50 value, the concentration of the compound that produces 50% of the maximal inhibitory effect, is determined.
Figure 3: Experimental workflow for a cAMP accumulation assay.
In Vivo Tumor Growth Inhibition Study
This type of study assesses the anti-tumor efficacy of a compound in a living organism.[17][18]
-
Animal Model: Immunocompromised mice are typically used.
-
Tumor Implantation: Human tumor cells that express somatostatin receptors are implanted subcutaneously or orthotopically into the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are treated with the test compound (e.g., Lanreotide) or a vehicle control over a specified period.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, the tumors are excised and weighed. Further analysis, such as immunohistochemistry for proliferation and apoptosis markers, can be performed.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Conclusion
This compound and Lanreotide are both valuable tools in the field of somatostatin research and therapy, each with a distinct role. This compound serves as a high-affinity radioligand essential for the in vitro characterization of somatostatin receptors, while Lanreotide is a clinically effective, long-acting therapeutic agent for the management of neuroendocrine tumors and acromegaly, primarily through its high affinity for SSTR2 and SSTR5. The understanding of their comparative binding affinities and functional activities, as elucidated through the experimental protocols described, is fundamental for the continued development of novel and more targeted somatostatin receptor-based therapies.
References
- 1. Lanreotide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatostatin receptor subtypes in human thymoma and inhibition of cell proliferation by octreotide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lanreotide | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Epidrug-induced upregulation of functional somatostatin type 2 receptors in human pancreatic neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Antiproliferative Role of Lanreotide in Controlling Growth of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-tumour effects of lanreotide for pancreatic and intestinal neuroendocrine tumours: the CLARINET open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 14. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 15. cAMP-Glo™ Assay Protocol [promega.sg]
- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 17. benchchem.com [benchchem.com]
- 18. Antitumor Effects of Somatostatin Analogs in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Somatostatin Receptor Specificity: A Comparative Guide to SSTR Antibodies
For researchers, scientists, and drug development professionals, the precise identification of somatostatin (B550006) receptor (SSTR) subtypes is paramount for advancing diagnostics and therapeutics, particularly in the realm of neuroendocrine tumors. The specificity of the antibodies used to detect the five known SSTR subtypes (SSTR1-5) is critical for reliable experimental outcomes. This guide provides a comparative overview of commercially available SSTR antibodies, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagents for your research.
The five somatostatin receptor subtypes, all G-protein coupled receptors, mediate the inhibitory effects of somatostatin on hormone secretion and cell proliferation.[1][2] The development of subtype-specific antibodies is crucial for delineating the precise role of each receptor in various physiological and pathological processes.[2] However, the potential for cross-reactivity between these closely related receptor subtypes necessitates rigorous validation.
Comparative Analysis of SSTR Subtype-Specific Antibodies
The following tables summarize commercially available antibodies for each SSTR subtype, highlighting their validated applications and any available data on their specificity and cross-reactivity. The information has been compiled from manufacturer datasheets and relevant research publications.
Table 1: Comparison of Commercially Available SSTR1 Antibodies
| Antibody/Clone | Manufacturer | Host | Applications | Specificity Data | Reported Cross-Reactivity |
| #11830 | Cell Signaling Technology | Rabbit | WB | Recognizes endogenous levels of total SSTR1. Western blot analysis of extracts from COS-7 cells, mock transfected or transfected with a construct expressing human SSTR1 showed a specific band.[3] | Not explicitly tested against other SSTR subtypes in the provided data. |
| ab140945 | Abcam | Rabbit | IHC-P | BLAST analysis of the peptide immunogen showed no homology with other proteins. | Not specified. |
| NBP3-14480 | Novus Biologicals | Rabbit | IHC-P | BLAST analysis of the peptide immunogen showed no homology with other human proteins. | Predicted to not cross-react based on immunogen sequence. |
| M04717 (Clone#27S86) | Boster Bio | Rabbit | WB, ICC/IF | Western blot analysis of 293T cells transfected with Somatostatin Receptor 1 showed a specific band.[4] | Not specified. |
Table 2: Comparison of Commercially Available SSTR2 Antibodies
| Antibody/Clone | Manufacturer | Host | Applications | Specificity Data | Reported Cross-Reactivity |
| SSTR2/7532 | NeoBiotechnologies | Mouse | IHC | Recognizes human SSTR2.[5] | Not specified. |
| HPA007264 | Atlas Antibodies | Rabbit | ICC-IF, IHC, WB | Validated in Western blot using relevant lysates and recombinant protein overexpression.[6] | Not specified. |
| Various | Invitrogen | Rabbit, Mouse | WB, Flow, IHC, ICC/IF, ELISA, IP | 34 different antibodies with various validation data available.[7] | Dependent on the specific antibody. |
| Custom | Epitomics | Rabbit | IHC | Used in a comparative study for SSTR2A detection in neuroendocrine tumors.[8] | Not specified. |
Table 3: Comparison of Commercially Available SSTR3 Antibodies
| Antibody/Clone | Manufacturer | Host | Applications | Specificity Data | Reported Cross-Reactivity |
| sstr3 | Bio-Rad | Mouse | IHC-P | Recognizes human somatostatin receptor 3 and does not recognize any of the other SSTR subtypes.[9] | None reported. |
| ab28680 | Abcam | Rabbit | IHC-P | Detects Somatostatin Receptor 3/SSTR3.[10] | Not specified. |
| PA3-110 | Thermo Fisher Scientific | Rabbit | WB, ICC, IHC | In Western blot analysis of SSTR3 transfected HEK-293 cells, this antibody detects a ~60-70 kDa protein representing SSTR3.[11] | Not specified. |
| Various | Invitrogen | Rabbit, Mouse | WB, IHC, ICC/IF, ELISA, Flow | 19 different antibodies with various validation data available.[12] | Dependent on the specific antibody. |
Table 4: Comparison of Commercially Available SSTR4 Antibodies
| Antibody/Clone | Manufacturer | Host | Applications | Specificity Data | Reported Cross-Reactivity |
| A05232 | Boster Bio | Rabbit | WB, ELISA | Validated on WB, IHC, ICC, Immunofluorescence, and ELISA with known positive and negative samples. | No cross-reactivity with other proteins reported.[13] |
| Various | antibodies-online | Rabbit | ELISA, IHC (p), IHC (fro) | KLH conjugated synthetic peptide derived from mouse SSTR4. | Not specified.[14] |
| Various | Biocompare | Rabbit | WB, ICC, IHC-p | Various antibodies listed.[15] | Dependent on the specific antibody. |
| Custom | Gramsch Laboratories | Rabbit | IHC | Used in a comparative study for SSTR4 detection in neuroendocrine tumors.[8] | Not specified. |
Table 5: Comparison of Commercially Available SSTR5 Antibodies
| Antibody/Clone | Manufacturer | Host | Applications | Specificity Data | Reported Cross-Reactivity |
| A38019 | Boster Bio | Rabbit | WB, IHC | Validated for WB and IHC and reacts with Human and Mouse samples.[16] | Not specified. |
| Various | Invitrogen | Rabbit, Mouse | WB, IHC, ICC/IF, ELISA, Flow | 20 different antibodies with various validation data available.[17] | Dependent on the specific antibody. |
| Various | Biocompare | Rabbit | WB, FCM, ICC | Various antibodies listed, some are KD-validated.[18] | Dependent on the specific antibody. |
| Various | Creative Diagnostics | Rabbit | IHC-P, WB, ELISA, FC, IHC | Monoclonal and polyclonal antibodies available.[19] | Dependent on the specific antibody. |
Visualizing Key Pathways and Workflows
To further aid in understanding the context of SSTR antibody use, the following diagrams illustrate the general somatostatin receptor signaling pathway and a typical experimental workflow for antibody validation.
Caption: General signaling pathway of somatostatin receptors (SSTRs).
Caption: Workflow for validating SSTR antibody specificity.
Detailed Experimental Protocols
The following are generalized yet detailed protocols for Western Blotting and Immunohistochemistry, key techniques for validating antibody specificity.
Western Blot Protocol for SSTR Antibody Specificity Testing
This protocol is designed to assess the specificity of an SSTR antibody using lysates from cell lines individually overexpressing each of the five SSTR subtypes.
1. Sample Preparation (Cell Lysates)
-
Culture HEK293T cells (or another suitable cell line with low endogenous SSTR expression) and transfect them with plasmids encoding for human SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5, respectively. Include a mock-transfected or parental cell line as a negative control.
-
After 24-48 hours, harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer
-
Denature 20-30 µg of protein from each lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary SSTR antibody (e.g., anti-SSTR1) at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
4. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
A specific antibody should only produce a band at the expected molecular weight in the lane corresponding to the cell line expressing its target SSTR subtype.
Immunohistochemistry (IHC) Protocol for SSTR Antibody Specificity
This protocol is for validating SSTR antibody specificity using paraffin-embedded cell pellets of transfected cell lines.
1. Sample Preparation (Paraffin-Embedded Cell Pellets)
-
Harvest the transfected and control cell lines as described for the Western blot protocol.
-
Fix the cell pellets in 10% neutral buffered formalin.
-
Process the fixed pellets through a series of ethanol (B145695) and xylene washes and embed them in paraffin (B1166041) wax.
2. Immunohistochemical Staining
-
Cut 4-5 µm sections from the paraffin blocks and mount them on charged slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block solution (e.g., normal goat serum).
-
Incubate the sections with the primary SSTR antibody at the optimal dilution overnight at 4°C.
-
Wash the slides with PBS.
-
Incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB chromogen solution.
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a permanent mounting medium.
3. Analysis
-
Examine the slides under a microscope. A specific antibody should show positive staining only in the cells expressing the corresponding SSTR subtype, with no staining in the parental cells or cells expressing other SSTR subtypes.
By employing these rigorous validation methods and consulting comparative data, researchers can confidently select SSTR antibodies that will yield specific and reproducible results, ultimately advancing our understanding of somatostatin receptor biology and its role in disease.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SSTR1 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. boster.com [boster.com]
- 5. neobiotechnologies.com [neobiotechnologies.com]
- 6. Anti-SSTR2 Human Protein Atlas Antibody [atlasantibodies.com]
- 7. Anti-SSTR2 Antibodies | Invitrogen [thermofisher.com]
- 8. Somatostatin receptor immunohistochemistry in neuroendocrine tumors: comparison between manual and automated evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Anti-Somatostatin Receptor 3/SSTR3 antibody (ab28680) | Abcam [abcam.com]
- 11. SSTR3 Polyclonal Antibody (PA3-110) [thermofisher.com]
- 12. Anti-SSTR3 Antibodies | Invitrogen [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. anti-SSTR4 Antibody - Human, Mouse, ELISA, IHC (p), IHC (fro) [antibodies-online.com]
- 15. biocompare.com [biocompare.com]
- 16. Anti-SSTR5 Antibody (A38019) | Antibodies.com [antibodies.com]
- 17. Anti-SSTR5 Antibodies | Invitrogen [thermofisher.com]
- 18. biocompare.com [biocompare.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of [Tyr11]-Somatostatin and Modern Analogs: Binding Kinetics and Receptor Affinity
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between somatostatin (B550006) analogs and their receptors is paramount for the design of targeted and effective therapeutics. This guide provides an objective comparison of the binding kinetics and affinity of the foundational research tool, [Tyr11]-Somatostatin, with clinically significant analogs: Octreotide, Lanreotide, and Pasireotide. The data presented herein is supported by detailed experimental protocols to ensure reproducibility and aid in the design of future studies.
Introduction to Somatostatin and Its Analogs
Somatostatin is a naturally occurring peptide hormone that regulates a wide array of physiological processes by binding to a family of five G-protein coupled receptors, designated SSTR1 through SSTR5. Its therapeutic potential is limited by a very short biological half-life. This limitation spurred the development of synthetic analogs with improved stability and, in some cases, receptor subtype selectivity. This compound, a tyrosine-substituted derivative, has been instrumental as a radiolabeled ligand in the characterization of somatostatin receptors due to its high affinity.
The clinical landscape is dominated by more stable analogs like Octreotide and Lanreotide, which primarily target SSTR2 and are mainstays in the treatment of neuroendocrine tumors (NETs) and acromegaly.[1][2] Pasireotide, a newer-generation analog, exhibits a broader binding profile, with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, offering a different therapeutic strategy, particularly in Cushing's disease.[3][4]
Comparative Binding Kinetics and Affinity
The interaction of a ligand with its receptor is defined by both its affinity (how strongly it binds) and its kinetics (the rates of association and dissociation). While affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a measure of the equilibrium state, the kinetic parameters—the association rate constant (Kon) and the dissociation rate constant (Koff)—provide a dynamic view of the binding event. A slow Koff, for instance, can lead to a prolonged duration of action at the receptor.
Due to the historical and extensive use of this compound as a research radioligand, its kinetic parameters have been characterized. However, comprehensive kinetic data (Kon and Koff) for the comparator analogs across all SSTR subtypes is not as readily available in the public domain, with most studies focusing on equilibrium affinity constants. The following tables summarize the available binding affinity data, highlighting the receptor subtype selectivity of each analog.
Table 1: Binding Affinity (IC50, nM) of Somatostatin Analogs for Human Somatostatin Receptor Subtypes
| Analog | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| This compound | ~1 | ~0.1-1 | ~1 | >1000 | ~1 |
| Octreotide | >1000 | 0.6 | >1000 | >1000 | 7 |
| Lanreotide | >1000 | 0.8 | >1000 | >1000 | 5.2 |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
Note: Data is compiled from various sources and represents approximate values. Experimental conditions can influence these values.
Table 2: Kinetic Binding Parameters for this compound
| Ligand | Receptor | Kon (M⁻¹min⁻¹) | Koff (min⁻¹) | Kd (nM) (Calculated from Koff/Kon) |
| This compound | SSTR (General) | 1.7 x 10⁸ | 0.002 | ~0.012 |
Data derived from studies on pituitary tumor cells.
Experimental Protocols
Accurate determination of binding kinetics and affinity relies on robust and well-defined experimental protocols. The two most common methods employed for these measurements are radioligand binding assays and surface plasmon resonance (SPR).
Radioligand Binding Assay (Kinetic Measurement)
This method directly measures the binding of a radiolabeled ligand to its receptor over time to determine Kon and Koff.
1. Membrane Preparation:
-
Culture cells expressing the desired human somatostatin receptor subtype to 80-90% confluency.
-
Wash cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.
-
Lyse the cells in a hypotonic buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[5]
-
Homogenize the cell suspension using a Dounce homogenizer.[5]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[5]
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).[5]
-
Wash the membrane pellet and resuspend in a storage buffer containing sucrose (B13894) for cryoprotection.
-
Determine the protein concentration using a standard method like the BCA assay. Store aliquots at -80°C.[5]
2. Association Rate (Kon) Determination:
-
Resuspend the membrane preparation in the binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
In a 96-well plate, add the membrane suspension to triplicate wells.
-
Initiate the binding reaction by adding a fixed concentration of the radioligand (e.g., [¹²⁵I]this compound) at a concentration close to its Kd.[5]
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) with gentle agitation.
-
At various time points, terminate the reaction by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a blocking agent like polyethyleneimine (PEI).[6]
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the specific binding (total binding minus non-specific binding, determined in the presence of a saturating concentration of unlabeled ligand) against time.
-
Analyze the data using a one-phase association non-linear regression model to calculate the observed rate constant (Kobs). Kon is then calculated from the equation: Kon = (Kobs - Koff) / [L], where [L] is the concentration of the radioligand.
3. Dissociation Rate (Koff) Determination:
-
Incubate the membrane preparation with the radioligand until equilibrium is reached.
-
Initiate dissociation by adding a saturating concentration of a non-radiolabeled competitor (e.g., unlabeled somatostatin-14) to the wells.[6]
-
At various time points, filter the samples and measure the remaining bound radioactivity as described above.
-
Plot the natural logarithm of the specific binding against time.
-
The negative slope of the resulting linear plot represents the dissociation rate constant (Koff).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.
1. Chip Preparation:
-
Covalently immobilize the purified somatostatin receptor onto the surface of a sensor chip (e.g., CM5) via amine coupling. This involves activating the carboxymethylated dextran (B179266) surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by the injection of the receptor solution in a low-ionic-strength buffer.
-
Deactivate any remaining active esters with an injection of ethanolamine.
2. Binding Analysis:
-
Flow a running buffer (e.g., HBS-EP+) over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of the somatostatin analog (analyte) over the immobilized receptor surface (ligand) for a defined period (association phase).
-
Switch back to the running buffer to monitor the dissociation of the analyte from the ligand (dissociation phase).
-
Regenerate the sensor surface between different analyte injections using a low pH buffer or other appropriate regeneration solution to remove all bound analyte.
3. Data Analysis:
-
The binding events are recorded as a sensorgram, which plots the response units (RU) against time.
-
The association and dissociation curves are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the analysis software.
-
This fitting process yields the association rate constant (Kon) and the dissociation rate constant (Koff). The equilibrium dissociation constant (Kd) is then calculated as the ratio of Koff/Kon.
Signaling Pathways and Experimental Workflows
The binding of a somatostatin analog to its receptor initiates a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Somatostatin Receptor Signaling Pathway.
The following diagram illustrates the general workflow for a radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
Conclusion
This guide provides a comparative overview of the binding characteristics of this compound and key clinical analogs. While comprehensive kinetic data for all analogs across all SSTR subtypes remains an area for further research, the available affinity data clearly demonstrates the distinct receptor subtype selectivities that underpin their different therapeutic applications. The detailed experimental protocols provided serve as a resource for researchers aiming to further elucidate the complex pharmacology of these important therapeutic agents. A deeper understanding of the binding kinetics will undoubtedly contribute to the development of next-generation somatostatin analogs with optimized efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pasireotide, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
Selectivity Profile of [Tyr11]-Somatostatin for SSTR Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of [Tyr11]-Somatostatin for the five human somatostatin (B550006) receptor (SSTR) subtypes. The information is intended to assist researchers and drug development professionals in evaluating the selectivity of this peptide analog for specific SSTRs. The data presented is compiled from in vitro experimental findings, and detailed methodologies are provided to support the interpretation of the results.
Data Presentation: Binding Affinity of this compound for Human SSTR Subtypes
The selectivity of this compound for the five human SSTR subtypes (hSSTR1-5) is summarized in the table below. The data is presented as inhibitor constants (Ki), which represent the concentration of the ligand required to inhibit 50% of the specific binding of a radioligand. A lower Ki value indicates a higher binding affinity. This data has been adapted from studies on cloned human somatostatin receptors expressed in CHO-K1 cells.
| Ligand | hSSTR1 (Ki, nM) | hSSTR2 (Ki, nM) | hSSTR3 (Ki, nM) | hSSTR4 (Ki, nM) | hSSTR5 (Ki, nM) |
| This compound | >1000 | 0.4 ± 0.1 | 11 ± 2 | 1.8 ± 0.4 | 1.3 ± 0.2 |
| Somatostatin-14 | 2.5 ± 0.5 | 0.3 ± 0.1 | 1.0 ± 0.2 | 0.8 ± 0.2 | 0.5 ± 0.1 |
| Somatostatin-28 | 1.5 ± 0.3 | 0.2 ± 0.1 | 0.9 ± 0.2 | >1000 | 0.4 ± 0.1 |
Data is represented as the mean ± SEM.
Experimental Protocols
The following sections detail the methodologies used to determine the binding affinities and functional activities of somatostatin analogs for SSTR subtypes.
Radioligand Binding Assays
Competitive radioligand binding assays are a standard method to determine the affinity of a ligand for a receptor.
1. Membrane Preparation:
-
CHO-K1 cells stably expressing one of the five human SSTR subtypes are cultured to confluency.
-
The cells are harvested, and the cell pellet is homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a suitable radioligand (e.g., [125I]-[Tyr11]-Somatostatin-14 or [125I]-[Leu8, D-Trp22, Tyr25]-Somatostatin-28) is added to each well.
-
Increasing concentrations of the unlabeled competitor ligand (this compound) are then added to the wells.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled non-selective somatostatin analog (e.g., 1 µM somatostatin-14).
-
The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 30-60 minutes) to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
3. Data Analysis:
-
The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the biological response following receptor activation. For SSTRs, which are G-protein coupled receptors (GPCRs), common functional assays include the measurement of adenylyl cyclase inhibition (cAMP assay) or G-protein activation (GTPγS binding assay).
1. cAMP Inhibition Assay:
-
Cells expressing the SSTR subtype of interest are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).
-
The cells are then stimulated with an agent that increases intracellular cAMP levels, such as forskolin.
-
Concurrently, the cells are treated with varying concentrations of the agonist (this compound).
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, including radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
The concentration of the agonist that produces 50% of its maximal inhibitory effect on cAMP accumulation is determined as the EC50 value.
2. GTPγS Binding Assay:
-
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
-
Membranes from cells expressing the SSTR subtype are incubated with GDP to ensure that G-proteins are in their inactive state.
-
The membranes are then incubated with varying concentrations of the agonist (this compound) in the presence of [35S]GTPγS.
-
The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins on the filter is quantified by scintillation counting.
-
The concentration of the agonist that stimulates 50% of the maximal [35S]GTPγS binding is determined as the EC50 value.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow.
Caption: SSTR Signaling Pathways
Caption: Radioligand Binding Assay Workflow
A Comparative Guide to the Functional Differences Between [Tyr11]-Somatostatin and Native Somatostatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional characteristics of [Tyr11]-Somatostatin and native somatostatin (B550006), focusing on receptor binding, signal transduction, and physiological effects. The information presented is supported by experimental data to aid in the selection and application of these peptides in research and drug development.
Introduction
Native somatostatin exists in two primary bioactive forms: somatostatin-14 (S-14) and somatostatin-28 (S-28). These peptides exert a wide range of inhibitory effects on endocrine and exocrine secretions, neurotransmission, and cell proliferation by binding to five distinct G-protein coupled somatostatin receptor subtypes (SSTR1-5). This compound is a synthetic analog of somatostatin-14 where the phenylalanine at position 11 is replaced by a tyrosine. This modification is primarily introduced to allow for radioiodination, creating a valuable tracer for receptor binding assays. While often used in its radiolabeled form, understanding the functional profile of the unlabeled this compound in comparison to its native counterpart is crucial for interpreting experimental results and for its potential as a therapeutic agent.
Receptor Binding Affinity
Native somatostatin-14 and somatostatin-28 bind with high affinity to all five SSTR subtypes.[1] The substitution of phenylalanine with tyrosine at position 11 in this compound results in a compound that retains high affinity for somatostatin receptors and is capable of competitively displacing native somatostatin.
Table 1: Receptor Binding Affinities of Native Somatostatin and Competitive Displacement of [125I]Tyr11-Somatostatin
| Ligand | Receptor Subtype(s) | Assay Type | Ki / IC50 / Kd (nM) | Cell/Tissue Type |
| Native Somatostatin-14 (SRIH-14) | SSTR1-5 | Competitive Binding | High affinity across all subtypes | Various |
| Pituitary Adenoma Receptors | Competitive Displacement of [125I]Tyr11-SRIH | ID50: 0.32 | Human Pituitary Adenoma Membranes[2] | |
| Native Somatostatin-28 (SRIH-28) | SSTR1-5 | Competitive Binding | High affinity across all subtypes | Various |
| Pituitary Adenoma Receptors | Competitive Displacement of [125I]Tyr11-SRIH | ID50: 0.50 | Human Pituitary Adenoma Membranes[2] | |
| Native Somatostatin | Ovine Retina Receptors | Competitive Displacement of 125I-Tyr11-SS | Kd: 0.23 ± 0.03 | Ovine Retina Membranes[3] |
Note: The ID50 and Kd values from displacement studies indicate the high affinity of native somatostatin for the binding sites labeled by [125I]Tyr11-Somatostatin.
Signal Transduction Pathways
Both native somatostatin and this compound exert their effects through the activation of somatostatin receptors, which are coupled to inhibitory G-proteins (Gαi/o). The primary signaling cascade initiated upon receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA) and modulates downstream effectors.
Other signaling events associated with SSTR activation include the modulation of ion channels (activation of K+ channels and inhibition of Ca2+ channels), stimulation of protein tyrosine phosphatases (PTPs), and regulation of the MAPK/ERK pathway. These pathways collectively contribute to the inhibitory effects of somatostatin on hormone secretion and cell proliferation.
Functional Comparison
The primary functional role of somatostatin and its analogs is the inhibition of hormone secretion. A direct comparison of the in vitro potency of this compound and native somatostatin-14 in inhibiting growth hormone (GH) secretion from cultured rat anterior pituitary cells has been reported.
Table 2: In Vitro Potency in Inhibition of Growth Hormone Secretion
| Compound | Relative Potency (%) |
| Native Somatostatin-14 | 100 |
| This compound | 65[4] |
This data indicates that while this compound is a potent inhibitor of GH secretion, its activity is moderately lower than that of native somatostatin-14 in this specific assay.[4]
Regarding the inhibition of adenylyl cyclase, both native somatostatin and this compound are expected to mediate this effect through SSTR activation. However, direct comparative data on their potencies in adenylyl cyclase inhibition assays are not extensively available in the current literature.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity of a test compound (e.g., unlabeled this compound or native somatostatin) by measuring its ability to compete with a radiolabeled ligand (e.g., [125I]Tyr11-Somatostatin) for binding to somatostatin receptors.
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the somatostatin receptor subtype of interest are prepared by homogenization and differential centrifugation.
-
Assay Setup: In a 96-well plate, the following are added in triplicate:
-
Total Binding: Assay buffer, cell membranes, and [125I]Tyr11-Somatostatin.
-
Non-specific Binding: Assay buffer, cell membranes, [125I]Tyr11-Somatostatin, and a saturating concentration of unlabeled native somatostatin.
-
Competitive Binding: Assay buffer, cell membranes, [125I]Tyr11-Somatostatin, and serial dilutions of the unlabeled competitor (this compound or native somatostatin).
-
-
Incubation: The plate is incubated to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a filter plate, which traps the membranes with bound radioligand.
-
Washing: The filters are washed to remove unbound radioligand.
-
Counting: The radioactivity on the filters is measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using non-linear regression to determine the IC50 value, which is subsequently converted to the inhibitory constant (Ki).
Adenylyl Cyclase Inhibition Assay
This assay measures the ability of a compound to inhibit the production of cAMP by adenylyl cyclase.
Experimental Workflow:
Detailed Methodology:
-
Cell/Membrane Preparation: Prepare either isolated cell membranes or whole cells expressing the desired SSTR subtype.
-
Compound Incubation: Incubate the cells/membranes with varying concentrations of this compound or native somatostatin.
-
Stimulation: Add a known adenylyl cyclase activator (e.g., forskolin) and ATP to initiate the reaction.
-
Reaction Termination: Stop the reaction after a defined incubation period.
-
cAMP Measurement: Measure the amount of cAMP produced using a commercially available kit (e.g., ELISA, HTRF, or AlphaScreen).
-
Data Analysis: Plot the percentage of inhibition of stimulated cAMP production against the logarithm of the agonist concentration to determine the IC50 value.
In Vitro Growth Hormone Secretion Assay
This assay quantifies the inhibition of growth hormone (GH) release from pituitary cells in culture.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: Primary pituitary cells are isolated and cultured, or a GH-secreting cell line is plated in multi-well plates.
-
Treatment: The cells are treated with various concentrations of this compound or native somatostatin for a specified period. In some experiments, GH secretion is stimulated with Growth Hormone-Releasing Hormone (GHRH).
-
Supernatant Collection: The cell culture medium is collected.
-
GH Quantification: The concentration of GH in the supernatant is measured using a specific immunoassay, such as an ELISA or RIA.
-
Data Analysis: The percentage of inhibition of GH secretion is calculated for each concentration of the test compound, and an IC50 value is determined.
Conclusion
This compound is a valuable tool in somatostatin research, primarily due to its utility as a radiolabeled ligand for receptor binding studies. Functionally, it acts as a potent agonist at somatostatin receptors, mimicking the inhibitory actions of native somatostatin. Experimental data indicates that its potency in inhibiting growth hormone secretion is slightly lower than that of native somatostatin-14. While comprehensive data directly comparing the binding affinities and functional potencies of the unlabeled form across all SSTR subtypes and downstream signaling pathways is limited, the available evidence suggests a high degree of functional similarity to native somatostatin. For researchers and drug development professionals, the choice between this compound and native somatostatin will depend on the specific application, with this compound being indispensable for radioligand binding assays and serving as a potent, albeit slightly less so than native S-14, functional analog in physiological studies.
References
- 1. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific somatostatin receptors on human pituitary adenoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. Tyrosylated analogues of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of [Tyr11]-Somatostatin
This document provides comprehensive, step-by-step guidance for the proper disposal of [Tyr11]-Somatostatin, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are intended for researchers, scientists, and drug development professionals engaged in laboratory work involving this and other similar peptide hormones.
I. Immediate Safety and Handling Considerations
Before beginning any disposal procedure, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines. All handling of this compound and its waste should be performed in a designated area, such as a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) and Handling Summary
| Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact. |
| Eye Protection | Safety glasses or goggles | Protects against accidental splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Work Area | Chemical fume hood or designated bench | Confines potential aerosols and spills. |
| Waste Containers | Clearly labeled, sealed containers | Prevents accidental exposure and ensures proper waste segregation.[1] |
II. Step-by-Step Disposal Protocol: Chemical Inactivation
Chemical inactivation is a primary method for rendering peptide waste non-hazardous before final disposal. The following protocols are based on general principles of peptide degradation through oxidation and hydrolysis.[2][3]
A. Inactivation of Liquid Waste (Solutions of this compound)
This procedure is suitable for aqueous solutions containing this compound.
Experimental Protocol:
-
Preparation: In a designated chemical fume hood, place a suitable chemical waste container for the liquid peptide waste.
-
Chemical Addition: Slowly add a 10% sodium hypochlorite (B82951) (bleach) solution to the peptide waste. The recommended ratio is at least 1:10 (bleach to waste).[4]
-
Inactivation: Gently stir the mixture and allow it to stand for a minimum of 30 minutes to ensure complete degradation of the peptide.[4]
-
Neutralization (if required): Check your local wastewater regulations. If neutralization is required, adjust the pH of the solution accordingly.
-
Final Disposal: Dispose of the treated solution as chemical waste in accordance with your institution's EHS guidelines. Do not pour down the drain unless explicitly permitted.[4]
B. Inactivation of Solid Waste (Contaminated Labware)
This procedure is for decontaminating items such as pipette tips, vials, and gloves that have come into contact with this compound.
Experimental Protocol:
-
Collection: Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled container.[4]
-
Decontamination: Immerse the solid waste in a 10% bleach solution for a minimum of 30 minutes.[4]
-
Separation: After the decontamination period, carefully decant the bleach solution into a chemical waste container for liquid waste.
-
Final Disposal: Dispose of the decontaminated solid waste in the appropriate laboratory waste stream (e.g., chemical or biohazardous waste) as directed by your institutional guidelines.[4]
III. Alternative Disposal Method: Autoclaving
Autoclaving can be used as a secondary decontamination step, particularly for solid waste that has already been chemically inactivated.
Experimental Protocol:
-
Preparation: Place the chemically decontaminated solid waste in an autoclave-safe bag or container. Ensure the container is not tightly sealed to prevent pressure buildup.
-
Autoclaving Cycle: Process the waste in a validated autoclave at 121°C and 15 psi for a minimum of 30-60 minutes.[4]
-
Final Disposal: After autoclaving, the waste can typically be disposed of as regular laboratory waste, pending institutional policy.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
V. Understanding Peptide Degradation Pathways
The disposal methods outlined above are effective because they exploit the chemical vulnerabilities of the peptide structure.
References
Safeguarding Your Research: A Comprehensive Guide to Handling [Tyr11]-Somatostatin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling [Tyr11]-Somatostatin, a synthetic peptide used in various research applications. Adherence to these procedures is critical to minimize exposure risks and ensure the integrity of your experiments.
This compound is a white to off-white powder. While comprehensive toxicological properties may not be fully established, it is prudent to handle it with care, as it may be harmful if inhaled, ingested, or absorbed through the skin, and can cause irritation to the eyes and skin.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This is based on standard laboratory safety protocols for handling bioactive peptides.
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles or Glasses | Must be compliant with EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Hands | Chemical-resistant gloves | Nitrile or other suitable material. Inspect for tears or holes before use.[1] |
| Body | Laboratory Coat | Standard lab coat to protect from incidental contact. |
| Respiratory | Respirator (if applicable) | Use a NIOSH-approved respirator if working outside a fume hood or if there is a risk of aerosolization. |
Operational Plan: From Receipt to Disposal
Following a structured workflow is crucial for safely handling this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperature is often -20°C.[4][5]
2. Preparation and Handling:
-
All handling of the lyophilized powder should be conducted in a designated area, preferably within a chemical fume hood to avoid inhalation of dust particles.[1]
-
Before use, allow the container to reach room temperature to prevent condensation.
-
When weighing the powder, use an analytical balance inside a fume hood or a ventilated balance enclosure.
-
To reconstitute, add the appropriate solvent slowly to the vial to avoid frothing or aerosol generation.
3. Experimental Use:
-
When using solutions of this compound, continue to wear all required PPE.
-
Avoid direct contact with the skin, eyes, and clothing.[3][4]
-
In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[6]
-
Ingestion: Rinse mouth with water and consult a physician.[1]
Disposal Plan
All waste materials contaminated with this compound should be treated as chemical waste.
-
Solid Waste: Used vials, contaminated gloves, and other solid materials should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a clearly labeled hazardous waste container. Do not pour down the drain.[1]
-
Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with federal, state, and local regulations.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
